molecular formula C5H10O5 B149499 Alpha-d-xylopyranose CAS No. 130550-15-1

Alpha-d-xylopyranose

Cat. No.: B149499
CAS No.: 130550-15-1
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-LECHCGJUSA-N
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Description

Alpha-D-Xylopyranose is a fundamental five-carbon monosaccharide (pentose) with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . It is the principal monosaccharide unit of hemicellulose (xylan), one of the major biopolymers in lignocellulosic biomass, making it a molecule of high interest in renewable resource research . In biochemical research, this compound serves as a critical standard and starting material. It is a key component of primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides), which are aroma precursors found in many fruits and plants . These glycosidically bound compounds can be hydrolyzed, either enzymatically or by acid, to release active aroma compounds (aglycones), a process of significant importance in food and flavor chemistry . Its mechanism of action in research settings involves its interaction with various enzymes. Studies note that D-xylopyranose is a substrate for a range of enzymes including endo- and exo-xylanases, beta-amylases, and glucanases sourced from organisms like Cellvibrio japonicus , Bacillus cereus , and Cellulomonas fimi . This makes it an essential compound for enzymology studies, particularly for investigating the mechanisms of hemicellulose degradation. Furthermore, alkyl β-D-xylopyranosides, synthesized from D-xylose, are investigated as highly surface-active, biodegradable next-generation surfactants for applications in pharmaceuticals, detergents, and personal care products . The conformational and decomposition behavior of this compound is also a key area of study in thermochemical biorefinery research, such as biomass pyrolysis, where it can form derivatives like xylosan . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SRBFZHDQGSBBOR-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
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Molecular Formula

C5H10O5
Source PubChem
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DSSTOX Substance ID

DTXSID301316752
Record name α-D-Xylopyranose
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Molecular Weight

150.13 g/mol
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CAS No.

6763-34-4, 31178-70-8
Record name α-D-Xylopyranose
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Record name α-D-Xylopyranose
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Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Xylopyranose: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

alpha-D-Xylopyranose, a fundamental monosaccharide, is a cornerstone in the intricate architecture of plant cell walls and a key player in various metabolic pathways. As an aldopentose, its five-carbon backbone forms a stable six-membered pyranose ring, making it a prevalent isomer of D-xylose. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development. Furthermore, it delves into its metabolic significance by detailing the Weimberg pathway for D-xylose catabolism.

Chemical Structure and Nomenclature

This compound is the cyclic hemiacetal form of D-xylose, existing as a six-membered ring analogous to pyran. The "alpha" designation indicates that the hydroxyl group attached to the anomeric carbon (C1) is in the axial position, below the plane of the ring in its typical chair conformation.

Systematic Names:

  • (2S,3R,4S,5R)-oxane-2,3,4,5-tetrol [1]

  • alpha-D-xylo-pentopyranose

Common Synonyms:

  • alpha-D-Xylose

  • Holzzucker

  • Losan

The structure of this compound can be represented in several ways, including Haworth and chair conformations. The chair conformation is a more accurate three-dimensional representation, illustrating the spatial arrangement of the hydroxyl groups.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, analysis, and application in various scientific contexts. A summary of its key quantitative properties is presented below.

PropertyValueUnit
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
Melting Point 146 - 153°C
Boiling Point 415.5°C at 760 mmHg
Solubility in Water Highly soluble (approx. 122 g/100 mL)
Specific Optical Rotation [α]D +92° initially, mutarotating to +18.6°degrees
Density ~1.508g/cm³

Experimental Protocols for Characterization

The structural elucidation and purity assessment of this compound rely on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound in solution, including the confirmation of the anomeric configuration and the conformation of the pyranose ring.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent proton signal. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain better signal dispersion.

    • Probe: A standard broadband or inverse-detection probe is suitable.

    • Temperature: The experiment is typically conducted at a constant temperature, usually 298 K (25 °C).

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected range of proton chemical shifts for carbohydrates (typically 3-6 ppm).

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish proton-proton and proton-carbon correlations, respectively. These are crucial for unambiguous assignment of all signals in the spectrum.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. The coupling constants (J) between adjacent protons, extracted from the ¹H spectrum, provide information about the dihedral angles and thus the conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile. For some ionization techniques, a matrix substance (for MALDI) or a modifying agent may be added to enhance ionization.

  • Instrument Setup:

    • Mass Spectrometer: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

    • Ionization Mode: The analysis is typically performed in positive ion mode, where adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed. Negative ion mode can also be used, where deprotonated molecules ([M-H]⁻) are detected.

  • Data Acquisition:

    • Full Scan MS: The instrument is set to scan a mass range appropriate for the expected molecular weight of this compound and its potential adducts (e.g., m/z 100-300).

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion or a prominent adduct ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. The fragmentation pattern from the MS/MS spectrum provides information about the connectivity of the atoms within the molecule, which can be used to confirm its identity.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and the crystal packing arrangement.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, such as water or an alcohol-water mixture.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is often cryo-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.

  • Data Collection:

    • Diffractometer: The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

    • Diffraction Pattern: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing and Structure Solution:

    • Indexing and Integration: The positions and intensities of the diffraction spots are indexed and integrated to produce a list of reflection data.

    • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, displacement parameters, and other structural parameters.

  • Structure Analysis: The final refined crystal structure provides a detailed three-dimensional model of this compound, including precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Biological Significance: The Weimberg Pathway

This compound, as a constituent of D-xylose, is a significant carbon source for many microorganisms. The Weimberg pathway is an oxidative pathway for D-xylose catabolism found in some bacteria. This pathway converts D-xylose into α-ketoglutarate, an intermediate of the citric acid cycle, without the loss of carbon atoms.

Weimberg_Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,4-lactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase D_Xylonate D-Xylonate D_Xylonolactone->D_Xylonate Xylonolactonase Keto_Deoxy_Xylonate 2-Keto-3-deoxy-D-xylonate D_Xylonate->Keto_Deoxy_Xylonate Xylonate Dehydratase KGSA α-Ketoglutarate semialdehyde Keto_Deoxy_Xylonate->KGSA 2-Keto-3-deoxy-D-xylonate Dehydratase Alpha_Ketoglutarate α-Ketoglutarate KGSA->Alpha_Ketoglutarate α-Ketoglutarate Semialdehyde Dehydrogenase TCA_Cycle TCA Cycle Alpha_Ketoglutarate->TCA_Cycle

Caption: The Weimberg pathway for D-xylose metabolism.

This metabolic route begins with the oxidation of D-xylose to D-xylono-1,4-lactone by xylose dehydrogenase.[2][3][4] The lactone is then hydrolyzed to D-xylonate by a xylonolactonase.[2][3][4] Subsequently, two dehydration steps catalyzed by xylonate dehydratase and 2-keto-3-deoxy-D-xylonate dehydratase yield α-ketoglutarate semialdehyde.[3][4] Finally, this semialdehyde is oxidized to α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase, which can then enter the central carbon metabolism via the tricarboxylic acid (TCA) cycle.[2][3][4]

Conclusion

This compound is a monosaccharide of significant chemical and biological interest. Its well-defined structure and properties make it a crucial component in carbohydrate chemistry and a target for metabolic engineering. The analytical techniques and metabolic pathway detailed in this guide provide a solid foundation for researchers and professionals working with this important sugar. A thorough understanding of its characteristics is essential for its application in fields ranging from biofuel production to the development of novel therapeutics.

References

The Ubiquitous Pentose: A Technical Guide to the Natural Occurrence of α-D-Xylopyranose in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Xylopyranose, a specific anomeric form of the five-carbon sugar D-xylose, is a cornerstone of plant biology, primarily serving as a fundamental structural component of the plant cell wall. While not typically found in its free monosaccharide form within the plant, its polymeric manifestation, xylan, is the most abundant non-cellulosic polysaccharide in hardwoods and is a significant component of the cell walls in all vascular plants.[1][2] This in-depth technical guide explores the natural occurrence of α-D-xylopyranose in plants, delving into its biosynthesis, distribution across various plant species, and the experimental protocols for its analysis. Understanding the intricacies of xylose metabolism and its incorporation into the cell wall is paramount for fields ranging from biofuel production and material science to human health and drug development, where plant-derived compounds are of significant interest.

Biosynthesis of α-D-Xylopyranose Precursors

The journey of xylose in plants begins not as a free sugar, but as an activated nucleotide sugar, uridine diphosphate-D-xylose (UDP-D-xylose). This molecule serves as the donor for the incorporation of xylose into growing polysaccharide chains within the Golgi apparatus. The primary biosynthetic pathway for UDP-D-xylose initiates from UDP-D-glucose, a central molecule in plant carbohydrate metabolism.

The key enzymatic steps are:

  • Oxidation: UDP-D-glucose is oxidized to UDP-D-glucuronic acid (UDP-GlcA) by the enzyme UDP-D-glucose dehydrogenase (UGD). This is an irreversible reaction that introduces a carboxyl group at the C-6 position.

  • Decarboxylation: UDP-GlcA is then decarboxylated by UDP-D-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, to yield UDP-D-xylose.[3][4][5] This reaction is a critical control point in the pathway.

In plants like Arabidopsis thaliana, the UXS enzyme exists in multiple isoforms, some of which are soluble in the cytoplasm while others are membrane-bound within the Golgi apparatus.[3][4] This subcellular compartmentalization suggests distinct roles and regulation for different pools of UDP-xylose. The cytosolic UDP-xylose must then be transported into the Golgi lumen by specific UDP-xylose transporters (UXTs) to be available for polysaccharide synthesis.[4][6]

Diagram of the UDP-D-Xylose Biosynthetic Pathway

Caption: Biosynthesis of UDP-D-Xylose from UDP-D-Glucose and its transport into the Golgi apparatus.

Quantitative Occurrence of Xylose in Plant Biomass

The abundance of xylose, as a constituent of hemicellulose, varies significantly across different plant species and tissues. Hardwoods are particularly rich in xylans, with xylose being the predominant hemicellulosic monosaccharide. Softwoods generally have a lower xylan content, with glucomannans being more prevalent. Grasses and agricultural residues also contain substantial amounts of xylose. The following tables summarize the xylose content in various plant materials, expressed as a percentage of the dry weight.

Table 1: Xylose Content in Various Hardwoods

Plant SpeciesTissueXylose Content (% of Dry Weight)Reference(s)
Poplar (Populus sp.)Wood15 - 21[7]
Birch (Betula sp.)Wood15 - 30[8]
Eucalyptus (Eucalyptus sp.)Wood15 - 25[1]
Oak (Quercus sp.)Wood18 - 25[9]
Maple (Acer sp.)Wood15 - 20[9]
Ash (Fraxinus sp.)Wood~21.8

Table 2: Xylose Content in Various Softwoods

Plant SpeciesTissueXylose Content (% of Dry Weight)Reference(s)
Pine (Pinus sp.)Wood7 - 12[9]
Spruce (Picea sp.)Wood5 - 10[8]
Fir (Abies sp.)Wood5 - 9[9]

Table 3: Xylose Content in Grasses and Agricultural Residues

Plant SpeciesTissueXylose Content (% of Dry Weight)Reference(s)
Corn StoverStalks & Leaves20 - 25[9]
Wheat StrawStems & Leaves20 - 25[9]
Sugarcane BagasseStalks20 - 25[10]
Rice StrawStems & Leaves15 - 20[11]
Switchgrass (Panicum virgatum)Whole Plant20 - 25[9]
Sunflower StalkStalk~22[12]
Tobacco StalkStalk~18[12]

Experimental Protocols for Xylose Analysis

The quantification of xylose from plant biomass is a multi-step process that involves the liberation of the monosaccharide from its polymeric form (hemicellulose) followed by analytical determination.

Protocol 1: Saeman Hydrolysis for Total Monosaccharide Release

This protocol is a widely used two-step acid hydrolysis method to break down both amorphous and crystalline polysaccharides into their constituent monosaccharides.[13]

Materials:

  • Dried, finely ground plant biomass (e.g., alcohol-insoluble residue, AIR)

  • 72% (w/w) Sulfuric acid (H₂SO₄)

  • Deionized water

  • Internal standard (e.g., myo-inositol or 2-deoxy-glucose)

  • Autoclave or heating block

  • Centrifuge

  • HPLC system with a Refractive Index Detector (RID) or a High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of dried, finely ground plant biomass into a 2 mL screw-cap tube.

  • Primary Hydrolysis: Add a known amount of internal standard. Add 125 µL of 72% H₂SO₄ to the biomass. Incubate at room temperature for 1 hour with occasional vortexing to ensure complete wetting and swelling of the cell wall material.

  • Secondary Hydrolysis: Add 1.375 mL of deionized water to dilute the sulfuric acid to approximately 4%. Tightly cap the tubes.

  • Autoclaving: Place the tubes in an autoclave and heat at 121°C for 1 hour. Alternatively, a heating block can be used.

  • Neutralization and Clarification: After cooling, neutralize the hydrolysate with an appropriate base (e.g., calcium carbonate or barium carbonate) to a pH of 5.0-6.0. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate and any remaining solids.

  • Sample Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the filtered hydrolysate using an appropriate chromatographic method (see Protocol 2).

Diagram of the Saeman Hydrolysis Workflow

Saeman_Hydrolysis Start Start: Dried Plant Biomass Step1 Add 72% H₂SO₄ Start->Step1 Step2 Incubate (1 hr, RT) Step1->Step2 Step3 Dilute to 4% H₂SO₄ Step2->Step3 Step4 Autoclave (121°C, 1 hr) Step3->Step4 Step5 Neutralize & Centrifuge Step4->Step5 Step6 Filter Supernatant Step5->Step6 End Analyze by HPLC Step6->End

Caption: Workflow for the Saeman hydrolysis of plant biomass to release monosaccharides.

Protocol 2: HPLC-RID Analysis of Monosaccharides

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the separation and quantification of neutral monosaccharides.

Instrumentation and Conditions:

  • HPLC System: Equipped with a degasser, pump, autosampler, column oven, and refractive index detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P or similar) is typically used.

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of mixed standard solutions containing known concentrations of D-glucose, D-xylose, D-galactose, D-arabinose, and D-mannose, along with the internal standard used in the hydrolysis.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each monosaccharide by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered hydrolysates from Protocol 1 into the HPLC system.

  • Quantification: Identify and quantify the monosaccharides in the samples by comparing their retention times and peak areas to the calibration curves. The concentration of each sugar is calculated relative to the internal standard to account for any sample loss during processing.

Signaling and Metabolic Context

While free xylose is not a primary signaling molecule in the same vein as glucose or sucrose, the flux through the UDP-xylose biosynthetic pathway is tightly regulated and integrated with the overall carbon metabolism of the plant. The availability of UDP-xylose directly impacts the synthesis of xylans and xyloglucans, which are critical for cell wall integrity and plant development.

UDP-xylose itself can act as a feedback inhibitor of UDP-glucose dehydrogenase, the first committed step in its own synthesis.[3] This regulatory mechanism helps to balance the pool of nucleotide sugars required for various glycosylation reactions. The synthesis of a proper cell wall is crucial for defense against pathogens and for maintaining structural integrity in response to environmental stresses. Therefore, the pathways leading to and from UDP-xylose are integral to the plant's ability to respond and adapt to its environment.

Conclusion

α-D-Xylopyranose, primarily in its polymeric form as xylan, is a major and structurally vital component of the plant kingdom. Its synthesis via the UDP-xylose pathway represents a significant flux of carbon in plant metabolism. The quantitative abundance of xylose varies widely across plant species, with hardwoods being a particularly rich source. The detailed experimental protocols provided here offer a robust framework for the accurate quantification of xylose in plant biomass. For researchers in drug development and related fields, a thorough understanding of the biosynthesis and occurrence of this ubiquitous pentose can provide insights into plant-based therapeutics, the utilization of biomass for novel materials, and the fundamental processes that govern plant growth and development.

References

The Linchpin of Plant Cell Wall Architecture: A Technical Guide to the Biological Role of α-D-Xylopyranose in Hemicellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Xylopyranose, a fundamental pentose sugar, serves as the principal building block of xylan, a major component of hemicellulose. This technical guide provides a comprehensive overview of the critical biological role of α-D-xylopyranose in the structure, biosynthesis, and function of hemicellulose within the plant cell wall. A thorough understanding of this intricate relationship is paramount for advancements in biomass utilization, biofuel production, and the development of novel therapeutic agents targeting polysaccharide metabolism. This document details the structural significance of α-D-xylopyranose in hemicellulose, presents quantitative data on its prevalence, outlines key experimental protocols for its study, and visualizes the complex biochemical pathways and analytical workflows involved.

Introduction: The Central Role of α-D-Xylopyranose in Hemicellulose

Hemicelluloses are a heterogeneous group of polysaccharides that, along with cellulose and lignin, form the complex matrix of the plant cell wall.[1] They play a crucial role in providing structural support by cross-linking cellulose microfibrils.[2] The most abundant hemicellulose in the secondary cell walls of dicots and the cell walls of grasses is xylan, a polymer whose backbone is primarily composed of β-(1→4)-linked D-xylopyranose residues.[3][4] Therefore, α-D-xylopyranose, in its polymerized form, is a cornerstone of hemicellulose structure and function.[4] The specific arrangement and substitution of these xylopyranose units dictate the physical and chemical properties of hemicellulose and its interactions with other cell wall components.

The Structural Significance of α-D-Xylopyranose in Hemicellulose

The primary role of α-D-xylopyranose in hemicellulose is to form the linear backbone of xylans. This backbone of β-(1→4)-linked D-xylopyranose units provides the structural framework of the hemicellulose molecule.[5] The pyranose ring structure of xylose allows for the formation of these stable glycosidic bonds, creating a robust polymer chain.

The hydroxyl groups on the xylopyranose units are often substituted with various side chains, leading to different types of xylans, such as:

  • Glucuronoxylans: Characterized by the presence of α-(1→2)-linked glucuronic acid or 4-O-methylglucuronic acid residues.[2][5]

  • Arabinoxylans: Feature arabinofuranose units attached to the xylose backbone, typically at the C(O)-2 or C(O)-3 positions.[6]

  • Glucuronoarabinoxylans (GAX): Contain both glucuronic acid and arabinose side chains.[2]

These substitutions influence the solubility, conformation, and interaction of hemicellulose with cellulose and lignin, thereby affecting the overall architecture and recalcitrance of the plant cell wall.

Quantitative Analysis of α-D-Xylopyranose in Hemicellulose

The content of α-D-xylopyranose (measured as xylose) in hemicellulose varies significantly across different plant species and tissue types. Hardwoods are particularly rich in xylans, while softwoods contain a higher proportion of glucomannans. Cereals are a major source of arabinoxylans.

Table 1: Hemicellulose and Xylan Content in Various Plant Sources (% of dry weight)

Plant SourceTypeHemicellulose Content (%)Xylan Content (%)Reference(s)
Hardwoods
BirchHardwood25-3525-35 (Glucuronoxylan)[5]
PoplarHardwood20-3015-25 (Glucuronoxylan)[7]
EucalyptusHardwood15-2515-20 (Glucuronoxylan)[8]
Softwoods
SpruceSoftwood25-355-10 (Arabinoglucuronoxylan)[9]
PineSoftwood20-307-12 (Arabinoglucuronoxylan)[10]
Grasses/Cereals
Wheat StrawCereal25-3520-30 (Arabinoxylan)[6]
Corn StoverCereal20-3015-25 (Arabinoxylan)[11]
Sugarcane BagasseGrass25-3520-30 (Arabinoxylan)[12]

Table 2: Monosaccharide Composition of Hemicelluloses from Various Sources (mol %)

SourceXyloseArabinoseGlucoseGalactoseMannoseReference(s)
Hardwood (Birch) 75-85<2<1<11-2[5]
Softwood (Spruce) 10-151-310-153-560-70[9][10]
Wheat Bran (Arabinoxylan) 50-6030-405-10<2<1[13]
Rye Bran (Arabinoxylan) 60-7030-35<5<2<1[14]

Biosynthesis of α-D-Xylopyranose-Containing Hemicellulose

The biosynthesis of xylan is a complex process that occurs in the Golgi apparatus.[4] It begins with the synthesis of the activated sugar donor, UDP-D-xylose.

UDP-D-Xylose Biosynthesis Pathway

The primary pathway for UDP-D-xylose synthesis in plants starts from UDP-D-glucose. This process involves two key enzymatic steps:

  • UDP-glucose dehydrogenase (UGD): This enzyme catalyzes the NAD+-dependent oxidation of UDP-D-glucose to UDP-D-glucuronic acid.[15][16]

  • UDP-xylose synthase (UXS): UXS, also known as UDP-glucuronic acid decarboxylase, then converts UDP-D-glucuronic acid to UDP-D-xylose.[15][16]

There is also an alternative salvage pathway in some plants that can produce UDP-D-xylose from D-xylose via xylose-1-phosphate.[1]

UDP_Xylose_Biosynthesis UDP_Glc UDP-D-Glucose UGD UDP-glucose dehydrogenase (UGD) UDP_Glc->UGD 2 NAD+ -> 2 NADH UDP_GlcA UDP-D-Glucuronic Acid UXS UDP-xylose synthase (UXS) UDP_GlcA->UXS CO2 UDP_Xyl UDP-D-Xylose UGD->UDP_GlcA UXS->UDP_Xyl

Figure 1: De novo biosynthesis pathway of UDP-D-xylose in plants.
Xylan Backbone Polymerization

The polymerization of the β-(1→4)-D-xylan backbone is carried out by a multi-protein complex known as the xylan synthase complex (XSC), which is located in the Golgi apparatus.[2][3] This complex is composed of several glycosyltransferases (GTs), with key components belonging to the GT43 and GT47 families.[3][17]

  • IRX10 (GT47): This protein is believed to be the catalytic core of the complex, possessing xylosyltransferase activity.[2][4]

  • IRX9 and IRX14 (GT43): These proteins are also essential for xylan synthesis, although their precise roles are thought to be regulatory or structural, potentially involved in substrate binding or complex stability.[3][4]

Xylan_Synthase_Complex cluster_golgi Golgi Lumen XSC Xylan Synthase Complex (XSC) IRX10 IRX10 (GT47) Catalytic Subunit XSC->IRX10 IRX9 IRX9 (GT43) Regulatory/Structural XSC->IRX9 IRX14 IRX14 (GT43) Regulatory/Structural XSC->IRX14 Xylan_Backbone Growing β-(1→4)-D-Xylan Backbone XSC->Xylan_Backbone Xylose transfer UDP UDP XSC->UDP UDP_Xyl UDP-D-Xylose UDP_Xyl->XSC

Figure 2: The Xylan Synthase Complex and its role in backbone elongation.

Experimental Protocols for the Study of α-D-Xylopyranose in Hemicellulose

A variety of experimental techniques are employed to extract, purify, and characterize hemicellulose and its constituent α-D-xylopyranose units.

Protocol for Alkaline Extraction of Hemicellulose from Lignocellulosic Biomass

This protocol is a generalized method for the extraction of hemicellulose from plant material.[8][18]

  • Sample Preparation: The biomass is first ground to a fine powder and subjected to soxhlet extraction with a toluene/ethanol (2:1, v/v) mixture to remove extractives. The extractive-free material is then dried.

  • Delignification (Optional but Recommended): To obtain a purer hemicellulose fraction, the extractive-free biomass is delignified using an acidified sodium chlorite solution to produce holocellulose.

  • Alkaline Extraction: The holocellulose is treated with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) or potassium hydroxide at a specific solid-to-liquid ratio (e.g., 1:25 w/v) for a defined period (e.g., 24 hours) at room temperature with constant stirring.

  • Separation: The mixture is filtered to separate the soluble hemicellulose fraction (filtrate) from the insoluble cellulose residue.

  • Precipitation: The filtrate is neutralized with an acid (e.g., acetic acid) to a pH of 5.5-6.0. Hemicellulose is then precipitated by adding 2-3 volumes of cold ethanol and allowing it to stand overnight at 4°C.

  • Purification: The precipitated hemicellulose is collected by centrifugation, washed sequentially with 70% and 95% ethanol, and then dried.

Protocol for Monosaccharide Composition Analysis by GC-MS

This protocol outlines the steps for determining the monosaccharide composition of a purified hemicellulose sample.[19][20]

  • Acid Hydrolysis: The hemicellulose sample is hydrolyzed to its constituent monosaccharides using a two-step acid hydrolysis procedure (e.g., with 72% sulfuric acid followed by dilution and autoclaving).

  • Reduction: The resulting monosaccharides are reduced to their corresponding alditols using sodium borohydride.

  • Acetylation: The alditols are then acetylated to form alditol acetates using acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole).

  • Extraction: The alditol acetates are extracted into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: The extracted alditol acetates are separated and identified using gas chromatography-mass spectrometry (GC-MS). Quantification is achieved by comparing peak areas to those of known standards.

Protocol for Linkage Analysis by Methylation Analysis

This protocol is used to determine the glycosidic linkages between the monosaccharide residues in hemicellulose.[19][20]

  • Methylation: The hydroxyl groups of the hemicellulose are methylated using a methylating agent (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydroxide in dimethyl sulfoxide).

  • Hydrolysis: The methylated polysaccharide is then hydrolyzed to its constituent partially methylated monosaccharides.

  • Reduction and Acetylation: The partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

  • GC-MS Analysis: The PMAAs are analyzed by GC-MS. The fragmentation patterns of the PMAAs in the mass spectrometer reveal the positions of the glycosidic linkages.

Experimental Workflow for Hemicellulose Characterization

The comprehensive characterization of hemicellulose and the role of α-D-xylopyranose within it follows a structured workflow.

Hemicellulose_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Structural and Compositional Analysis cluster_data Data Interpretation Biomass Plant Biomass Extraction Hemicellulose Extraction (e.g., Alkaline Extraction) Biomass->Extraction Purification Hemicellulose Purification (e.g., Ethanol Precipitation) Extraction->Purification Comp_Analysis Monosaccharide Composition (GC-MS or HPLC) Purification->Comp_Analysis Linkage_Analysis Linkage Analysis (Methylation Analysis, GC-MS) Purification->Linkage_Analysis Structure_Analysis Structural Elucidation (NMR Spectroscopy) Purification->Structure_Analysis Enzymatic_Hydrolysis Enzymatic Hydrolysis and Oligosaccharide Profiling Purification->Enzymatic_Hydrolysis Data_Integration Data Integration and Structural Modeling Comp_Analysis->Data_Integration Linkage_Analysis->Data_Integration Structure_Analysis->Data_Integration Enzymatic_Hydrolysis->Data_Integration

Figure 3: A typical experimental workflow for hemicellulose characterization.

Conclusion

α-D-Xylopyranose is an indispensable component of hemicellulose, forming the backbone of xylan, the most abundant hemicellulosic polymer in many plant species. Its structural role is fundamental to the integrity and function of the plant cell wall. The biosynthesis of xylans is a tightly regulated process involving a dedicated set of enzymes. A detailed understanding of the chemistry, biochemistry, and genetics of α-D-xylopyranose in hemicellulose is crucial for the development of efficient biorefining processes and for the design of novel therapeutic strategies that target polysaccharide metabolism. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the multifaceted role of this important monosaccharide.

References

Alpha-D-Xylopyranose as the Core Monosaccharide Unit of Xylan: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xylan is the second most abundant polysaccharide in nature after cellulose, constituting a major component of hemicellulose in plant cell walls.[1][2] It is a complex heteropolysaccharide with a backbone composed of β-1,4-linked D-xylopyranose residues.[2][3][4] The versatility in its structure, dependent on the plant source, makes xylan and its derivatives highly promising for various biomedical and pharmaceutical applications. This technical guide provides an in-depth exploration of alpha-D-xylopyranose as the fundamental building block of xylan, covering its structure, biosynthesis, relevant experimental protocols, and its emerging role in drug development.

The Structure of this compound

This compound is the anomeric form of D-xylose, a five-carbon aldose sugar (a pentose). In its pyranose form, it exists as a six-membered ring, structurally similar to the pyranose form of glucose but lacking the hydroxymethyl group at the C-5 position.

Caption: Chemical structure of this compound.

The Structure of Xylan

The backbone of xylan is a linear polymer of D-xylopyranose units linked by β-(1→4)-glycosidic bonds.[4][5] This basic structure is often substituted with various side chains, leading to a wide diversity of xylans across different plant species. The nature and extent of these substitutions determine the physicochemical properties and biological functions of the polymer.[1]

Common types of xylan include:

  • Glucuronoxylan (GX): Predominantly found in the secondary cell walls of dicots and many monocots, GX is characterized by α-(1→2)-linked glucuronic acid and 4-O-methylglucuronic acid side chains.[1]

  • Glucuronoarabinoxylan (GAX): Common in the primary and secondary cell walls of grasses, GAX has a high degree of substitution with L-arabinofuranose residues.[1]

  • Arabinoglucuronoxylan (AGX): Found in the secondary walls of gymnosperms, AGX is substituted with both arabinofuranose and (methyl)glucuronic acid residues.[1]

xylan_structure Basic Repeating Unit of Xylan Xyl1 Xyl Xyl2 Xyl Xyl1->Xyl2 β(1→4) Xyl3 Xyl Xyl2->Xyl3 β(1→4) SideChain Substituent (e.g., Arabinose, Glucuronic Acid) Xyl2->SideChain α(1→2) or α(1→3) Xyl4 Xyl Xyl3->Xyl4 β(1→4)

Caption: Simplified structure of the xylan backbone with a side chain.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₁₀O₅[6][7]
Molecular Weight150.13 g/mol [6][7][8]
CAS Number6763-34-4[6][7]
Standard Molar Enthalpy of Combustion-(2342.2 ± 0.8) kJ·mol⁻¹[9]
Standard Molar Heat Capacity (at 298.15 K)(178.1 ± 1.8) J·K⁻¹·mol⁻¹[9]
Standard Molar Enthalpy of Formation-(1054.5 ± 1.1) kJ·mol⁻¹[9]
Composition of Xylan from Various Sources
SourceXylan Content (% of dry weight)Key SubstituentsReference
Hardwoods20-30%4-O-methylglucuronic acid, Acetyl groups[2]
Grasses (e.g., Sugarcane Bagasse)up to 50%Arabinose, Ferulic acid, p-Coumaric acid[2]
Dicot Secondary Cell Walls20-30%Glucuronic acid, 4-O-methylglucuronic acid[2]

Biosynthesis of Xylan

Unlike cellulose, which is synthesized at the plasma membrane, xylan biosynthesis occurs in the Golgi apparatus.[5] This complex process involves the coordinated action of several glycosyltransferases (GTs). The synthesis of the β-1,4-xylan backbone is primarily catalyzed by enzymes from the GT43 and GT47 families, such as IRX9, IRX10, and IRX14.[2][10] The substrate for this polymerization is UDP-xylose, which is synthesized in the cytosol and the Golgi lumen.[5] Following the backbone synthesis, various other enzymes are responsible for adding the characteristic side chains.

xylan_biosynthesis Simplified Xylan Biosynthesis Pathway cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDP_Glc UDP-Glucose UXS_cytosol UDP-Xylose Synthase (UXS) UDP_Glc->UXS_cytosol UDP_Xyl_cytosol UDP-Xylose UXS_cytosol->UDP_Xyl_cytosol UDP_Xyl_golgi UDP-Xylose UDP_Xyl_cytosol->UDP_Xyl_golgi Transporter XSC Xylan Synthase Complex (XSC) (e.g., IRX9, IRX10, IRX14) UDP_Xyl_golgi->XSC Xylan_backbone β-1,4-Xylan Backbone XSC->Xylan_backbone Side_chain_enzymes Glycosyltransferases (Side Chains) Xylan_backbone->Side_chain_enzymes Substituted_Xylan Substituted Xylan Side_chain_enzymes->Substituted_Xylan

Caption: Key steps in the biosynthesis of xylan within the Golgi apparatus.

Experimental Protocols

Alkaline Extraction of Xylan from Biomass

This protocol provides a general method for the extraction of xylan from lignocellulosic materials, such as corn cobs.

  • Objective: To isolate xylan from the plant cell wall matrix.

  • Principle: Alkaline solutions (e.g., NaOH) are used to solubilize hemicelluloses, separating them from cellulose and lignin.

  • Methodology:

    • Pre-treatment: Grind the dried biomass to a fine powder. To remove lipids and other extractives, perform a Soxhlet extraction with a 2:1 (v/v) mixture of toluene and ethanol.

    • Delignification: Treat the extractive-free biomass with an acidified sodium chlorite solution at 70-80°C to remove lignin. This step should be repeated until the residue (holocellulose) is white.

    • Extraction: Treat the holocellulose with an aqueous solution of NaOH (e.g., 10% w/v) at room temperature with constant stirring for several hours to extract the xylan.

    • Precipitation: Centrifuge the mixture to remove the insoluble cellulose. Neutralize the supernatant with acetic acid and precipitate the xylan by adding 2-3 volumes of ethanol.

    • Purification: Collect the precipitate by centrifugation, wash it with ethanol and acetone, and then freeze-dry to obtain purified xylan.[11]

Enzymatic Hydrolysis of Xylan

This protocol outlines the conversion of xylan into its monosaccharide constituents, primarily xylose.

  • Objective: To break down the xylan polymer into xylose monomers for quantification or further use.

  • Principle: A combination of enzymes, primarily endo-β-1,4-xylanase and β-xylosidase, is used to cleave the glycosidic bonds in the xylan backbone.[12][13]

  • Methodology:

    • Substrate Preparation: Prepare a solution or suspension of purified xylan (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 5.0).

    • Enzyme Addition: Add a cocktail of enzymes, including endo-β-1,4-xylanase (to cleave internal bonds) and β-xylosidase (to hydrolyze xylo-oligosaccharides to xylose). The specific enzyme loading will depend on the enzyme activity and substrate concentration.[13][14]

    • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 50°C) with gentle agitation for a defined period (e.g., 24-72 hours).[15]

    • Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzymes.

    • Analysis: Centrifuge the sample to remove any insoluble material. The supernatant, containing the released xylose, can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC).

experimental_workflow Experimental Workflow for Xylan Analysis Start Biomass Sample (e.g., Corn Cob) Extraction Alkaline Extraction & Purification Start->Extraction Hydrolysis Enzymatic Hydrolysis (Xylanase, β-xylosidase) Extraction->Hydrolysis Analysis Monosaccharide Analysis (e.g., HPLC) Hydrolysis->Analysis Data Quantification of D-Xylose Analysis->Data

Caption: A typical workflow for the extraction and analysis of xylan.

Role in Drug Development

The unique properties of xylan, such as its biocompatibility, biodegradability, and non-toxicity, make it an attractive biopolymer for pharmaceutical applications.[1][16]

  • Drug Delivery Systems: Xylan and its derivatives are extensively studied for creating drug delivery vehicles.[17]

    • Hydrogels: Xylan-based hydrogels can encapsulate drugs and provide controlled release. Their ability to be degraded by the gut microbiota makes them particularly suitable for colon-targeted drug delivery.[17]

    • Nanoparticles: Modified xylan can self-assemble into nanoparticles for targeted delivery of therapeutics, such as anticancer drugs.[18] For instance, xylan-modified nanoparticles have been shown to target hepatocellular carcinoma cells.[17]

  • Prebiotic Applications: Xylooligosaccharides (XOS), produced from the partial hydrolysis of xylan, are recognized as prebiotics. They can promote the growth of beneficial gut bacteria, thereby improving intestinal health and boosting the immune system.[16]

  • Intrinsic Biological Activities: Certain xylan derivatives have demonstrated inherent therapeutic properties. For example, xylan esters and ethers can function as anticoagulants and may inhibit the growth of harmful bacteria.[16][18]

Conclusion

This compound is the cornerstone of xylan, a biopolymer of immense structural diversity and functional potential. A thorough understanding of its structure, the biosynthesis of the resulting polysaccharide, and methods for its isolation and characterization are crucial for harnessing its full potential. For professionals in drug development, xylan and its derivatives offer a renewable and versatile platform for creating innovative drug delivery systems and functional food ingredients, paving the way for more sustainable and targeted therapeutic strategies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-D-Xylopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of alpha-D-xylopyranose, a fundamentally important monosaccharide in various biological and industrial processes. This document collates quantitative data from spectroscopic, crystallographic, and physicochemical analyses into structured tables for ease of reference. Detailed experimental protocols for key characterization techniques are provided to facilitate reproducibility and further investigation. Furthermore, this guide includes visualizations of the conformational dynamics and experimental workflows to aid in the conceptual understanding of this critical biomolecule.

Introduction

This compound is the aldehydopentose sugar D-xylose in its six-membered ring (pyranose) form, with the anomeric hydroxyl group in the alpha configuration. As a primary constituent of hemicellulose, it is one of the most abundant monosaccharides in nature. Its structure and properties are of significant interest to researchers in fields ranging from biofuel development and materials science to drug design and nutritional science. Understanding the precise physical and chemical characteristics of this compound is paramount for its effective utilization and manipulation in these applications.

Physical Properties

The physical properties of this compound are crucial for its handling, processing, and application. These properties are summarized in the tables below.

General and Thermodynamic Properties
PropertyValueReference
Molecular Formula C₅H₁₀O₅[1]
Molecular Weight 150.13 g/mol [1]
Appearance White crystalline powder or colorless needles
Melting Point 146-147 °C
Boiling Point 415.5 °C at 760 mmHg
Density 1.525 g/cm³ at 20 °C[1]
Enthalpy of Fusion 28.08 kJ/mol
Solubility
SolventSolubility (g/L) at 25°C
WaterHighly soluble (1 g in 0.8 mL)[1]
Ethanol4.61[2]
Methanol21.06[2]
Isopropanol2.33[2]
Optical Properties

This compound is optically active and exhibits mutarotation in solution.

PropertyValueConditionsReference
Initial Specific Rotation ([α]D²⁰)+92°c=10, H₂O[1]
Equilibrium Specific Rotation ([α]D²⁰)+18.6°c=10, H₂O (after 16 hr)[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: a hemiacetal and multiple hydroxyl groups.

Mutarotation

In aqueous solution, this compound undergoes mutarotation, an equilibrium process where it interconverts with its beta-anomer and the open-chain aldehyde form. The equilibrium mixture in water at room temperature consists predominantly of the pyranose forms.

G This compound α-D-Xylopyranose Open-chain Open-chain (aldehyde form) This compound->Open-chain beta-D-xylopyranose β-D-Xylopyranose Open-chain->beta-D-xylopyranose

Mutarotation of D-Xylopyranose
Reactivity of Hydroxyl Groups

The hydroxyl groups of this compound can undergo typical reactions of alcohols, such as etherification, esterification, and oxidation. The anomeric hydroxyl group is the most reactive due to its hemiacetal nature.

Stability

This compound is stable under standard conditions. However, under acidic conditions, it can be hydrolyzed to the open-chain form and other degradation products. In alkaline solutions, it can undergo isomerization and degradation reactions.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the structural elucidation and conformational analysis of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of carbohydrates in solution.

13C NMR Chemical Shifts (D₂O, 75 MHz)

Carbon AtomChemical Shift (δ, ppm)Reference
C193.7[3]
C273.0[3]
C374.3[3]
C470.9[3]
C562.4[3]

1H NMR Data (D₂O)

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction.

ParameterValueReference
Crystal System Orthorhombic[1]
Space Group P 2₁ 2₁ 2₁[1]
Unit Cell Dimensions a = 5.6107 Å, b = 9.1858 Å, c = 12.5998 Å[1]
Angles α = 90°, β = 90°, γ = 90°[1]

Conformational Analysis

In solution, this compound predominantly exists in two chair conformations, designated as ⁴C₁ and ¹C₄. The relative populations of these conformers are influenced by factors such as the anomeric effect and steric interactions of the hydroxyl groups.

G 4C1 ⁴C₁ Conformation 1C4 ¹C₄ Conformation 4C1->1C4 Ring Inversion

Chair Conformations of α-D-Xylopyranose

Computational studies and experimental NMR data suggest that the ⁴C₁ conformation is the more stable and therefore more populated conformer in solution.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Determination of Optical Rotation and Mutarotation

This protocol describes the measurement of the specific rotation of this compound and the monitoring of its mutarotation over time.

G cluster_0 Polarimetry Workflow A Prepare a solution of α-D-xylopyranose in water (e.g., 10 g/100 mL). B Calibrate the polarimeter with a blank (distilled water). A->B C Immediately transfer the solution to the polarimeter cell and record the initial optical rotation (α_initial) and time (t=0). B->C D Record the optical rotation at regular intervals (e.g., every 5 minutes) until the reading stabilizes (α_equilibrium). C->D E Calculate the specific rotation [α] at each time point using the formula: [α] = α / (l * c). D->E F Plot [α] versus time to observe the mutarotation curve. E->F

Workflow for Polarimetry and Mutarotation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of this compound.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of high-purity this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

    • Lyophilize the sample two to three times with D₂O to minimize the residual HDO signal.

    • Finally, dissolve the sample in 100% D₂O and transfer it to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 500 MHz) for optimal signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking spin systems.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the raw data.

    • Phase and baseline correct the spectra.

    • Reference the spectra using an internal or external standard.

    • Integrate the signals in the ¹H spectrum and measure the chemical shifts and coupling constants.

    • Analyze the 2D spectra to assign all proton and carbon resonances.

Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the crystal structure of this compound.

  • Crystal Growth:

    • Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution (e.g., in water or an alcohol-water mixture).

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on the X-ray diffractometer.

    • Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots and correct the data for experimental factors (e.g., Lorentz and polarization effects).

    • Determine the unit cell parameters and space group.

    • Solve the phase problem to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

    • The final refined structure will provide precise bond lengths, bond angles, and torsional angles.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for its fundamental characteristics, while the detailed experimental protocols provide a practical foundation for its analysis. The included visualizations aim to enhance the understanding of its conformational behavior and the workflows for its characterization. Further research, particularly in obtaining a complete high-resolution ¹H NMR dataset with all coupling constants, would be beneficial for a more detailed conformational analysis in solution.

References

Stability of α-D-Xylopyranose versus β-D-Xylopyranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of α-D-xylopyranose and β-D-xylopyranose, the two anomers of the nutritionally and pharmaceutically significant pentose sugar, D-xylose. Understanding the factors governing their equilibrium is crucial for applications ranging from drug design and formulation to biofuel development and food science. This document details the underlying stereoelectronic and conformational principles, presents quantitative data on their relative abundance, and outlines the experimental and computational methodologies used for their characterization.

Core Principles Governing Anomeric Stability

The relative stability of the α and β anomers of D-xylopyranose in solution is primarily dictated by a delicate balance of three key factors: the anomeric effect, steric hindrance, and solvent effects.

  • The Anomeric Effect: This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C1-substituent bond. In the case of D-xylopyranose, the anomeric effect favors the α-anomer, where the C1 hydroxyl group is in the axial position.

  • Steric Hindrance: In the chair conformation of the pyranose ring, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more sterically favorable as they are further from other ring substituents, minimizing gauche and 1,3-diaxial interactions. For D-xylopyranose, the β-anomer can adopt a chair conformation where all hydroxyl groups are in the equatorial position, minimizing steric strain. Conversely, the α-anomer necessitates that the C1 hydroxyl group be in the axial position, leading to some degree of steric hindrance.

  • Solvent Effects: The surrounding solvent molecules can significantly influence the anomeric equilibrium. Polar, protic solvents like water can form hydrogen bonds with the hydroxyl groups of the sugar. These interactions can stabilize or destabilize certain conformations. For instance, a solvent may preferentially solvate the more polar anomer or the anomer with more accessible hydroxyl groups for hydrogen bonding, thereby shifting the equilibrium.

Quantitative Analysis of Anomeric Equilibrium

The interplay of the aforementioned factors results in a dynamic equilibrium between the α and β anomers in solution. This equilibrium can be quantified by the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°).

AnomerSolventα-Anomer (%) (Calculated)β-Anomer (%) (Calculated)ΔG° (kcal/mol) (Calculated)Experimental α:β Ratio
D-XylopyranoseAqueous3565-0.3735:65

Calculated data from: Angyal, S. J. (1969). The composition and conformation of sugars in solution. Angewandte Chemie International Edition in English, 8(3), 157-166.

Experimental and Computational Methodologies

The determination of the anomeric ratio and the elucidation of the factors governing stability rely on a combination of experimental and computational techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful and widely used technique for the quantitative analysis of anomeric mixtures in solution. The anomeric protons (H-1) of the α and β anomers resonate at distinct chemical shifts and exhibit characteristic coupling constants (3JH1,H2) due to their different stereochemical environments.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of D-xylose in a deuterated solvent (e.g., D2O, DMSO-d6) to a final concentration suitable for NMR analysis (typically 5-20 mg/mL).

    • Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (mutarotation can take several hours to reach equilibrium).

  • NMR Data Acquisition:

    • Acquire a one-dimensional 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use appropriate solvent suppression techniques if necessary (e.g., presaturation for D2O).

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Identify the signals corresponding to the anomeric protons of the α- and β-xylopyranose anomers.

      • The α-anomer typically exhibits a doublet with a smaller coupling constant (3JH1,H2 ≈ 3-4 Hz), indicative of an axial-equatorial relationship between H-1 and H-2.

      • The β-anomer typically shows a doublet with a larger coupling constant (3JH1,H2 ≈ 7-8 Hz), characteristic of a diaxial relationship between H-1 and H-2.

    • Integrate the area under each anomeric proton signal.

    • Calculate the percentage of each anomer using the following formula: % Anomer = (Integral of anomeric proton of interest / Sum of integrals of both anomeric protons) * 100

Computational Chemistry Methods

Computational chemistry provides valuable insights into the intrinsic stability of the anomers and allows for the dissection of the contributing energetic factors.

Methodology:

  • Conformational Search:

    • Perform a systematic conformational search for both α- and β-d-xylopyranose to identify all low-energy conformers (chair, boat, skew-boat).

    • Employ molecular mechanics or semi-empirical methods for an initial broad search.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometries of the identified conformers using higher levels of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the single-point energies of the optimized structures using a more accurate method if necessary (e.g., coupled cluster theory).

  • Solvation Modeling:

    • Incorporate the effect of the solvent using implicit (e.g., Polarizable Continuum Model - PCM) or explicit solvent models.

  • Thermodynamic Analysis:

    • Calculate the Gibbs free energies of the most stable conformers of each anomer.

    • The relative population of each anomer at equilibrium can be determined from the Boltzmann distribution based on their calculated free energies.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the stability of D-xylopyranose anomers.

Anomeric_Effect cluster_alpha α-D-Xylopyranose (Axial OH) cluster_beta β-D-Xylopyranose (Equatorial OH) n_O5 n(O5) (Lone Pair) sigma_C1_O1 σ*(C1-O1) (Antibonding Orbital) n_O5->sigma_C1_O1 Hyperconjugation (Stabilizing) n_O5_beta n(O5) (Lone Pair) sigma_C1_O1_beta σ*(C1-O1) (Antibonding Orbital) n_O5_beta->sigma_C1_O1_beta Poor Overlap (Less Stabilizing) Steric_Hindrance cluster_alpha α-D-Xylopyranose cluster_beta β-D-Xylopyranose A1 Axial OH at C1 A2 1,3-Diaxial Interactions A1->A2 leads to B1 Equatorial OH at C1 B2 Minimized Steric Strain B1->B2 results in Anomeric_Equilibrium Alpha α-D-Xylopyranose OpenChain Open-Chain Aldehyde Alpha->OpenChain Mutarotation Beta β-D-Xylopyranose OpenChain->Beta Mutarotation

An In-depth Technical Guide to the Anomeric Effect in Alpha-D-Xylopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In the case of alpha-d-xylopyranose, this effect stabilizes the axial orientation of the anomeric hydroxyl group, contrary to what would be expected from steric considerations alone. This guide provides a comprehensive technical overview of the anomeric effect in this compound, detailing its theoretical underpinnings, conformational consequences, and the experimental and computational methodologies used for its characterization. Quantitative data from various analytical techniques are summarized, and detailed experimental and computational protocols are provided to aid in the practical study of this crucial effect. Understanding the anomeric effect is paramount in drug design and development, where the three-dimensional structure of carbohydrate moieties significantly influences molecular recognition and biological activity.

The Core Principles of the Anomeric Effect in this compound

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the C1 (anomeric) carbon of a pyranose ring, despite the expected steric hindrance. In this compound, the hydroxyl group at C1 is in the axial position in its most stable chair conformation (¹C₄). This preference is a result of complex stereoelectronic interactions.

The prevailing explanation for the anomeric effect involves a stabilizing hyperconjugation interaction between a lone pair of electrons (n) on the endocyclic ring oxygen (O5) and the antibonding orbital (σ) of the C1-O1 bond. For this interaction to be maximal, the orbitals must be anti-periplanar, a condition met when the C1-O1 bond is in the axial position. This n → σ interaction delocalizes electron density, shortens the C1-O5 bond, lengthens the C1-O1 bond, and lowers the overall energy of the molecule.

An alternative, though not mutually exclusive, explanation is based on the minimization of dipole-dipole repulsions. In the equatorial orientation, the dipoles of the ring oxygen and the anomeric substituent are more aligned, leading to greater repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower energy state. It is now generally accepted that both hyperconjugation and electrostatic interactions contribute to the anomeric effect.

The conformation of the pyranose ring is crucial. Xylopyranose, like other six-membered rings, can exist in two primary chair conformations: ⁴C₁ (where C4 is "up" and C1 is "down") and ¹C₄ (where C1 is "up" and C4 is "down"). In this compound, the ¹C₄ conformation places the anomeric hydroxyl group in an axial position, which is stabilized by the anomeric effect. The alternative ⁴C₁ conformation would place the anomeric hydroxyl in an equatorial position. Computational studies have shown that while the ¹C₄ chair is the most stable conformer in the gas phase for some xylopyranosides, solvent effects can shift the equilibrium towards the ⁴C₁ chair[1]. A comprehensive computational analysis of both α and β anomers of D-xylopyranose has identified 44 and 59 stable conformers, respectively, with the Boltzmann population distribution indicating the most stable forms.[1][2]

Quantitative Data Summary

The anomeric effect can be quantified by examining various molecular parameters that differ between the anomers and their conformers. These include conformational energies, bond lengths, and NMR J-coupling constants.

Table 1: Calculated Conformational Energies and Key Bond Lengths for this compound
Parameter⁴C₁ Conformation (Equatorial OH)¹C₄ Conformation (Axial OH)Reference
Relative Energy (kcal/mol) Higher EnergyLower Energy[1] (qualitative)
C1-O1 Bond Length (Å) ShorterLongerGeneral Trend
C1-O5 Bond Length (Å) LongerShorterGeneral Trend
Crystal Structure Bond Lengths
a (Å)5.61070[3]
b (Å)9.1858[3]
c (Å)12.5998[3]
Table 2: Typical ³J(H,H) Coupling Constants for Pyranose Ring Conformations
CouplingDihedral Angle (°)Typical Value (Hz)Conformation
³J(H_ax, H_ax)~1807-12Favored in ⁴C₁
³J(H_eq, H_eq)~602-5
³J(H_ax, H_eq)~602-5

Note: In the ¹C₄ conformation of this compound, with an axial anomeric proton, a small ³J(H1,H2) coupling constant (2-5 Hz) is expected due to the axial-equatorial relationship. In the less stable ⁴C₁ conformation, an equatorial anomeric proton would also exhibit a small axial-equatorial or equatorial-equatorial coupling. Larger axial-axial couplings are indicative of the ⁴C₁ chair conformation for other protons in the ring.[5][6]

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of carbohydrates in solution. Chemical shifts and, more importantly, scalar coupling constants (J-couplings) provide detailed information about the dihedral angles between protons and thus the ring conformation.

Detailed Methodology for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).

    • Lyophilize the sample to exchange hydroxyl protons for deuterium, simplifying the spectrum.

    • Redissolve the sample in 0.5 mL of high-purity D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Acquire a standard 1D ¹H spectrum to observe the chemical shifts and multiplicities of the ring protons. The anomeric proton (H1) typically resonates downfield (around 5.2 ppm for the alpha anomer).

    • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton connectivities within the sugar ring. This helps in assigning the resonances.

    • 2D TOCSY (Total Correlation Spectroscopy): Use a TOCSY experiment with a long mixing time (e.g., 80-120 ms) to correlate all protons within a spin system, confirming the assignments.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached ¹³C nucleus.

    • ¹³C NMR: A 1D ¹³C spectrum provides the chemical shifts of the carbon atoms.

    • Measurement of J-Coupling Constants: Extract the ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

    • Analyze the magnitudes of the ³J(H,H) coupling constants. Small values for ³J(H1,H2) (typically < 4 Hz) are indicative of an axial-equatorial or equatorial-equatorial relationship, consistent with the ¹C₄ chair conformation for this compound. Larger values for other couplings (e.g., ³J(H2,H3), ³J(H3,H4)) can further confirm the chair conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule, including bond lengths and angles.

Detailed Methodology for X-ray Crystallography:

  • Crystallization:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of water and ethanol or acetone).

    • Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals. Vapor diffusion is another common technique.

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible defects).

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until a good fit is achieved.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to investigate the anomeric effect, providing insights into conformational energies, geometries, and the underlying electronic interactions.

Detailed Methodology for DFT and NBO Analysis:

  • Model Building:

    • Build the ⁴C₁ and ¹C₄ chair conformations of this compound using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for both conformers using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This level of theory has been shown to provide reliable results for carbohydrates.[4]

    • The frequency calculation confirms that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

    • Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of both conformers. The energy difference will quantify the relative stability.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis on the optimized geometries to investigate the stereoelectronic interactions.

    • The NBO analysis will quantify the stabilization energy (E(2)) of the n → σ* interaction between the lone pair of the ring oxygen (O5) and the antibonding orbital of the C1-O1 bond. A larger E(2) value for the axial conformer provides strong evidence for the role of hyperconjugation in the anomeric effect.

Visualizing the Anomeric Effect and Experimental Workflows

The Stereoelectronic Basis of the Anomeric Effect

The following diagram illustrates the key orbital interaction responsible for the anomeric effect in the ¹C₄ conformation of this compound.

anomeric_effect Orbital Interaction in the Anomeric Effect n_O5 n(O5) sigma_star_C1O1 σ*(C1-O1) n_O5->sigma_star_C1O1 n_O5_eq n(O5) sigma_star_C1O1_eq σ*(C1-O1) n_O5_eq->sigma_star_C1O1_eq Poor Overlap

Caption: Orbital overlap in axial vs. equatorial conformations.

Experimental Workflow for Characterizing the Anomeric Effect

The logical flow for experimentally investigating the anomeric effect in this compound is depicted below.

experimental_workflow Experimental Workflow for Anomeric Effect Analysis cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_comp Computational Chemistry cluster_results Data Interpretation start This compound Sample nmr_acq 1D/2D NMR Data Acquisition (¹H, ¹³C, COSY, TOCSY, HSQC) start->nmr_acq crystallization Crystallization start->crystallization dft DFT Calculations (Geometry Optimization, Energies) start->dft nmr_analysis Spectral Assignment & J-Coupling Analysis nmr_acq->nmr_analysis conf_pref Conformational Preference nmr_analysis->conf_pref xray_data X-ray Diffraction Data Collection crystallization->xray_data structure_sol Structure Solution & Refinement xray_data->structure_sol bond_params Bond Lengths & Angles structure_sol->bond_params nbo NBO Analysis (Orbital Interactions) dft->nbo electronic_effects Stereoelectronic Origins nbo->electronic_effects conf_pref->electronic_effects bond_params->electronic_effects

Caption: Integrated workflow for anomeric effect investigation.

Implications for Drug Development

The conformation of carbohydrate moieties is a critical determinant of their biological activity. The anomeric effect, by influencing the orientation of substituents at the anomeric center, directly impacts the three-dimensional shape of molecules such as nucleosides, glycosides, and other carbohydrate-based drugs. A thorough understanding of the anomeric effect in monosaccharides like this compound is therefore essential for:

  • Rational Drug Design: Predicting and controlling the conformation of carbohydrate-based therapeutics to optimize their binding to target proteins or nucleic acids.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications at the anomeric center affect the overall conformation and, consequently, the biological activity of a drug candidate.

  • Development of Glycomimetics: Designing non-carbohydrate scaffolds that mimic the three-dimensional structure and electronic properties of bioactive carbohydrate conformations.

By leveraging the principles and methodologies outlined in this guide, researchers can gain a deeper understanding of the anomeric effect and its implications, ultimately facilitating the development of more effective and specific carbohydrate-based therapeutics.

References

α-D-Xylopyranose as a Precursor in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Xylopyranose, a fundamental constituent of hemicellulose, serves as a critical precursor in a variety of metabolic pathways across different organisms. Its conversion to D-xylose initiates a cascade of enzymatic reactions that channel this five-carbon sugar into central metabolism, primarily through the pentose phosphate pathway. Understanding the intricacies of these pathways is paramount for applications ranging from biofuel production to the development of novel therapeutics. This technical guide provides an in-depth exploration of the core metabolic routes originating from α-D-xylopyranose, detailed experimental protocols for their investigation, and insights into its role as a scaffold for drug design. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate comprehension.

Introduction

α-D-Xylopyranose is the anomeric form of D-xylose, a pentose sugar that is highly abundant in lignocellulosic biomass.[1] The metabolic utilization of D-xylose is a key area of research in biotechnology, particularly for the production of biofuels and other value-added chemicals from renewable resources. Microorganisms have evolved several distinct pathways to catabolize D-xylose, each with unique enzymatic steps and regulatory mechanisms.[2] Furthermore, the chemical structure of xylopyranose makes it an attractive starting material for the synthesis of bioactive molecules with therapeutic potential.[3] This guide will delve into the primary metabolic fates of α-D-xylopyranose, provide detailed methodologies for studying these processes, and explore its applications in drug development.

Metabolic Pathways of D-Xylose

Upon cellular uptake, α-D-xylopyranose is converted to its open-chain form, D-xylose, which then enters one of four major metabolic pathways.

Oxido-Reductase Pathway

Prevalent in eukaryotic microorganisms such as yeasts, this pathway involves a two-step conversion of D-xylose to D-xylulose.[2]

  • D-xylose reduction: Xylose Reductase (XR) catalyzes the reduction of D-xylose to xylitol, utilizing either NADH or NADPH as a cofactor.[4]

  • Xylitol oxidation: Xylitol Dehydrogenase (XDH) then oxidizes xylitol to D-xylulose, using NAD+ as a cofactor.[2]

D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.

Isomerase Pathway

Commonly found in prokaryotes, this pathway offers a more direct conversion.[2]

  • Isomerization: Xylose Isomerase (XI) directly converts D-xylose to D-xylulose.[2] This reaction is energetically less favorable, with an equilibrium mixture typically containing about 83% D-xylose and 17% D-xylulose.[2]

Similar to the oxido-reductase pathway, D-xylulose is then phosphorylated to enter the pentose phosphate pathway.

Weimberg Pathway (Oxidative Pathway)

This oxidative pathway involves the direct oxidation of D-xylose.[5]

  • Oxidation to Lactone: D-xylose dehydrogenase oxidizes D-xylose to D-xylono-lactone.[5]

  • Hydrolysis: A lactonase hydrolyzes the lactone to D-xylonic acid.[5]

  • Dehydration: Xylonate dehydratase removes a water molecule to form 2-keto-3-deoxy-xylonate.[5]

  • Further Conversion: This intermediate is then converted to α-ketoglutarate semialdehyde and subsequently to the Krebs cycle intermediate, α-ketoglutarate.[5]

Dahms Pathway (Oxidative Pathway)

Another oxidative route that diverges after the formation of 2-keto-3-deoxy-pentonate.[5]

  • Aldol Cleavage: An aldolase cleaves 2-keto-3-deoxy-pentonate into pyruvate and glycolaldehyde.[5]

These pathways are illustrated in the following diagram:

D-Xylose Metabolic Pathways cluster_or Oxido-Reductase Pathway cluster_iso Isomerase Pathway cluster_weimberg Weimberg Pathway cluster_dahms Dahms Pathway alpha_d_xylopyranose α-D-Xylopyranose d_xylose D-Xylose alpha_d_xylopyranose->d_xylose Conversion xylitol Xylitol d_xylose->xylitol Xylose Reductase (XR) d_xylulose_iso D-Xylulose d_xylose->d_xylulose_iso Xylose Isomerase (XI) d_xylonolactone D-Xylono-lactone d_xylose->d_xylonolactone D-xylose Dehydrogenase keto_deoxy_pentonate 2-Keto-3-deoxy-pentonate d_xylose->keto_deoxy_pentonate d_xylulose_or D-Xylulose xylitol->d_xylulose_or Xylitol Dehydrogenase (XDH) d_xylulose_5p_or D-Xylulose-5-P d_xylulose_or->d_xylulose_5p_or Xylulokinase Pentose Phosphate Pathway Pentose Phosphate Pathway d_xylulose_5p_or->Pentose Phosphate Pathway d_xylulose_5p_iso D-Xylulose-5-P d_xylulose_iso->d_xylulose_5p_iso Xylulokinase d_xylulose_5p_iso->Pentose Phosphate Pathway d_xylonic_acid D-Xylonic Acid d_xylonolactone->d_xylonic_acid Lactonase keto_deoxy_xylonate 2-Keto-3-deoxy-xylonate d_xylonic_acid->keto_deoxy_xylonate Xylonate Dehydratase alpha_keto_semialdehyde α-Ketoglutarate Semialdehyde keto_deoxy_xylonate->alpha_keto_semialdehyde alpha_ketoglutarate α-Ketoglutarate alpha_keto_semialdehyde->alpha_ketoglutarate Krebs Cycle Krebs Cycle alpha_ketoglutarate->Krebs Cycle pyruvate Pyruvate keto_deoxy_pentonate->pyruvate Aldolase glycolaldehyde Glycolaldehyde keto_deoxy_pentonate->glycolaldehyde Aldolase Central Metabolism Central Metabolism pyruvate->Central Metabolism

Caption: Overview of the four major metabolic pathways for D-xylose utilization.

Quantitative Data on Key Enzymes and Metabolites

The efficiency of each metabolic pathway is determined by the kinetic properties of its enzymes and the resulting intracellular concentrations of metabolites.

Enzyme Kinetics

The following table summarizes the kinetic parameters (Km and Vmax) for key enzymes in the primary D-xylose metabolic pathways from various microorganisms.

EnzymeOrganismSubstrateKm (mM)Vmax (μmol/min/mg)CofactorReference
Xylose Reductase (XR)Chaetomium thermophilumD-Xylose--NADPH/NADH[6]
Xylose Reductase (SaXYL1)Spathaspora arborariaeD-Xylose-~0.35 (NADH)NADH/NADPH[7]
Xylose Reductase (SpXYL1.1)Spathaspora passalidarumD-Xylose-~4.5 (NADPH)NADPH[7]
Xylitol Dehydrogenase (SpXYL2.2)Spathaspora passalidarumXylitol-~2.2NAD+[7]
Xylose Isomerase (XI)Thermotoga naphthophilaD-Xylose0.5-5-Co2+, Mg2+[8]
Xylose Isomerase (XI)Streptomyces sp. CH7D-Xylose82.7763.64-[9]
D-Xylose DehydrogenaseCaulobacter crescentusD-Xylose0.7627.5NAD+[5]

Note: '-' indicates data not specified in the provided context.

Intracellular Metabolite Concentrations during Xylose Fermentation

The concentrations of key intermediates provide insights into metabolic fluxes and potential bottlenecks. The following data were obtained from studies on xylose-fermenting yeasts.

MetaboliteScheffersomyces stipitis (mM)Spathaspora arborariae (mM)Spathaspora passalidarum (mM)Reference
Ribulose-5-phosphate (Ru5P)0.04--[10]
Ribose-5-phosphate (R5P)0.02--[10]
Dihydroxyacetone phosphate (DHAP)0.0200.0050.015[10]
Glucose-6-phosphate (G6P)0.020.020.05[10]
Fructose-6-phosphate (F6P)0.030.030.06[10]
Phosphoenolpyruvate (PEP)0.020.020.06[10]
Pyruvate (PYR)0.100.020.02[10]
Malate (MAL)-0.10-[10]
Fructose-1,6-diphosphate (FDP)--~1[11]
Sedoheptulose-7-phosphate (S7P)--<0.1[11]

Note: '-' indicates data not specified in the provided context.

Experimental Protocols

Accurate characterization of xylose metabolism requires robust experimental methodologies.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the flow of 13C-labeled substrates.[12]

4.1.1. Experimental Workflow

13C_MFA_Workflow cell_culture 1. Cell Culture (e.g., with [1-13C]xylose) quenching 2. Rapid Quenching (e.g., cold methanol) cell_culture->quenching extraction 3. Metabolite Extraction (e.g., chloroform/methanol/water) quenching->extraction analysis 4. Isotopic Analysis (GC-MS or LC-MS/MS) extraction->analysis modeling 5. Computational Modeling & Flux Estimation analysis->modeling

Caption: General workflow for 13C-Metabolic Flux Analysis.

4.1.2. Detailed Protocol

  • Strain and Culture Conditions:

    • Use a defined minimal medium with a known concentration of the 13C-labeled xylose (e.g., [1-13C]xylose or [U-13C]xylose).[13][14]

    • Grow cells to a metabolic and isotopic steady state, typically in a chemostat or through multiple batch culture passages.[15]

  • Rapid Sampling and Quenching:

    • Rapidly withdraw a known volume of cell culture.

    • Immediately quench metabolic activity by mixing with a cold solution, such as 60% methanol at -40°C, to prevent further enzymatic reactions.[16]

  • Metabolite Extraction:

    • Centrifuge the quenched cells at a low temperature.

    • Extract intracellular metabolites using a solvent mixture, commonly a chloroform/methanol/water solution.[16]

    • Separate the polar (containing central metabolites) and non-polar phases.

  • Sample Preparation and Analysis:

    • Dry the metabolite extracts.

    • For GC-MS analysis, derivatize the samples (e.g., methoximation followed by silylation) to increase volatility.[13]

    • Analyze the isotopic labeling patterns of metabolites using GC-MS or LC-MS/MS.[13][15]

  • Metabolic Flux Estimation:

    • Use the measured extracellular fluxes (substrate uptake, product secretion) and the mass isotopomer distributions of intracellular metabolites to constrain a stoichiometric model of cellular metabolism.

    • Employ computational software to estimate the intracellular metabolic fluxes that best fit the experimental data.[15]

Xylose Isomerase Activity Assay (Spectrophotometric)

This assay measures the activity of xylose isomerase by coupling the production of D-xylulose to the oxidation of NADH.[17]

  • Principle: Xylose isomerase converts D-xylose to D-xylulose. The D-xylulose is then reduced to xylitol by sorbitol dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the xylose isomerase activity.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 0.15 mM NADH

    • 2 U/mL Sorbitol Dehydrogenase

    • D-xylose solution (e.g., 500 mM)

    • Cell extract containing xylose isomerase

  • Procedure:

    • In a 1 mL cuvette, combine the Tris-HCl buffer, MgCl2, NADH, and sorbitol dehydrogenase.

    • Add the cell extract and incubate for a few minutes to allow for the reduction of any endogenous xylulose.

    • Initiate the reaction by adding the D-xylose solution.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).

α-D-Xylopyranose in Drug Development

The xylopyranose scaffold has been utilized in the synthesis of various derivatives with potential therapeutic applications.

Synthesis of Xylopyranoside Derivatives

The synthesis of xylopyranoside derivatives often involves the protection of hydroxyl groups, followed by glycosylation and subsequent modification of the aglycone. A common starting material is per-O-acetylated D-xylose.[3]

5.1.1. General Synthetic Scheme

Xylopyranoside_Synthesis d_xylose D-Xylose acetylated_xylose 1,2,3,4-tetra-O-acetyl- D-xylopyranose d_xylose->acetylated_xylose Acetylation glycosyl_donor Glycosyl Donor (e.g., bromide) acetylated_xylose->glycosyl_donor Activation protected_glycoside Protected Xylopyranoside glycosyl_donor->protected_glycoside Glycosylation aglycone Aglycone (R-OH) aglycone->protected_glycoside final_product Final Xylopyranoside Derivative protected_glycoside->final_product Deprotection & Modification

Caption: A generalized scheme for the synthesis of xylopyranoside derivatives.

For example, N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides have been synthesized from 1,2,3,4-tetra-O-acetyl-d-xylopyranose and 2-bromoethanol.[3] Thio-derivatives of xylopyranose have also been synthesized and shown to possess antithrombotic activity.[18]

Antimicrobial Activity of Xylopyranosides

Certain synthetic d-xylopyranosides containing a quaternary ammonium aglycone have demonstrated antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of this activity.

CompoundCandida albicans MIC (μg/mL)Candida glabrata MIC (μg/mL)Staphylococcus aureus MIC (μg/mL)Escherichia coli MIC (μg/mL)Reference
4d (β-anomer, octyl chain)32-643232256[19]
5d (α-anomer, octyl chain)323232128[19]

These results indicate that d-xylopyranosides with an octyl substituent on the nitrogen atom exhibit notable activity against both fungi and Gram-positive bacteria.[19] The α-anomer (5d) showed slightly better activity against E. coli than the β-anomer (4d).[19]

Conclusion

α-D-Xylopyranose is a versatile precursor that fuels diverse metabolic pathways and serves as a valuable building block in medicinal chemistry. The detailed understanding of its metabolism, facilitated by the experimental protocols outlined in this guide, is crucial for optimizing biotechnological processes. The quantitative data presented provides a basis for comparative analysis and metabolic modeling. Furthermore, the demonstrated biological activity of xylopyranoside derivatives highlights the potential of this sugar scaffold in the development of new therapeutic agents. Continued research into the enzymatic and chemical transformations of α-D-xylopyranose will undoubtedly unlock further applications in both industrial and pharmaceutical sectors.

References

Solubility Profile of alpha-D-Xylopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-D-xylopyranose, a key pentose sugar, in various solvents. Understanding the solubility of this compound is critical for a wide range of applications, including pharmaceutical formulations, biotechnological processes, and food chemistry. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents logical workflows through diagrammatic representations.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent type and temperature. The following tables summarize the available quantitative data for its solubility in water, and various organic solvents.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility (g/L)Molar Solubility (mol/L)
Water432.2[1]2.879[1]
Methanol21.06[2]Not specified
Ethanol4.61[2]Not specified
Isopropanol2.33[2]Not specified
DMSO100 mg/mL (ultrasonication may be needed)666.09 mM

Table 2: Temperature-Dependent Solubility of D-Xylose in Water and Ethanol-Water Mixture [3]

Temperature (°C)Solubility in Water ( g/100g )Solubility in 50% (w/w) Ethanol-Water ( g/100g )
0119.345.3
10134.853.2
20152.162.1
30171.872.3
40194.284.1
50219.897.8
60249.1113.8

Experimental Protocols for Solubility Determination

The determination of this compound solubility can be achieved through several established methods. The choice of method often depends on the solvent system and the required precision. Below is a synthesized protocol based on common isothermal and analytical techniques.

Isothermal Saturation Method

This gravimetric method is a fundamental technique for determining solubility.

1. Materials and Equipment:

  • This compound (high purity)
  • Solvent of interest
  • Temperature-controlled shaker or water bath
  • Analytical balance
  • Centrifuge
  • Drying oven
  • Filtration apparatus (e.g., syringe filters)

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
  • Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]
  • Phase Separation: After equilibration, allow the solution to stand at the constant temperature to let the excess solid settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
  • Sample Extraction: Carefully extract a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe and filter to avoid transferring any undissolved solid.
  • Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed vial. Dry the sample to a constant weight in a vacuum oven at a temperature that does not degrade the solute.
  • Calculation: The solubility is calculated from the mass of the dried solute and the mass or volume of the solvent in the extracted sample.

Analytical Methods for Quantification

For more complex solvent systems or lower solubilities, analytical methods such as High-Performance Liquid Chromatography (HPLC) or colorimetric assays can be employed to determine the concentration of the dissolved solute.

1. HPLC Method:

  • Principle: A calibrated HPLC system with a suitable column (e.g., an amino-based column for sugar analysis) and a refractive index detector (RID) is used to quantify the concentration of this compound in the saturated solution.
  • Procedure:
  • Prepare a series of standard solutions of this compound of known concentrations.
  • Generate a calibration curve by injecting the standards and plotting the peak area against concentration.
  • Prepare the saturated solution as described in the isothermal saturation method.
  • After filtration, dilute an aliquot of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
  • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
  • Calculate the original solubility, accounting for the dilution factor.

2. Phenol-Sulfuric Acid Method: [4]

  • Principle: This is a colorimetric method to determine the total carbohydrate concentration. The concentrated sulfuric acid hydrolyzes the glycosidic bonds and dehydrates the monosaccharide to furfural, which then reacts with phenol to produce a colored compound.[4]
  • Procedure:
  • Prepare a saturated solution and dilute it to an appropriate concentration.
  • To a small aliquot of the diluted sample, add a solution of phenol, followed by concentrated sulfuric acid.
  • After the color develops, measure the absorbance at a specific wavelength (typically around 490 nm) using a spectrophotometer.
  • Quantify the concentration using a calibration curve prepared with known concentrations of this compound.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the workflow for its solubility determination.

Caption: Chemical structure of this compound.

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess α-D-xylopyranose to a known amount of solvent B Agitate at constant temperature for 24-72h A->B C Allow solid to settle or centrifuge B->C D Extract clear supernatant using a filtered syringe C->D E Gravimetric Analysis D->E  Gravimetric F Analytical Quantification (e.g., HPLC) D->F  Analytical G Dry to constant weight E->G H Dilute and analyze F->H I Calculate Solubility G->I H->I

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of α-D-Xylopyranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α-D-xylopyranosides is a significant area of interest in glycobiology and medicinal chemistry due to the diverse biological roles of these molecules. Enzymatic synthesis offers a powerful alternative to traditional chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of α-D-xylopyranosides, focusing on two primary enzymatic strategies: the use of xylosyltransferases and the potential application of α-xylosidases.

I. Synthesis of α-D-Xylopyranosides using Xylosyltransferases

Xylosyltransferases (XylTs) are a class of glycosyltransferases that catalyze the transfer of a xylose residue from a donor substrate, typically UDP-α-D-xylose, to an acceptor molecule, forming an α-xylosidic linkage.[1] This is a highly specific and efficient method for the synthesis of α-D-xylopyranosides.

A. Overview of the Xylosyltransferase-Catalyzed Reaction

The general reaction catalyzed by xylosyltransferases is as follows:

UDP-α-D-xylose + Acceptor-OH → Acceptor-O-α-D-xylopyranoside + UDP

This pathway is fundamental in the biosynthesis of proteoglycans, where xylosyltransferases initiate the formation of glycosaminoglycan chains by transferring xylose to specific serine residues on a core protein.[1][2]

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products UDP-alpha-D-xylose UDP-α-D-xylose (Donor Substrate) XylT Xylosyltransferase (EC 2.4.2.26) UDP-alpha-D-xylose->XylT Acceptor Acceptor Molecule (e.g., Serine residue on a peptide) Acceptor->XylT alpha-xyloside α-D-Xylopyranoside Product XylT->alpha-xyloside UDP UDP XylT->UDP

Caption: General workflow of xylosyltransferase-catalyzed synthesis.

B. Experimental Protocols

A critical prerequisite for xylosyltransferase-catalyzed synthesis is the availability of the donor substrate, UDP-α-D-xylose. The following is a chemoenzymatic protocol for its synthesis.

Protocol 1: Synthesis of UDP-α-D-xylose

This protocol involves the chemical synthesis of D-xylose-1-phosphate followed by an enzymatic reaction using a UDP-sugar pyrophosphorylase.[3]

Materials:

  • D-xylose

  • Reagents for chemical phosphorylation (e.g., POCl₃ in trimethyl phosphate)

  • Recombinant UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis)[3]

  • Uridine-5'-triphosphate (UTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

  • Quenching solution (e.g., ethanol)

  • Purification system (e.g., anion-exchange chromatography)

Procedure:

  • Chemical Synthesis of D-xylose-1-phosphate: Synthesize D-xylose-1-phosphate from D-xylose using established chemical methods. This will typically result in a mixture of α and β anomers.[3]

  • Enzymatic Synthesis of UDP-α-D-xylose: a. Prepare a reaction mixture containing the chemically synthesized D-xylose-1-phosphate (e.g., 100 mg), UTP (1.5 equivalents), and recombinant UDP-sugar pyrophosphorylase in the reaction buffer. b. Incubate the reaction at 37°C. Monitor the reaction progress by techniques such as TLC or HPLC. c. Once the reaction reaches completion (typically after several hours), quench the reaction by adding cold ethanol to precipitate the product.

  • Purification: a. Centrifuge the quenched reaction mixture to pellet the precipitated UDP-α-D-xylose. b. Resuspend the pellet in a minimal amount of water and purify by anion-exchange chromatography. c. Lyophilize the purified fractions to obtain UDP-α-D-xylose as a white powder.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry. The α-anomeric configuration can be confirmed by the characteristic coupling constant of the anomeric proton in ¹H NMR (J ≈ 3.6 Hz).[3]

Quantitative Data for UDP-α-D-xylose Synthesis [3]

ParameterValue
Starting Material100 mg D-xylose-1-phosphate
Product88 mg UDP-α-D-xylose
Yield45% (overall), ~66% (based on α-anomer in starting mixture)

Human xylosyltransferase I (XT-I) is a commonly used enzyme for these syntheses.

Protocol 2: Expression and Purification of His-tagged Human XT-I [4]

Materials:

  • Expression vector containing the sequence for signal peptide-His6-XT-I

  • Expi293F™ cells

  • Appropriate cell culture media and reagents

  • Ni-Nitriloacetic acid (NTA) agarose affinity column

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Procedure:

  • Transfection: Transfect Expi293F™ cells with the XT-I expression vector according to the manufacturer's instructions.

  • Expression: Culture the transfected cells for 48-72 hours to allow for the secretion of the His-tagged XT-I into the medium.

  • Purification: a. Harvest the cell culture medium and clarify it by centrifugation. b. Load the clarified medium onto a Ni-NTA agarose column pre-equilibrated with wash buffer. c. Wash the column extensively with wash buffer to remove unbound proteins. d. Elute the bound His-tagged XT-I with elution buffer. e. Exchange the buffer of the purified enzyme to the dialysis buffer using dialysis or a desalting column.

  • Characterization: Confirm the purity and concentration of the recombinant XT-I using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Quantitative Data for Recombinant XT-I Expression [4]

ParameterValue
Expression SystemExpi293F™ cells
Yield~5 mg/L of culture

This protocol describes the synthesis of a xylosylated peptide, a model for the initiation of glycosaminoglycan synthesis.

Protocol 3: Synthesis of a Xylosylated Peptide [1][4]

Materials:

  • Purified recombinant XT-I

  • UDP-α-D-xylose (donor substrate)

  • Acceptor peptide (e.g., a bikunin-like peptide QEEEGSGGGQGG)[4]

  • Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl₂, 10 mM MgCl₂)

  • Analytical and preparative HPLC system

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the acceptor peptide (e.g., 1 mM), UDP-α-D-xylose (e.g., 1.2 mM), and purified XT-I (e.g., 0.025 mol%) in the reaction buffer. b. Incubate the reaction at 37°C overnight.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by analytical HPLC.

  • Purification of the Product: a. Once the reaction is complete, purify the xylosylated peptide from the reaction mixture using preparative HPLC. b. Lyophilize the fractions containing the purified product.

  • Characterization: Confirm the structure of the xylosylated peptide by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Quantitative Data for Xylosylated Peptide Synthesis [4]

Acceptor PeptideDonor SubstrateEnzymeProductYield
QEEEGSGGGQGGUDP-α-D-xyloseHuman XT-IXylosylated peptide>95% conversion

II. Potential Synthesis of α-D-Xylopyranosides using α-Xylosidases

α-Xylosidases (EC 3.2.1.177) are enzymes that naturally catalyze the hydrolysis of terminal, non-reducing α-D-xylose residues.[5] In principle, these enzymes can also be used for the synthesis of α-D-xylopyranosides through two main strategies: reverse hydrolysis and transglycosylation. However, it is important to note that this approach is less explored and documented for α-xylosidases compared to their β-glycosidase counterparts.

A. Overview of α-Xylosidase-Catalyzed Synthesis

G cluster_hydrolysis Hydrolysis (Natural Reaction) cluster_synthesis Synthesis (Reverse Hydrolysis/Transglycosylation) alpha-Xyloside_H α-D-Xylopyranoside alpha-Xylosidase α-Xylosidase alpha-Xyloside_H->alpha-Xylosidase Water_H H₂O Water_H->alpha-Xylosidase Xylose_H D-Xylose Alcohol_H Alcohol Xylose_S D-Xylose or Activated Donor Xylose_S->alpha-Xylosidase Alcohol_S Acceptor Alcohol Alcohol_S->alpha-Xylosidase alpha-Xyloside_S α-D-Xylopyranoside Water_S H₂O alpha-Xylosidase->Xylose_H Hydrolysis alpha-Xylosidase->Alcohol_H Hydrolysis alpha-Xylosidase->alpha-Xyloside_S Synthesis alpha-Xylosidase->Water_S Synthesis

Caption: Hydrolytic and synthetic activities of α-xylosidase.

In reverse hydrolysis, a high concentration of xylose and an acceptor alcohol are used to shift the thermodynamic equilibrium of the hydrolytic reaction towards synthesis. This approach generally suffers from low yields due to the unfavorable thermodynamics in aqueous solutions.

Transglycosylation is a kinetically controlled process where an activated xylosyl donor (e.g., a p-nitrophenyl-α-D-xylopyranoside) is used. The enzyme transfers the xylosyl moiety to an acceptor molecule other than water. This method can provide higher yields than reverse hydrolysis.

B. Experimental Protocol (Template)

As specific protocols for the synthetic application of α-xylosidases are scarce, the following is a general template based on a protocol for the synthesis of alkyl α-glucosides using an α-amylase, which can be adapted for α-xylosidases.[6]

Protocol 4: Synthesis of an Alkyl α-D-Xylopyranoside via Transglycosylation (Template)

Materials:

  • α-Xylosidase (e.g., recombinant from E. coli)

  • Activated xylosyl donor (e.g., p-nitrophenyl-α-D-xylopyranoside)

  • Acceptor alcohol (e.g., butanol, hexanol, octanol)

  • Reaction buffer (e.g., 100 mM Gly-Gly buffer, pH 7.0)[7]

  • Organic co-solvent (e.g., DMSO, optional, to increase acceptor solubility)[6]

  • Quenching solution (e.g., heat inactivation or addition of a strong acid/base)

  • Analytical and preparative HPLC system

Procedure:

  • Enzyme Preparation: Obtain a commercially available α-xylosidase or express and purify a recombinant version.

  • Reaction Setup: a. Dissolve the activated xylosyl donor and the acceptor alcohol in the reaction buffer. If the acceptor alcohol has low aqueous solubility, a co-solvent like DMSO can be added. b. Initiate the reaction by adding the α-xylosidase. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C for E. coli α-xylosidase) with gentle agitation.[7]

  • Monitoring the Reaction: Follow the formation of the alkyl α-D-xylopyranoside and the consumption of the donor substrate by analytical HPLC.

  • Reaction Termination and Product Purification: a. Stop the reaction at the point of maximum product accumulation to minimize product hydrolysis. This can be achieved by heat inactivation of the enzyme or by adjusting the pH. b. Purify the product using preparative HPLC or other chromatographic techniques.

  • Characterization: Confirm the structure and purity of the synthesized alkyl α-D-xylopyranoside by NMR spectroscopy and mass spectrometry.

Expected Challenges and Optimization:

  • Low Yields: The hydrolytic activity of the α-xylosidase will compete with the transglycosylation reaction. Optimization of reaction parameters such as substrate concentrations, enzyme loading, reaction time, and the use of co-solvents is crucial.

  • Enzyme Stability: The presence of organic co-solvents and high substrate concentrations can affect enzyme stability. Immobilization of the enzyme can be a strategy to improve its stability and reusability.[6]

Quantitative Data from a Related System (α-Amylase Catalyzed Synthesis of Octyl Glucoside) [6]

ParameterValue
EnzymeImmobilized α-amylase from Thermotoga maritima
SubstrateStarch
Acceptorn-octanol
Co-solventDMSO
Product Concentration0.7 mg/mL

III. Conclusion

The enzymatic synthesis of α-D-xylopyranosides is a promising field with significant potential for the production of biologically active compounds. The use of xylosyltransferases with UDP-α-D-xylose as a donor is a well-established and highly efficient method, providing excellent stereo- and regioselectivity. While the direct use of α-xylosidases for synthesis is currently less developed, it represents an area for future research and optimization. The protocols and data presented in these application notes provide a comprehensive guide for researchers to embark on the enzymatic synthesis of α-D-xylopyranosides.

References

Application Notes and Protocols for the Chemical Synthesis of α-D-Xylopyranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of α-D-xylopyranose derivatives, valuable compounds in biomedical research and drug development. The methodologies outlined below cover key synthetic transformations, including the preparation of glycosyl donors from D-xylose, protecting group strategies, and glycosylation reactions to introduce various aglycone moieties. Furthermore, this document details the antimicrobial and antithrombotic properties of specific α-D-xylopyranose derivatives, offering insights into their potential therapeutic applications.

Synthesis of Key Intermediates

A common and versatile starting point for the synthesis of α-D-xylopyranose derivatives is the per-O-acetylation of D-xylose, followed by the formation of a glycosyl bromide. This glycosyl donor can then be used in various glycosylation reactions.

Per-O-acetylation of D-Xylose

The protection of the hydroxyl groups of D-xylose via acetylation is a crucial first step to control reactivity in subsequent reactions. A standard procedure involves the use of acetic anhydride in the presence of a base, such as pyridine.

Experimental Protocol:

  • To a solution of D-xylose in pyridine, add an excess of acetic anhydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the per-O-acetylated D-xylopyranose as a mixture of α and β anomers.

Starting MaterialProductReagentsYield (%)Reference
D-Xylose1,2,3,4-Tetra-O-acetyl-D-xylopyranoseAcetic anhydride, Pyridine58-66[1]
Synthesis of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide

The per-O-acetylated xylose can be converted to the highly reactive glycosyl bromide, a key glycosyl donor for the Koenigs-Knorr reaction.

Experimental Protocol:

  • Dissolve the 1,2,3,4-tetra-O-acetyl-D-xylopyranose in a solution of hydrogen bromide in acetic acid.

  • Stir the reaction mixture at room temperature, monitoring for the consumption of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.

Starting MaterialProductReagentsYield (%)Spectroscopic DataReference
1,2,3,4-Tetra-O-acetyl-D-xylopyranose2,3,4-Tri-O-acetyl-α-D-xylopyranosyl BromideHBr in Acetic AcidHigh¹H NMR data available[2]

Glycosylation Reactions: Synthesis of α-D-Xylopyranoside Derivatives

The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.

General Koenigs-Knorr Glycosylation Protocol

Experimental Protocol:

  • Dissolve the alcohol acceptor and a promoter (e.g., silver carbonate, silver oxide, or cadmium carbonate) in a dry, aprotic solvent (e.g., toluene, dichloromethane).

  • Add a solution of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide in the same solvent dropwise to the mixture at room temperature.

  • Stir the reaction mixture until the glycosyl bromide is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the promoter salts and wash the solid residue with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired α-D-xylopyranoside derivative.

The stereoselectivity of the Koenigs-Knorr reaction is influenced by several factors, including the protecting groups on the glycosyl donor, the nature of the promoter, and the concentration of the alcohol acceptor. The presence of a participating group, such as an acetyl group at C-2, typically favors the formation of the 1,2-trans-glycoside (in this case, the β-anomer). However, under certain conditions, the α-anomer can be obtained.

Glycosyl DonorAcceptorPromoterProductYield (%)StereoselectivityReference
2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromideCyclohexanolSilver(I) oxide/IodineCyclohexyl 2,3,4-tri-O-acetyl-β-D-xylopyranosideHigh95-98% β[3]
2,3,4,6-Tetra-O-methyl-α-D-glucopyranosyl bromideCyclohexanolSilver(I) oxide/IodineCyclohexyl 2,3,4,6-tetra-O-methyl-β-D-glucopyranosideHigh91% β[3]
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideCholesterolAg₂O, TMSOTf (cat.)Cholesteryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside91Not specified[4]

Synthesis of Biologically Active α-D-Xylopyranose Derivatives

Synthesis of Antimicrobial Quaternary Ammonium Xylopyranosides

Quaternary ammonium salts containing a xylopyranose moiety have demonstrated significant antimicrobial activity.

Experimental Protocol:

  • Perform a Koenigs-Knorr glycosylation of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide with an amino alcohol (e.g., 2-aminoethanol).

  • The resulting glycoside is then subjected to quaternization by reacting with an appropriate alkyl halide to introduce the quaternary ammonium group.

  • Deprotection of the acetyl groups, typically under Zemplén conditions (catalytic sodium methoxide in methanol), yields the final antimicrobial compound.

DerivativeTarget OrganismsMIC (μg/mL)Reference
N-[2-(β-D-xylopyranosyloxy)ethyl]-N,N-dimethyldodecylammonium bromideS. aureus, E. coli, C. albicansNot specifiedNot specified

Mechanism of Antimicrobial Action:

The primary mechanism of antimicrobial action for quaternary ammonium compounds (QACs) involves the disruption of the microbial cell membrane.[5][6] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial or fungal cell wall and membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.

Antimicrobial_Mechanism QAC Quaternary Ammonium Xylopyranoside CellWall Bacterial Cell Wall (Negatively Charged) QAC->CellWall Electrostatic Interaction CellMembrane Cell Membrane CellWall->CellMembrane Penetration Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Interaction with Phospholipids & Proteins Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Antimicrobial mechanism of quaternary ammonium xylopyranosides.

Synthesis of Antithrombotic Thioglycosides

Thioglycosides, where the anomeric oxygen is replaced by a sulfur atom, have shown promise as antithrombotic agents.

Experimental Protocol for 4-cyanophenyl 1,5-dithio-D-xylopyranosides:

  • D-xylose is converted to 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose in a multi-step synthesis.[7]

  • This intermediate is then converted to the corresponding α-1-bromide or α-1-O-trichloroacetimidate.

  • Glycosylation of 4-cyanothiophenol with the activated thio-xylose donor affords the desired 4-cyanophenyl 2,3,4-tri-O-acetyl-1,5-dithio-D-xylopyranoside.

  • Deacetylation yields the final antithrombotic compound.

DonorAcceptorProductOverall Yield (%)Reference
1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose derived donors4-cyanothiophenol4-cyanophenyl 1,5-dithio-D-xylopyranosides36-56 (for the donor)[7]
O-(2,3-di-O-acetyl-4-azido-4-deoxy-5-thio-alpha-D-xylopyranosyl) trichloroacetimidate4-cyanothiophenol4-cyanophenyl 2,3-di-O-acetyl-4-azido-4-deoxy-1,5-dithio-xylopyranosides96[8]

Mechanism of Antithrombotic Activity:

Certain thioglycoside derivatives exert their antithrombotic effect by modulating the coagulation cascade. The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a fibrin clot. Antithrombotic agents can interfere with this process at different stages. Some thioglycosides may act by potentiating the activity of natural anticoagulants like antithrombin III (AT-III) or heparin cofactor II (HCII), which in turn inhibit key clotting factors such as thrombin (Factor IIa) and Factor Xa.

Antithrombotic_Mechanism cluster_Coagulation Coagulation Cascade cluster_Inhibition Inhibition Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin FXa Factor Xa FXa->Prothrombin activates Thioglycoside Thioglycoside Derivative ATIII Antithrombin III Thioglycoside->ATIII potentiates Inhibition_Thrombin Inhibition of Thrombin ATIII->Inhibition_Thrombin Inhibition_FXa Inhibition of Factor Xa ATIII->Inhibition_FXa Inhibition_Thrombin->Thrombin Inhibition_FXa->FXa

Caption: Antithrombotic mechanism of thioglycoside derivatives.

Regioselective Protection of D-Xylose

For the synthesis of more complex xylosides, such as oligosaccharides, regioselective protection of the hydroxyl groups of D-xylose is essential. This allows for the controlled introduction of different functionalities at specific positions.

Experimental Protocol for Regioselective Benzoylation:

A method for the regioselective 3-O-benzoylation of unprotected β-D-xylopyranosides has been developed using benzoyl cyanide and triethylamine as a catalyst.[9]

  • Dissolve the unprotected methyl β-D-xylopyranoside in a suitable solvent.

  • Add benzoyl cyanide and a catalytic amount of triethylamine.

  • Stir the reaction at the appropriate temperature, monitoring by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography to isolate the 3-O-benzoylated derivative.

Starting MaterialProductReagentsYield (%)Reference
Unprotected β-D-xylopyranosides3-O-benzoylated β-D-xylopyranosidesBenzoyl cyanide, Et₃NNot specified[9]

This regioselective protection provides a valuable building block for the synthesis of oligosaccharides with specific linkages.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for the chemical synthesis of a variety of α-D-xylopyranose derivatives. The detailed methodologies for the preparation of key intermediates, glycosylation reactions, and the synthesis of biologically active compounds will be valuable for researchers in carbohydrate chemistry, medicinal chemistry, and drug discovery. The insights into the antimicrobial and antithrombotic mechanisms of action of specific derivatives highlight the potential of this class of compounds for the development of new therapeutic agents.

References

Application Notes and Protocols for Glycosylation Reactions Involving Alpha-D-Xylopyranose Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of glycosylation reactions utilizing alpha-D-xylopyranose donors, with a focus on stereoselective synthesis and applications in biomedical research and drug development. Detailed protocols for key synthetic transformations and relevant biological assays are provided to guide researchers in this field.

Application Notes

Introduction to Alpha-D-Xylosylation

Glycosylation, the enzymatic or chemical attachment of carbohydrates to other molecules, is a fundamental process in biology. The resulting glycoconjugates play critical roles in cell-cell recognition, signaling, and immune responses. Xylose, a five-carbon aldose, is an essential component of various biomolecules, and the stereoselective formation of α-D-xylosidic linkages is a key challenge in carbohydrate chemistry. The development of robust methods for α-D-xylosylation is crucial for synthesizing biologically active molecules and molecular probes to study their functions.

Stereoselective Synthesis of α-D-Xylopyranosides

Achieving high stereoselectivity for the α-anomer in xylopyranoside synthesis is a significant challenge. Several strategies have been developed to favor the formation of the α-glycosidic bond over the thermodynamically more stable β-anomer.

Neighboring Group Participation: The use of a participating group at the C-2 position of the xylopyranosyl donor can effectively shield the β-face of the oxocarbenium ion intermediate, leading to the preferential formation of the 1,2-trans-glycoside. However, to achieve α-selectivity (a 1,2-cis linkage), non-participating protecting groups at C-2 are typically employed.

Donor-Control Strategies: The choice of the leaving group on the anomeric carbon of the xylopyranosyl donor and the reaction conditions are critical for controlling stereoselectivity. Common donors for α-selective glycosylations include:

  • Glycosyl Trichloroacetimidates: These donors, activated by a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), are highly effective for glycosylation. The stereochemical outcome can be influenced by the solvent, temperature, and the nature of the protecting groups.

  • Glycosyl Phosphates: These donors offer an alternative to trichloroacetimidates and can be activated under various conditions to achieve α-selectivity.

  • Thioglycosides: While often leading to β-glycosides, specific activation conditions and protecting group strategies can favor the formation of α-linkages.

Applications in Drug Development and Biomedical Research

α-D-Xylopyranosides and their derivatives have emerged as valuable tools in drug discovery and for studying fundamental biological processes.

Primers of Glycosaminoglycan (GAG) Biosynthesis: Exogenous β-D-xylosides are well-known primers of GAG biosynthesis, bypassing the natural xylosylation of core proteins.[1][2] This leads to the production of free GAG chains, which can have various biological effects, including anticoagulant activity and modulation of cell signaling.[1][2] While most studies have focused on β-xylosides, α-xylosides are also being investigated for their ability to influence GAG synthesis and as potential inhibitors of the enzymes involved.[3][4]

Inhibitors of Glycosyltransferases: Aberrant glycosylation is a hallmark of many diseases, including cancer. Developing specific inhibitors of the enzymes responsible for these changes, such as xylosyltransferases, is a promising therapeutic strategy. α-D-Xyloside derivatives are being designed and screened as inhibitors of these enzymes to disrupt pathological glycosylation patterns.[3][4]

Probes for Studying Biological Processes: Fluorescently labeled α-D-xylosides can be used as molecular probes to visualize and study the intricate pathways of GAG biosynthesis within living cells.[5] These tools are invaluable for understanding the spatial and temporal regulation of these processes.

Cancer Therapy: Dysregulated GAG biosynthesis in the tumor microenvironment is known to contribute to cancer progression. α-D-Xylosides are being explored as potential therapeutics for cancers like glioblastoma by inhibiting GAG biosynthesis and thereby disrupting tumor cell signaling, growth, and proliferation.[3][4] A prodrug approach, where hydrophobic benzoyl ester derivatives of α-xylosides are designed to be activated by enzymes overexpressed in cancer cells, has shown promise in preclinical studies.[3][4]

Data Presentation

Table 1: Stereoselective α-Glycosylation with 2-Azido-2-deoxy-D-galatosaminyl Trichloroacetimidate Donor

AcceptorProductYield (%)Anomeric Ratio (α:β)Reference
PhenolPhenyl 2-azido-2-deoxy-α-D-galactopyranoside85>95:5[6]
4-Methylumbelliferone4-Methylumbelliferyl 2-azido-2-deoxy-α-D-galactopyranoside82>95:5[6]

Table 2: Inhibition of Glioblastoma Cell Growth by α-Xyloside Derivatives

CompoundCell LineIC₅₀Reference
4-Nitrophenyl-α-xyloside (Prodrug)U251380 nM[3][4]
4-Nitrophenyl-α-xyloside (Drug)U251122 µM[3][4]
4-Nitrophenyl-α-xyloside (Prodrug)U8710.57 µM[3][4]

Experimental Protocols

Protocol 1: Synthesis of Per-O-acetylated α-D-Xylopyranose

This protocol describes the acetylation of D-xylose to produce a mixture of α- and β-anomers of 1,2,3,4-tetra-O-acetyl-D-xylopyranose, a common precursor for glycosyl donors.

Materials:

  • D-xylose

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-xylose in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the per-O-acetylated xylopyranose as a mixture of anomers.

Protocol 2: General Procedure for α-Glycosylation using a Glycosyl Trichloroacetimidate Donor

This protocol outlines a general method for the stereoselective synthesis of α-glycosides using a per-O-acetylated xylopyranosyl trichloroacetimidate donor.[7][8]

Materials:

  • Per-O-acetylated xylopyranosyl trichloroacetimidate donor

  • Glycosyl acceptor

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous dioxane

  • Activated 4 Å molecular sieves

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Perchloric acid on silica (HClO₄–SiO₂)

  • Triethylamine or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl trichloroacetimidate donor (1.3 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Add activated 4 Å molecular sieves.

  • Dissolve the reactants in a mixture of anhydrous CH₂Cl₂ and anhydrous dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

  • Add the activator (TMSOTf or HClO₄–SiO₂, 0.075 mmol per mmol of donor) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Filter the reaction mixture through a pad of celite and wash the celite with CH₂Cl₂.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-xyloside.

Visualizations

Glycosaminoglycan Biosynthesis Primed by Xylosides

GAG_Biosynthesis cluster_cell Cell cluster_golgi Golgi Apparatus Xyloside α/β-D-Xyloside (Aglycone) GalT1 Galactosyltransferase I (β4GalT7) Xyloside->GalT1 Enters Golgi UDP_Gal UDP-Galactose UDP_Gal->GalT1 GalT2 Galactosyltransferase II (β3GalT6) UDP_Gal->GalT2 UDP_GlcA UDP-Glucuronic Acid GlcAT Glucuronyltransferase UDP_GlcA->GlcAT GAG_Chain Growing GAG Chain (e.g., Chondroitin Sulfate) Secreted_GAG Secreted GAG GAG_Chain->Secreted_GAG Secretion GalT1->GalT2 Gal-Xyl-Aglycone GalT2->GlcAT Gal-Gal-Xyl-Aglycone Elongation Elongation & Modification Enzymes GlcAT->Elongation GlcA-Gal-Gal-Xyl-Aglycone (Linkage Tetrasaccharide) Elongation->GAG_Chain

Caption: Priming of glycosaminoglycan (GAG) synthesis by an exogenous xyloside.

Experimental Workflow for α-Xyloside Synthesis

Xyloside_Synthesis_Workflow Start D-Xylose Step1 Protection (e.g., Acetylation) Start->Step1 ProtectedXylose Protected Xylose (e.g., Per-O-acetyl-D-xylopyranose) Step1->ProtectedXylose Step2 Anomeric Activation (e.g., Trichloroacetonitrile, DBU) ProtectedXylose->Step2 Donor α-D-Xylopyranosyl Donor (e.g., Trichloroacetimidate) Step2->Donor Step3 Glycosylation (Lewis Acid Catalyst, e.g., TMSOTf) Donor->Step3 Acceptor Glycosyl Acceptor (R-OH) Acceptor->Step3 ProtectedProduct Protected α-D-Xyloside Step3->ProtectedProduct Step4 Deprotection ProtectedProduct->Step4 FinalProduct α-D-Xyloside Step4->FinalProduct

Caption: General workflow for the synthesis of α-D-xylosides.

References

Applications of Alpha-D-Xylopyranose in Biofuel Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of alpha-d-xylopyranose, a primary component of hemicellulose, in the production of biofuels such as ethanol and butanol. These protocols are intended to provide a framework for researchers in the field of renewable energy and metabolic engineering.

Introduction

This compound, the predominant anomer of D-xylose in solution, is the second most abundant sugar in nature and a key constituent of lignocellulosic biomass.[1] The efficient conversion of this pentose sugar into biofuels is a critical step in the economic viability of second-generation biorefineries. This requires two primary stages: the liberation of xylose from the complex xylan polymer and the fermentation of the resulting xylose by engineered microorganisms.

Application Note 1: Enzymatic Hydrolysis of Xylan to this compound

The enzymatic hydrolysis of xylan is a crucial step to release fermentable xylose sugars. This process utilizes a cocktail of enzymes, primarily endo-1,4-β-xylanases and β-D-xylosidases, to break down the complex polysaccharide structure.[2]

Quantitative Data: Enzymatic Hydrolysis of Xylan
SubstratePretreatmentEnzyme LoadingTemperature (°C)Time (h)Xylose Yield (%)Reference
Sugarcane Bagasse XylanAlkaline130 IU/g xylanase, 10 IU/g β-xylosidase, 6 IU/g accessory enzymes50249[2]
Wood Sawdust Xylan10% NaOH, Autoclaved (121°C, 15 min)500 IU/g xylanase504564.46[3]
Birch Kraft Black Liquor XylanAcid HydrolysisNot SpecifiedNot SpecifiedNot Specified18.4[4]
Experimental Protocol: Enzymatic Hydrolysis of Wood Sawdust Xylan

This protocol is adapted from Hussein et al. (2019).[3]

1. Materials:

  • Wood sawdust
  • 10% (w/v) Sodium Hydroxide (NaOH)
  • 12N Hydrochloric Acid (HCl)
  • 95% Ethanol
  • Commercial xylanase (e.g., from Aspergillus niger)
  • 50 mM Citrate buffer (pH 5.0)
  • Centrifuge
  • Autoclave
  • Shaking incubator
  • Oven

2. Xylan Extraction (Alkaline Autoclave Method):

  • Soak milled wood sawdust in a 10% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v) in an Erlenmeyer flask.
  • Autoclave the mixture at 121°C for 15 minutes.
  • Allow the mixture to cool to room temperature.
  • Centrifuge the supernatant at 8,000 rpm for 20 minutes to separate the liquid fraction containing solubilized xylan.
  • Acidify the supernatant to pH 5.0 with 12N HCl.
  • Precipitate the xylan by adding 1.5 volumes of 95% ethanol.
  • Collect the precipitated xylan and air-dry, followed by oven-drying at 60°C for 6 hours.

3. Enzymatic Hydrolysis:

  • Prepare a xylan suspension to a final concentration of 100 g/L in a 250 mL Erlenmeyer flask containing 50 mL of 50 mM citrate buffer (pH 5.0).
  • Add commercial xylanase at a loading of 500 IU per gram of dry xylan.
  • Incubate the reaction mixture at 50°C in a rotary shaker at 250 rpm for 48 hours.
  • Take samples periodically to measure the release of xylose.

4. Quantification of Xylose:

  • Xylose concentration in the hydrolysate can be determined using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. An Agilent Hi-Plex H column (7.7 x 300 mm, 8 µm) can be used with 0.005 M H2SO4 as the mobile phase at a flow rate of 0.7 mL/min and a column temperature of 60°C.[5]

Experimental Workflow: Enzymatic Hydrolysis

G cluster_0 Xylan Extraction cluster_1 Enzymatic Hydrolysis Wood Sawdust Wood Sawdust Alkaline Autoclave Treatment Alkaline Autoclave Treatment Wood Sawdust->Alkaline Autoclave Treatment 10% NaOH, 121°C Centrifugation Centrifugation Alkaline Autoclave Treatment->Centrifugation Separate solids Acidification & Precipitation Acidification & Precipitation Centrifugation->Acidification & Precipitation Supernatant Dried Xylan Dried Xylan Acidification & Precipitation->Dried Xylan Ethanol Xylan Suspension Xylan Suspension Dried Xylan->Xylan Suspension Enzyme Addition Enzyme Addition Xylan Suspension->Enzyme Addition Xylanase Incubation Incubation Enzyme Addition->Incubation 50°C, 48h Xylose-rich Hydrolysate Xylose-rich Hydrolysate Incubation->Xylose-rich Hydrolysate HPLC Analysis HPLC Analysis Xylose-rich Hydrolysate->HPLC Analysis Quantification

Workflow for enzymatic hydrolysis of xylan.

Application Note 2: Bioethanol Production from this compound using Engineered Saccharomyces cerevisiae

Saccharomyces cerevisiae is a robust industrial microorganism for ethanol production but cannot naturally ferment xylose. Genetic engineering has enabled the introduction of xylose utilization pathways, making it a promising candidate for second-generation bioethanol production.[6]

Metabolic Pathways for Xylose Fermentation in Yeast

Two primary heterologous pathways have been engineered into S. cerevisiae for xylose metabolism:

  • Oxidoreductase Pathway: This pathway involves two enzymes, xylose reductase (XR) and xylitol dehydrogenase (XDH), which convert xylose to xylulose via a xylitol intermediate.[7]

  • Isomerase Pathway: This pathway utilizes a single enzyme, xylose isomerase (XI), to directly convert xylose to xylulose.

G cluster_0 Oxidoreductase Pathway cluster_1 Isomerase Pathway cluster_2 Central Metabolism Xylose_OR This compound XR Xylose Reductase (XR) Xylose_OR->XR NAD(P)H -> NAD(P)+ Xylitol Xylitol XDH Xylitol Dehydrogenase (XDH) Xylitol->XDH NAD+ -> NADH Xylulose_OR D-Xylulose XK Xylulokinase (XK) Xylulose_OR->XK XR->Xylitol XDH->Xylulose_OR Xylose_I This compound XI Xylose Isomerase (XI) Xylose_I->XI Xylulose_I D-Xylulose Xylulose_I->XK XI->Xylulose_I Xylulose5P D-Xylulose-5-Phosphate PPP Pentose Phosphate Pathway Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol XK->Xylulose5P

Metabolic pathways for xylose conversion to ethanol in yeast.
Quantitative Data: Ethanol Production from Xylose by Engineered S. cerevisiae

StrainPathwaySubstrateEthanol Yield (g/g)Ethanol Productivity (g/L/h)Reference
Engineered S. cerevisiaeXI40 g/L Xylose0.32Not Specified[8]
Evolved StrainXIGlucose-Xylose Mixture0.51Not Specified[9]
S15 (Polyploid)XR-XDH100 g/L Glucose, 50 g/L Xylose0.477 (g/g total sugars)Not Specified[10]
MDS130Not SpecifiedConcentrated Corncob Hydrolysate0.46 (91% of theoretical)1.22[11]
Experimental Protocol: Ethanol Fermentation from Xylose

This protocol is a generalized procedure based on common practices in the cited literature.[8][9][10]

1. Materials and Media:

  • Engineered S. cerevisiae strain capable of xylose fermentation.
  • YPX medium: 10 g/L yeast extract, 20 g/L peptone, with xylose as the carbon source (e.g., 40 g/L).
  • Anaerobic fermentation vessel (e.g., stirred-tank bioreactor or flasks with airlocks).
  • Shaking incubator.
  • Spectrophotometer.
  • HPLC for analysis of substrates and products.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of YPX medium with a lower xylose concentration (e.g., 20 g/L).
  • Incubate overnight at 30°C with shaking (e.g., 200 rpm).
  • Use the overnight culture to inoculate a larger volume of YPX medium for the main fermentation, aiming for a starting optical density at 600 nm (OD600) of approximately 0.5-1.0.

3. Fermentation:

  • Transfer the inoculated medium to the fermentation vessel.
  • Maintain anaerobic or micro-aerobic conditions. For anaerobic conditions, sparge the medium with nitrogen gas before inoculation and use an airlock to prevent oxygen entry.
  • Incubate at 30°C with gentle agitation (e.g., 100-150 rpm) for 72-120 hours.
  • Withdraw samples aseptically at regular intervals (e.g., every 12 or 24 hours) for analysis.

4. Analytical Methods:

  • Monitor cell growth by measuring the OD600.
  • Centrifuge the samples to pellet the cells.
  • Analyze the supernatant for xylose consumption and ethanol production using HPLC as described in the previous section.

Signaling Pathway for Xylose Transport and Metabolism in Yeast

The uptake and metabolism of xylose are regulated by complex signaling pathways that sense the availability of different sugars. Key pathways include the Snf3p/Rgt2p pathway, which senses extracellular glucose, and the SNF1/Mig1p pathway, which responds to intracellular glucose levels and controls carbon catabolite repression.[12] Efficient xylose utilization often requires engineering these pathways to prevent the repression of xylose transporters and metabolic enzymes in the presence of glucose.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Xylose_ext Xylose HXT Hexose/Xylose Transporters (HXT) Xylose_ext->HXT Glucose_ext Glucose Snf3_Rgt2 Snf3/Rgt2 Sensors Glucose_ext->Snf3_Rgt2 Sensing Glucose_ext->HXT Rgt1_rep Rgt1 (Repressor) Snf3_Rgt2->Rgt1_rep Represses Rgt1 Xylose_int Xylose HXT->Xylose_int Glucose_int Glucose HXT->Glucose_int SNF1 SNF1 Kinase Glucose_int->SNF1 Inactivates HXT_genes HXT Gene Expression Rgt1_rep->HXT_genes Represses Mig1 Mig1 (Repressor) SNF1->Mig1 Inactivates Mig1 Mig1->HXT_genes Represses Xylose_genes Xylose Metabolism Gene Expression Mig1->Xylose_genes Represses

Simplified diagram of xylose sensing and signaling in yeast.

Application Note 3: Biobutanol Production from this compound using Clostridium Species

Certain species of Clostridium, such as C. acetobutylicum and C. saccharoperbutylacetonicum, are capable of fermenting a wide range of sugars, including xylose, to produce a mixture of acetone, butanol, and ethanol (ABE fermentation). Butanol is considered a superior biofuel to ethanol due to its higher energy density and lower hygroscopicity.

Quantitative Data: Butanol Production from Xylose by Clostridium Species
StrainFermentation ModeSubstrateButanol Titer (g/L)ABE Yield (g/g)Reference
C. acetobutylicum P260Batch60 g/L CFAX + 5 g/L XyloseNot specified, 24.67 g/L total ABE0.44[13]
C. acetobutylicum CGMCC 5234 (Immobilized)Batch60 g/L Xylose10.02Not specified[14]
C. saccharoperbutylacetonicum N1-4Batch45 g/L Xylose13.45Not specified[15]
C. acetobutylicumBatchBirch Kraft Black Liquor Hydrolyzate1.8-2.10.12-0.13[4]
Experimental Protocol: Butanol Fermentation from Xylose

This protocol is based on the methodology described by Zhou et al. (2020).[15]

1. Materials and Media:

  • Clostridium saccharoperbutylacetonicum N1-4 (ATCC 27021).
  • Tryptone-Yeast Extract (TY) medium (per liter):
  • 40-60 g Xylose
  • 6 g Tryptone
  • 2 g Yeast Extract
  • 2.57 g (NH4)2SO4
  • 0.5 g KH2PO4
  • 0.3 g MgSO4·7H2O
  • 10 mg FeSO4·7H2O
  • Anaerobic culture vessels (e.g., serum bottles or bioreactor).
  • 5 M NaOH for pH adjustment.
  • Nitrogen gas for creating anaerobic conditions.

2. Inoculum Preparation:

  • Activate the C. saccharoperbutylacetonicum N1-4 culture from a stock by growing in TY medium with 20 g/L xylose.
  • Incubate under anaerobic conditions at 30°C until the culture reaches the mid-to-late exponential growth phase.

3. Fermentation:

  • Prepare the TY medium with the desired xylose concentration (e.g., 45 g/L).
  • Adjust the initial pH of the medium to 6.5 with 5 M NaOH before autoclaving at 121°C for 15 minutes.
  • After cooling, sparge the medium with sterile nitrogen gas to ensure anaerobic conditions.
  • Inoculate the medium with the prepared seed culture (e.g., 10% v/v).
  • Incubate at 30°C under anaerobic conditions.
  • During fermentation, monitor and adjust the pH every 12 hours to approximately 5.5.
  • Collect samples every 12 hours for analysis of xylose, acids (acetic, butyric), and solvents (acetone, butanol, ethanol).

4. Analytical Methods:

  • Analyze the concentrations of xylose, organic acids, and ABE solvents in the fermentation broth using HPLC with a refractive index detector. A common column for this separation is the Agilent Hi-Plex H.[5]

Conclusion

The utilization of this compound from lignocellulosic biomass is a cornerstone for the development of a sustainable biofuel economy. The protocols and data presented here provide a foundation for research aimed at optimizing the enzymatic hydrolysis of xylan and the subsequent fermentation of xylose to ethanol and butanol. Further advancements in metabolic engineering, particularly in enhancing the efficiency of xylose transport and metabolism and improving microbial tolerance to inhibitors present in biomass hydrolysates, will be critical for the commercial success of these processes.

References

Application Notes and Protocols for α-D-Xylopyranose in Xylosidase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of α-D-xylopyranose and its derivatives as substrates and inhibitors for xylosidases, particularly α-xylosidases. This document includes detailed protocols for enzyme activity assays, quantitative data on enzyme kinetics, and visualizations of experimental workflows and signaling pathways relevant to drug development.

Application Notes

Introduction to α-Xylosidases and their Substrates

Xylosidases are glycoside hydrolases that catalyze the hydrolysis of xylose residues from xylooligosaccharides and other xylose-containing compounds. While β-xylosidases, which cleave β-glycosidic linkages, are more extensively studied due to their role in the degradation of xylan, a major component of plant biomass, α-xylosidases (α-D-xyloside xylohydrolase; EC 3.2.1.177) play a crucial role in the metabolism of specific xyloglucans and synthetic α-xylosides.[1][2]

α-Xylosidases belong to the glycoside hydrolase family 31 (GH31) and catalyze the hydrolysis of terminal, non-reducing α-D-xylose residues.[3][4] Their natural substrates are often complex xyloglucan oligosaccharides found in plant cell walls. For research and diagnostic purposes, synthetic chromogenic and fluorogenic substrates are commonly employed.

While α-D-xylopyranose itself is the fundamental unit recognized by these enzymes, it is not typically a substrate for hydrolysis. Instead, it is more relevant as a potential inhibitor of xylosidase activity. The primary substrates for α-xylosidases are molecules where α-D-xylopyranose is linked via a glycosidic bond to another moiety (an aglycone).

Common Substrates for α-Xylosidase Activity Assays
  • p-Nitrophenyl-α-D-xylopyranoside (pNPX): A widely used chromogenic substrate.[5][6][7] Hydrolysis by α-xylosidase releases p-nitrophenol, which can be quantified spectrophotometrically at 405-420 nm under alkaline conditions.

  • Isoprimeverose (α-D-xylopyranosyl-(1,6)-D-glucopyranose): A natural disaccharide that serves as a substrate for some α-xylosidases.[1]

  • Xyloglucan oligosaccharides: These complex carbohydrates are natural substrates and are important for studying the biological function of α-xylosidases in biomass degradation.[1]

Applications in Research and Drug Development

The study of α-xylosidases and their inhibition is relevant in several fields:

  • Biofuel Production: α-Xylosidases can enhance the breakdown of lignocellulosic biomass into fermentable sugars, thereby improving the efficiency of biofuel production.[8]

  • Food Industry: The enzymatic modification of food components and the production of xylooligosaccharides (XOS) as prebiotics are potential applications.

  • Drug Development: Inhibitors of glycosidases are of interest in various therapeutic areas. While research on α-xylosidase inhibitors is less extensive than for other glycosidases, understanding substrate interactions and enzyme mechanisms is crucial for designing specific inhibitors. The inhibition of xylosidases can have implications in microbial metabolism and host-pathogen interactions.

Quantitative Data: Kinetic Parameters of α-Xylosidases

The following table summarizes the kinetic parameters of α-xylosidases from different sources with various substrates. This data is essential for comparative studies and for designing enzyme assays.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Optimal pHOptimal Temp. (°C)Reference
Aspergillus niger (AxlA)Xyloglucan oligosaccharide------[1]
Soil Metagenome (MeXyl31)p-Nitrophenyl-α-D-xylopyranoside---750-fold higher than for isoprimeverose5.545[9]
Sulfolobus solfataricus (XylS)Isoprimeverose-----90[1]
Escherichia coliIsoprimeverose----7.050[3]

Note: Quantitative kinetic data for α-xylosidases is not as abundant in the literature as for β-xylosidases. Many studies report relative activities on different substrates rather than full kinetic parameters.

α-D-Xylopyranose as an Inhibitor

Monosaccharides, including D-xylose, are known to be product inhibitors of many glycosidases. While most of the available data pertains to β-xylosidases, it is a reasonable hypothesis that α-D-xylopyranose can act as a competitive inhibitor for α-xylosidases by binding to the active site.

Table of Inhibition Constants (Ki) for D-Xylose on β-Xylosidases:

Enzyme SourceKi of D-Xylose (mM)Reference
Trichoderma harzianum C2[10]
Talaromyces emersonii1.3[11]
Cellulomonas uda650[11]
Dictyoglomus thermophilum>3000 (40% inhibition at 3M)[10]

This data for β-xylosidases illustrates the wide range of sensitivity to xylose inhibition among different enzymes. Similar studies are needed to quantify the inhibitory effect of α-D-xylopyranose on various α-xylosidases.

Experimental Protocols

Protocol 1: α-Xylosidase Activity Assay using p-Nitrophenyl-α-D-xylopyranoside (pNPX)

This protocol describes a standard colorimetric assay for determining α-xylosidase activity.

Materials:

  • α-Xylosidase solution

  • p-Nitrophenyl-α-D-xylopyranoside (pNPX) stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.5)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or water bath

Procedure:

  • Prepare Substrate Working Solution: Dilute the pNPX stock solution with assay buffer to the desired final concentration (e.g., 1 mM).

  • Set up the Reaction:

    • Add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of the enzyme solution (appropriately diluted in assay buffer) to the sample wells.

    • Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 45°C) for 5 minutes.

  • Initiate the Reaction: Add 50 µL of the pre-warmed pNPX working solution to all wells.

  • Incubate: Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Add 100 µL of the stop solution to all wells to stop the enzymatic reaction and develop the yellow color of the p-nitrophenolate ion.

  • Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader.

  • Calculate Activity:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Use a standard curve of p-nitrophenol to determine the amount of product released.

    • One unit of α-xylosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 2: Screening for α-Xylosidase Inhibitors using α-D-Xylopyranose

This protocol is designed to assess the inhibitory effect of α-D-xylopyranose on α-xylosidase activity.

Materials:

  • Same materials as in Protocol 1

  • α-D-Xylopyranose stock solution (e.g., 1 M in assay buffer)

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of the α-D-xylopyranose stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0-500 mM).

  • Set up the Reaction:

    • In a 96-well plate, add 25 µL of the α-D-xylopyranose dilutions (or assay buffer for the control with no inhibitor) to the respective wells.

    • Add 25 µL of the α-xylosidase solution to all wells.

    • Pre-incubate the plate at the optimal temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 50 µL of the pNPX working solution to all wells.

  • Follow Steps 4-7 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each α-D-xylopyranose concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pNPX) and the inhibitor (α-D-xylopyranose) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Visualizations

Experimental Workflow for α-Xylosidase Activity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilutions setup Set up Reaction in 96-well Plate prep_enzyme->setup prep_substrate Prepare pNPX Working Solution initiate Initiate Reaction (add pNPX) prep_substrate->initiate prep_inhibitor Prepare α-D-Xylopyranose Dilutions (for inhibition assay) prep_inhibitor->setup pre_incubate Pre-incubate setup->pre_incubate pre_incubate->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_reaction Stop Reaction (add Stop Solution) incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate Calculate Enzyme Activity or % Inhibition measure_abs->calculate

Caption: Workflow for α-xylosidase activity and inhibition assays.

Logical Relationship in Biomass Degradation

biomass_degradation cluster_biomass Lignocellulosic Biomass cluster_enzymes Enzyme Cocktail cluster_products Fermentable Sugars Xyloglucan Xyloglucan alpha_xylosidase α-Xylosidase Xyloglucan->alpha_xylosidase hydrolysis Glucose D-Glucose Xyloglucan->Glucose Xylan Xylan endoxylanase Endo-xylanase Xylan->endoxylanase hydrolysis Xylose D-Xylose alpha_xylosidase->Xylose beta_xylosidase β-Xylosidase beta_xylosidase->Xylose endoxylanase->beta_xylosidase produces xylo-oligosaccharides for Biofuel Production Biofuel Production Xylose->Biofuel Production Glucose->Biofuel Production

Caption: Role of α-xylosidase in enzymatic biomass degradation.

Signaling Pathway for Drug Development (Hypothetical)

drug_development cluster_target Target Identification cluster_screening Screening & Design cluster_validation Validation cluster_outcome Therapeutic Outcome enzyme Pathogenic Microbial α-Xylosidase substrate_analog α-D-Xylopyranose Derivatives (Substrate Analogs) enzyme->substrate_analog guides design of inhibitor_design Rational Inhibitor Design substrate_analog->inhibitor_design in_vitro In Vitro Enzyme Inhibition Assays inhibitor_design->in_vitro cell_based Cell-based Assays in_vitro->cell_based in_vivo In Vivo Models cell_based->in_vivo outcome Inhibition of Microbial Growth or Virulence in_vivo->outcome

Caption: Drug development workflow targeting microbial α-xylosidase.

References

Application Notes and Protocols for the Acetylation of α-D-Xylopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The acetylation of carbohydrates is a fundamental and widely utilized protection strategy in synthetic organic chemistry. This process involves the introduction of acetyl groups to the hydroxyl moieties of a sugar, rendering them less polar and nucleophilic. This protection is crucial for subsequent regioselective modifications of the carbohydrate scaffold. Per-O-acetylated sugars, such as the tetraacetate of D-xylopyranose, are valuable intermediates in the synthesis of glycosides, glycoconjugates, and various biologically active molecules.[1] This document provides detailed protocols for the chemical acetylation of α-D-xylopyranose, a common pentose, summarizing various methodologies and presenting key data for comparative analysis.

Data Presentation

The following table summarizes quantitative data from various protocols for the acetylation of D-xylose. It is important to note that many protocols start with D-xylose, which exists as an equilibrium mixture of anomers (α and β), and the resulting product is often a mixture of α- and β-tetra-O-acetyl-D-xylopyranose.

MethodReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Anomeric Ratio (α:β)Reference
Classical Acetic Anhydride (20 equiv.)Pyridine252458-66Mixture[2]
Modified Classical Acetic AnhydridePyridineRoom Temp.Varies (TLC monitored)-Mixture[3][4][5]
Green (Ionic Liquid) Acetic Anhydride (1.1 equiv.)Triethylammonium Acetate (TEAA)Room Temp.3ExcellentHigh β-selectivity[6]
Green (Supramolecular) Acetic Anhydride18-crown-6 / KF (catalytic)40-Up to 99-[1][7]

Experimental Protocols

Protocol 1: Classical Acetylation using Acetic Anhydride and Pyridine

This is the most common and traditional method for the per-O-acetylation of sugars.[3] Pyridine acts as both the solvent and a basic catalyst that activates the hydroxyl groups and neutralizes the acetic acid byproduct.[5][8]

Materials:

  • α-D-Xylopyranose

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve α-D-xylopyranose (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group; for xylose, this is 6-8 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). This can take several hours to a full day.[2][4]

  • Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol at 0°C.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the resulting residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1,2,3,4-tetra-O-acetyl-D-xylopyranose as a mixture of anomers.[3]

Protocol 2: Green Acetylation using an Ionic Liquid Catalyst

This method utilizes the ionic liquid triethylammonium acetate (TEAA) as both a solvent and a catalyst, offering a more environmentally friendly alternative with high selectivity and mild reaction conditions.[6]

Materials:

  • α-D-Xylopyranose

  • Acetic Anhydride (Ac₂O)

  • Triethylammonium Acetate (TEAA)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of α-D-xylopyranose (1.0 equivalent) in TEAA, add acetic anhydride (1.1 equivalents per hydroxyl group).

  • Stir the mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

  • The ionic liquid can often be recovered from the aqueous phase and reused. This method often shows high selectivity for the β-anomer.

Mandatory Visualization

General Experimental Workflow for Acetylation

The following diagram illustrates the general workflow for the acetylation of α-D-xylopyranose, applicable to the various protocols described.

Acetylation_Workflow Start Start: α-D-Xylopyranose Reaction Acetylation Reaction (e.g., Ac₂O, Pyridine) Start->Reaction Reagents Quench Reaction Quench (e.g., Add Methanol) Reaction->Quench Completion Workup Aqueous Workup (Extraction & Washes) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Crude Product End Product: Tetra-O-acetyl- D-xylopyranose Purification->End Pure Product

Caption: General workflow for the acetylation of α-D-xylopyranose.

References

Application Notes and Protocols: α-D-Xylopyranose in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of bioactive compounds derived from α-D-xylopyranose. The versatility of the xylopyranose scaffold allows for the development of a diverse range of molecules with significant biological activities, including antimicrobial, enzyme inhibitory, and antioxidant properties.

Antimicrobial D-Xylopyranosides with Quaternary Ammonium Salts

Derivatives of D-xylopyranose featuring a quaternary ammonium salt in the aglycone have demonstrated notable antimicrobial activity against both fungi and bacteria. The length of the alkyl chain on the quaternary nitrogen atom has been shown to be a critical factor in determining the potency of these compounds.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of D-Xylopyranosides [1]

CompoundAnomeric ConfigurationR GroupCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
4c βHexyl>512>512256>512
4d βOctyl25612864256
5d αOctyl1286432128

Data indicates that compounds with an octyl group (4d and 5d) are more active than the hexyl derivative (4c). The α-anomer (5d) generally shows higher activity than the β-anomer (4d).[1]

Experimental Protocols

Protocol 1: Synthesis of N-[2-(2′,3′,4′-tri-O-acetyl-α/β-D-xylopyranosyloxy)ethyl]ammonium bromides [1]

This protocol describes the synthesis of xylopyranoside derivatives with quaternary ammonium salts, which have shown antimicrobial activity.

Part A: Acetylation of D-Xylose

  • To a solution of D-xylose in pyridine, add acetic anhydride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 1,2,3,4-tetra-O-acetyl-D-xylopyranose as a mixture of anomers.

Part B: Glycosylation

  • Dissolve the mixture of 1,2,3,4-tetra-O-acetyl-D-xylopyranose and 2-bromoethanol in anhydrous dichloromethane.

  • Add BF₃·Et₂O as a catalyst and stir the reaction mixture at room temperature. The optimal reaction time is 1 hour on ice followed by 8.5 hours at room temperature.[1]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to separate the α and β anomers of 2-bromoethyl 2,3,4-tri-O-acetyl-D-xylopyranoside.

Part C: Quaternization

  • Dissolve the purified 2-bromoethyl 2,3,4-tri-O-acetyl-D-xylopyranoside anomer in a suitable solvent (e.g., acetone or ethanol).

  • Add the corresponding tertiary amine (e.g., N,N-dimethyloctylamine for the octyl derivative).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting N-[2-(2′,3′,4′-tri-O-acetyl-α/β-D-xylopyranosyloxy)ethyl]ammonium bromide can be further purified by recrystallization if necessary. For some reactions, a solvent-free method can yield better results.

Protocol 2: Antimicrobial Activity Assay (Microdilution Method) [2]

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (a known antimicrobial agent) and negative controls (no antimicrobial agent).

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualization

antimicrobial_synthesis cluster_start Starting Materials cluster_acetylation Acetylation cluster_glycosylation Glycosylation cluster_quaternization Quaternization cluster_reagents Reagents D_Xylose D-Xylose AcetylatedXylose 1,2,3,4-tetra-O-acetyl- D-xylopyranose D_Xylose->AcetylatedXylose Pyridine, Acetic Anhydride Pyridine Pyridine AceticAnhydride Acetic Anhydride BromoethylXyloside 2-bromoethyl 2,3,4-tri-O-acetyl- D-xylopyranoside (α/β anomers) AcetylatedXylose->BromoethylXyloside 2-bromoethanol, BF3·Et2O QuaternaryAmmoniumSalt N-[2-(2',3',4'-tri-O-acetyl- D-xylopyranosyloxy)ethyl] ammonium bromides BromoethylXyloside->QuaternaryAmmoniumSalt Tertiary Amine Bromoethanol 2-bromoethanol BF3Et2O BF3·Et2O TertiaryAmine Tertiary Amine (e.g., N,N-dimethyloctylamine)

Synthetic workflow for antimicrobial D-xylopyranosides.

Xylopyranosyl Sulfur-Containing Glycosides as β-1,4-Galactosyltransferase 7 (β4GalT7) Inhibitors

Bioisosteres of xylosides, where the anomeric oxygen is replaced with sulfur-containing functional groups, have been investigated as inhibitors of β-1,4-galactosyltransferase 7 (β4GalT7). This enzyme is crucial in the biosynthesis of glycosaminoglycan (GAG) chains, which are involved in cell growth and differentiation.

Data Presentation

Table 2: Relative Activity of β4GalT7 with Different Xyloside Acceptor Substrates [3][4]

CompoundDescriptionRelative Affinity for β4GalT7
2-Naphthyl β-D-xylopyranosideO-glycosideIntermediate
2-Naphthyl thio-β-D-xylopyranosideThio-derivativeIntermediate
(R)S-2-Naphthyl xylosyl sulfoxide(R)S-configured sulfoxideHighest
(S)S-2-Naphthyl xylosyl sulfoxide(S)S-configured sulfoxideIntermediate
2-Naphthyl xylosyl sulfoneSulfone derivativeHighest

The replacement of the anomeric oxygen with sulfur-containing groups, particularly the (R)S-sulfoxide and sulfone, leads to a higher affinity for the β4GalT7 enzyme.[3]

Experimental Protocols

Protocol 3: Synthesis of 2-Naphthyl Xylosyl Sulfoxides [5]

This protocol outlines the synthesis of diastereomeric xylosyl sulfoxides, which act as acceptor substrates for β4GalT7.

Part A: Synthesis of 2-Naphthyl thio-β-D-xylopyranoside

  • Synthesize a suitable protected xylopyranosyl donor, such as 1,2,3,4-tetra-O-acetyl-α-D-xylopyranose.

  • React the protected xylopyranose with 2-naphthalenethiol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) in an anhydrous solvent like dichloromethane.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and work up the mixture by washing with aqueous base and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the acetylated 2-naphthyl thio-β-D-xylopyranoside.

  • Deacetylate the product using a base, such as sodium methoxide in methanol, to obtain 2-naphthyl thio-β-D-xylopyranoside.

Part B: Oxidation to Sulfoxides

  • Dissolve the 2-naphthyl thio-β-D-xylopyranoside in a suitable solvent like dichloromethane.

  • Cool the solution to -78 °C.

  • Add meta-chloroperoxybenzoic acid (mCPBA) dropwise to the cooled solution.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., saturated sodium thiosulfate solution).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Dry the organic layer and concentrate to obtain a mixture of the (R)S- and (S)S-diastereomeric sulfoxides.

  • The diastereomers can be separated by column chromatography.

Protocol 4: β-1,4-Galactosyltransferase 7 (β4GalT7) Activity Assay [4]

This assay measures the activity of β4GalT7 by quantifying the transfer of radiolabeled galactose to an acceptor xyloside.

  • Prepare a reaction mixture in a sodium cacodylate buffer (pH 7.0) containing MnCl₂, UDP-[U-¹⁴C]Gal (radiolabeled donor substrate), and the xyloside acceptor substrate.

  • Initiate the reaction by adding the purified β4GalT7 enzyme.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a strong acid (e.g., 6 N HCl).

  • Separate the radiolabeled product from the unreacted UDP-[U-¹⁴C]Gal using a suitable method, such as anion-exchange chromatography or solid-phase extraction.

  • Quantify the radioactivity of the product using liquid scintillation counting.

  • A reaction without the xyloside acceptor serves as a control.

Visualization

b4galt7_inhibition cluster_pathway Glycosaminoglycan (GAG) Biosynthesis cluster_inhibition Inhibition Mechanism CoreProtein Core Protein XyloseAddition Xylose Addition CoreProtein->XyloseAddition GalactoseAddition Galactose Addition (β4GalT7) XyloseAddition->GalactoseAddition GAG_Chain GAG Chain Elongation GalactoseAddition->GAG_Chain XylosideAnalogue Xylopyranosyl Sulfur-Containing Glycoside XylosideAnalogue->GalactoseAddition Competes with natural substrate b4GalT7 β4GalT7 Enzyme XylosideAnalogue->b4GalT7 Acts as acceptor substrate UDP_Gal UDP-Galactose UDP_Gal->b4GalT7

Inhibition of GAG synthesis by xylopyranosyl analogs.

Hydroxycinnamoyl β-D-Xylopyranosides as Antioxidants

Hydroxycinnamoyl β-D-xylopyranosides, synthesized from D-xylose derivatives, have been evaluated for their antioxidant properties. The nature of the hydroxycinnamoyl moiety influences their radical scavenging activity.

Data Presentation

Table 3: Relative DPPH Radical Scavenging Activity of Hydroxycinnamoyl β-D-Xylopyranosides [6]

CompoundRelative DPPH Radical Scavenging Activity
Ferulic acidHighest
Caffeic acidHigh
Caffeoyl β-D-xylopyranosidesHigh
Sinapinic acidHigh
Sinapoyl β-D-xylopyranosidesModerate
Feruloyl β-D-xylopyranosidesModerate
p-Coumaric acidLow
p-Coumaroyl β-D-xylopyranosidesLow

The radical scavenging activity is in the order: ferulic acid > caffeic acid ≈ caffeoyl β-D-xylopyranosides ≈ sinapinic acid > sinapoyl β-D-xylopyranosides ≈ feruloyl β-D-xylopyranosides > p-coumaric acid > p-coumaroyl β-D-xylopyranosides.[6]

Experimental Protocols

Protocol 5: Synthesis of Hydroxycinnamoyl β-D-Xylopyranosides [3][6]

This protocol describes an amine-promoted glycosylation for the synthesis of hydroxycinnamoyl β-D-xylopyranosides.

  • Prepare 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (TAXB) from 1,2,3,4-tetra-O-acetyl-D-xylopyranose.

  • Dissolve the desired hydroxycinnamic acid (e.g., ferulic acid, caffeic acid) in a suitable solvent.

  • Add an amine base (e.g., triethylamine) to the solution.

  • Add the TAXB donor to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, perform an aqueous workup to remove the amine salt.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting acetylated hydroxycinnamoyl β-D-xylopyranoside by column chromatography.

  • For deacetylation, the purified product can be treated with a base like sodium methoxide in methanol, or for regioselective deacetylation, an enzyme such as Novozym 435 can be used.[6]

Protocol 6: DPPH Radical Scavenging Assay [7][8]

This assay evaluates the antioxidant activity of the synthesized compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM). The solution should have a deep purple color.

  • In a cuvette or a 96-well plate, mix the test compound solution with the DPPH working solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.

  • A control sample containing the solvent instead of the test compound is also measured.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Visualization

antioxidant_workflow cluster_synthesis Synthesis cluster_assay Antioxidant Assay TAXB 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (TAXB) Glycosylation Amine-Promoted Glycosylation TAXB->Glycosylation HydroxycinnamicAcid Hydroxycinnamic Acid HydroxycinnamicAcid->Glycosylation AmineBase Amine Base AmineBase->Glycosylation AcetylatedProduct Acetylated Hydroxycinnamoyl β-D-Xylopyranoside Glycosylation->AcetylatedProduct Deacetylation Deacetylation AcetylatedProduct->Deacetylation FinalProduct Hydroxycinnamoyl β-D-Xylopyranoside Deacetylation->FinalProduct FinalProduct_Assay Hydroxycinnamoyl β-D-Xylopyranoside FinalProduct->FinalProduct_Assay DPPH_Radical DPPH Radical (Purple) Scavenging Radical Scavenging DPPH_Radical->Scavenging FinalProduct_Assay->Scavenging DPPH_H DPPH-H (Yellow) Scavenging->DPPH_H

Workflow for synthesis and antioxidant evaluation.

References

Application Notes and Protocols for the Quantification of alpha-D-Xylopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principal analytical methods for the quantification of alpha-d-xylopyranose (commonly referred to as D-xylose). This document details the methodologies, experimental protocols, and performance characteristics of each technique, enabling researchers to select the most appropriate method for their specific application, from clinical diagnostics to biofuel development.

Introduction to this compound Quantification

This compound, a five-carbon aldose sugar, is a major constituent of hemicellulose in plant biomass. Its accurate quantification is crucial in a variety of fields. In clinical medicine, the D-xylose absorption test is used to diagnose malabsorption syndromes by measuring the body's ability to absorb this simple sugar.[1][2] In the biotechnology and biofuel sectors, quantifying xylose is essential for monitoring the efficiency of biomass hydrolysis and fermentation processes, as it is a primary substrate for microbial conversion into valuable chemicals and fuels.[3][4]

This document outlines three primary analytical methods for xylose quantification:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Enzymatic Assays

Each method offers distinct advantages in terms of sensitivity, specificity, throughput, and sample matrix compatibility.

Comparative Quantitative Data

The selection of an appropriate analytical method often depends on its quantitative performance. The following table summarizes key performance indicators for the methods detailed in this document, providing a basis for comparison.

Parameter HPLC-RI [5]GC-MS [6][7]Enzymatic Assay (Megazyme Kit) [8][9]
Linearity Range 11–100 µ g/100 µL0.5–500 mg/L2–100 µ g/cuvette
Limit of Detection (LOD) 0.8 ppm (0.8 µg/mL)0.03 mg/L (0.03 µg/mL)0.701 mg/L
Limit of Quantification (LOQ) 2.5 ppm (2.5 µg/mL)Not explicitly stated, but assay is reliable at 0.5 mg/LNot explicitly stated, but working range starts at 2 µ g/cuvette
Intra-assay Precision (%CV) < 2.0% (as RSD)7.2% to 11.2%Not explicitly stated
Inter-assay Precision (%CV) < 2.0% (as RSD)6.8% to 13.2%Not explicitly stated
Accuracy (Recovery) High recovery reported92.1% to 124.7%Not explicitly stated

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Application: Ideal for quantifying xylose in complex mixtures such as biomass hydrolysates. This method separates sugars based on their interaction with a stationary phase.

Principle: A liquid sample is injected into a column packed with a resin. The different components in the sample move through the column at different rates, allowing for their separation. A refractive index (RI) detector measures the change in the refractive index of the eluent as the separated components pass through, allowing for their quantification.

Protocol for Xylose Quantification in Sugarcane Bagasse Hydrolysate: [5]

  • Sample Preparation:

    • Filter the hydrolyzed bagasse extract through a 0.22 µm syringe filter to remove particulate matter.

    • Dilute the sample with 0.01 N sulfuric acid to ensure the xylose concentration falls within the linear range of the calibration curve (11–100 µ g/100 µL).

  • HPLC System and Conditions:

    • Column: Eurokat® H column (300 × 8 mm, 10 µm).

    • Mobile Phase: 0.01 N Sulfuric Acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 75°C.

    • Detector: Refractive Index (RI) Detector.

    • Injection Volume: 10-20 µL.

    • Run Time: Approximately 11 minutes.

  • Calibration:

    • Prepare a series of standard solutions of D-xylose in 0.01 N sulfuric acid with concentrations ranging from 11 to 100 µ g/100 µL.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting peak area against concentration.

  • Quantification:

    • Inject the prepared sample.

    • Identify the xylose peak based on its retention time compared to the standards.

    • Quantify the xylose concentration in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: A highly sensitive and specific method suitable for complex biological matrices like serum or urine, where low concentrations of xylose need to be accurately measured.[6]

Principle: This method requires a derivatization step to make the non-volatile xylose amenable to gas chromatography. The derivatized xylose is then separated by GC and detected by a mass spectrometer, which provides structural information and highly sensitive quantification.

Protocol for Xylose Quantification in Canine Serum: [7]

  • Sample Preparation and Derivatization:

    • To 100 µL of serum, add an internal standard (e.g., a stable isotope-labeled xylose).

    • Precipitate proteins by adding a suitable solvent like acetonitrile, then centrifuge and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Oximation: Add a solution of hydroxylamine hydrochloride in pyridine and heat to convert the aldehyde group of xylose to an oxime.

    • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

  • GC-MS System and Conditions:

    • Column: Dimethylpolysiloxane capillary column (e.g., 30 m x 250 µm x 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 5 minutes, then ramp up to a final temperature suitable for eluting the derivatized xylose.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity, monitoring characteristic ions of the derivatized xylose.

  • Calibration:

    • Prepare serum-based standards with known concentrations of D-xylose (e.g., 0.5 to 500 mg/L).

    • Process these standards using the same derivatization procedure as the samples.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Quantification:

    • Inject the derivatized sample.

    • Calculate the peak area ratio of the derivatized xylose to the internal standard.

    • Determine the xylose concentration in the sample from the calibration curve.

Enzymatic Assay

Application: A rapid, specific, and convenient method for quantifying D-xylose in various samples, including plant extracts and culture media. Commercial kits are widely available.[10][11]

Principle: This assay is based on the action of the enzyme β-xylose dehydrogenase (β-XDH). In the presence of nicotinamide adenine dinucleotide (NAD+), β-XDH oxidizes β-D-xylose to D-xylonic acid. This reaction produces a stoichiometric amount of reduced NAD (NADH), which can be quantified by measuring the increase in absorbance at 340 nm. Xylose mutarotase is included to ensure all this compound is converted to the beta form for the reaction.[8]

Protocol using Megazyme K-XYLOSE Assay Kit: [8][12]

  • Sample Preparation:

    • Prepare a clear, colorless sample solution. For solid samples like plant material, perform an aqueous extraction and filter or centrifuge to clarify.

    • Dilute the sample as necessary to ensure the xylose concentration falls within the assay's linear range (typically 0.02 to 1.00 g/L).

  • Assay Procedure (Manual Spectrophotometer Format):

    • Pipette 0.1 mL of the sample into a cuvette. For the blank, use 0.1 mL of distilled water. For the standard, use 0.1 mL of the provided D-xylose standard.

    • Add 2.0 mL of distilled water, 0.4 mL of buffer solution (Bottle 1), and 0.4 mL of NAD+/ATP solution (Bottle 2).

    • Add 0.02 mL of hexokinase (Bottle 3) to remove any interfering D-glucose. Mix and incubate for ~5 minutes.

    • Read and record the initial absorbance (A1) at 340 nm for all cuvettes.

    • Start the reaction by adding 0.05 mL of β-xylose dehydrogenase/xylose mutarotase suspension (Bottle 4).

    • Mix thoroughly and incubate at 25-37°C for approximately 6 minutes, or until the reaction is complete.

    • Read and record the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA) for the sample and the blank (ΔA = A2 - A1).

    • Subtract the ΔA of the blank from the ΔA of the sample to get ΔA_D-xylose.

    • Calculate the concentration of D-xylose in the cuvette using the Beer-Lambert law and the extinction coefficient of NADH at 340 nm (6300 L mol⁻¹ cm⁻¹). The kit manual provides a simplified calculation formula.

Visualization of Relevant Workflows and Pathways

D-Xylose Absorption Test Workflow

The D-xylose absorption test is a clinical procedure to assess the absorptive capacity of the small intestine. The workflow involves oral administration of a known dose of D-xylose, followed by the measurement of its concentration in blood and urine over a specific period. Low levels of xylose in blood and urine suggest malabsorption.[1][13]

D_Xylose_Absorption_Test start Patient Preparation (Fasting 8-12 hours) administer Oral Administration of D-Xylose Solution (e.g., 25g in 240mL water) start->administer absorption Absorption in Small Intestine administer->absorption blood Blood Sample Collection (e.g., at 1 and 2 hours) absorption->blood Enters bloodstream urine 5-hour Urine Collection absorption->urine Excreted by kidneys analysis_blood Quantification of Xylose in Blood blood->analysis_blood analysis_urine Quantification of Xylose in Urine urine->analysis_urine interpretation Interpretation of Results analysis_blood->interpretation analysis_urine->interpretation normal Normal Absorption: High Xylose Levels in Blood & Urine interpretation->normal malabsorption Malabsorption: Low Xylose Levels in Blood & Urine interpretation->malabsorption end Diagnosis normal->end malabsorption->end

Caption: Workflow of the D-Xylose Absorption Test for Malabsorption Diagnosis.

Microbial D-Xylose Metabolic Pathways

In many microorganisms, particularly those engineered for biofuel production, D-xylose is metabolized through specific pathways to enter central carbon metabolism. The two primary pathways are the xylose isomerase (XI) pathway, common in bacteria, and the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway, found in yeasts and fungi.[14][15][16]

Caption: Primary metabolic pathways for D-xylose utilization in microorganisms.

References

Application Note: HPLC Analysis of Alpha-D-Xylopyranose and its Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidelines for the quantitative analysis of alpha-d-xylopyranose and its anomers using High-Performance Liquid Chromatography (HPLC).

Introduction

Xylose, a five-carbon aldose sugar (aldopentose), is a fundamental constituent of hemicellulose in plant biomass. In solution, D-xylose exists in equilibrium as an open-chain form and, more predominantly, as cyclic pyranose and furanose structures. The cyclic forms exist as two anomers, alpha (α) and beta (β), which differ in the configuration at the anomeric carbon (C1). This phenomenon of interconversion between anomers is known as mutarotation.[1][2][3] The accurate quantification of individual anomers is crucial in various fields, including biofuel research, food science, and pharmaceutical development, as the biological activity and chemical reactivity of sugars can be anomer-dependent.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of sugar anomers.[4][5] However, the dynamic equilibrium between anomers in solution can present chromatographic challenges, often resulting in peak broadening or splitting.[1][6] This application note outlines established HPLC methodologies to either resolve and quantify individual anomers or to analyze total xylose by collapsing the anomeric peaks.

Experimental Principles

The separation of sugar anomers by HPLC is influenced by the rate of on-column mutarotation relative to the chromatographic separation time.[4] Several strategies can be employed:

  • Suppression of Mutarotation: By operating at very low temperatures, the interconversion between anomers can be slowed down sufficiently to allow for their complete separation as distinct peaks.[7]

  • Acceleration of Mutarotation: Conversely, increasing the column temperature (e.g., 70-80 °C) or using a strong alkaline mobile phase can accelerate mutarotation, causing the anomeric peaks to coalesce into a single, sharp peak representing the total sugar concentration.[1][6][8]

  • Chromatographic Mode Selection: Different HPLC modes can be utilized for sugar analysis:

    • Amine-based and Amide-based Chromatography: Columns with amine or amide functional groups are commonly used for separating polar compounds like sugars.[9] Amide columns are often preferred as they are less reactive and avoid the formation of Schiff bases with the aldehyde group of the open-chain sugar form, which can lead to poor column robustness.[9]

    • Ion-Exchange Chromatography: At high pH, the hydroxyl groups of carbohydrates can be partially ionized, allowing for separation on anion-exchange columns.[10]

    • Ligand Exchange Chromatography: This technique utilizes metal-loaded cation-exchange columns to separate sugars.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective mode for the separation of polar analytes like sugars.[4]

    • Chiral Chromatography: Chiral columns can be used for the simultaneous separation of enantiomers and anomers of monosaccharides.[5][11]

Quantitative Data Presentation

The following tables summarize various HPLC conditions reported for the analysis of xylose and its anomers.

Table 1: HPLC Conditions for the Separation of D-Xylose Anomers

ParameterMethod 1Method 2Method 3
Column Photo-click cysteine-based stationary phaseChiralpak AD-HAmino (-NH2) Column
Mobile Phase 85/15 ACN/H2O (% v/v)[4]Not specifiedAcidic eluents[7]
Flow Rate Not specified0.5 mL/min[11][12]Not specified
Temperature 5 °C, 15 °C, 25 °C[4]25 °C[11]Very low temperature region[7]
Detector ELSD[4]Refractive Index[11][12]Not specified

Table 2: HPLC Conditions for the Analysis of Total D-Xylose (Anomers Co-eluted)

ParameterMethod 1Method 2Method 3
Column Cogent Amide™, 4 µm, 100 Å[9]SUGAR Series (e.g., SP0810, SC1011)[8]Anion-Exchange (Polystyrene-based)[10]
Mobile Phase 95% ACN / 5% DI water / 0.1% TEA[9]Water[8]20 mM NaOH[10]
Flow Rate 0.5 mL/minute[9]Not specified1.0 mL/min[10]
Temperature Not specified70-80 °C[8]Not specified
Detector Refractive Index[9]Not specifiedPulsed Amperometric Detection (PAD) is common with HPAE[10]

Experimental Protocols

Protocol for Separation of D-Xylose Anomers (Based on Dynamic HILIC)

This protocol is adapted from a method designed to study the interconversion of monosaccharide anomers.[4]

4.1.1. Materials and Equipment

  • HPLC system with a temperature-controlled column compartment

  • Evaporative Light Scattering Detector (ELSD)

  • Photo-click cysteine-based stationary phase column (or a similar HILIC column)

  • D-Xylose standard

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (H2O), HPLC grade

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

4.1.2. Sample Preparation

  • Prepare a stock solution of D-xylose at a concentration of 1 mg/mL in the mobile phase (80/20 ACN/H2O % v/v).[4]

  • Allow the solution to equilibrate for at least 72 hours at room temperature to ensure the anomeric equilibrium is reached.[4]

  • Prior to injection, filter the sample through a 0.45 µm syringe filter.

4.1.3. HPLC Conditions

  • Column: Photo-click cysteine-based stationary phase

  • Mobile Phase: 80/20 Acetonitrile/Water (% v/v)[4]

  • Flow Rate: As per column manufacturer's recommendation (typically 0.5-1.0 mL/min)

  • Column Temperature: 5 °C (to slow mutarotation and achieve baseline separation)[4]

  • Injection Volume: 5-20 µL

  • Detector: ELSD

4.1.4. Data Analysis

  • Identify the peaks corresponding to the α- and β-anomers of D-xylopyranose based on their retention times.

  • Integrate the peak areas for each anomer.

  • Due to the non-linear response of the ELSD, a calibration curve for each anomer is recommended for accurate quantification. Alternatively, the relative quantities of the anomers at equilibrium can be determined by another technique like ¹H-NMR to calculate the equilibrium constant (Keq).[4]

Protocol for Total D-Xylose Analysis (Anomer Co-elution)

This protocol is based on a method using an amide column to avoid issues associated with amine columns.[9]

4.2.1. Materials and Equipment

  • HPLC system

  • Refractive Index (RI) Detector

  • Cogent Amide™ column (4.6 x 100mm, 4 µm, 100 Å) or equivalent[9]

  • D-Xylose standard

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (DI H2O), HPLC grade

  • Triethylamine (TEA)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

4.2.2. Sample Preparation

  • Prepare a stock solution of D-xylose standard at a concentration of 3 mg/mL in a diluent of 50% acetonitrile / 50% DI water / 0.1% TEA (v/v).[9]

  • Prepare a series of calibration standards by diluting the stock solution.

  • For unknown samples, dissolve them in the same diluent and filter through a 0.45 µm syringe filter before injection.

4.2.3. HPLC Conditions

  • Column: Cogent Amide™, 4.6 x 100mm, 4 µm, 100 Å[9]

  • Mobile Phase: 95% acetonitrile / 5% DI water / 0.1% triethylamine (TEA) (v/v)[9]

  • Flow Rate: 0.5 mL/minute[9]

  • Injection Volume: 5 µL[9]

  • Detector: Refractive Index

4.2.4. Data Analysis

  • A single peak for D-xylose should be observed.

  • Construct a calibration curve by plotting the peak area of the D-xylose standards against their known concentrations.

  • Determine the concentration of D-xylose in unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Mutarotation of D-Xylopyranose

G alpha α-D-Xylopyranose open_chain Open-Chain Form (Aldehyde) alpha->open_chain beta β-D-Xylopyranose open_chain->beta

Caption: Equilibrium between α- and β-anomers of D-xylopyranose via the open-chain form.

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Xylose Solution (e.g., 1 mg/mL in mobile phase) equilibrate Equilibrate for 72h (for anomeric equilibrium) prep_sample->equilibrate filter_sample Filter through 0.45 µm filter equilibrate->filter_sample inject Inject sample into HPLC filter_sample->inject separate Chromatographic Separation (e.g., HILIC column, 5°C) inject->separate detect Detection (e.g., ELSD or RI) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Anomers/ Total Xylose integrate->quantify

Caption: General workflow for the HPLC analysis of D-xylose anomers.

References

Application Notes and Protocols: α-D-Xylopyranose in the Food and Pharmaceutical Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the multifaceted roles of α-D-xylopyranose, an anomer of D-xylose, in the food and pharmaceutical sectors. This document includes summaries of quantitative data, detailed experimental protocols for key applications, and visual representations of relevant pathways and workflows.

Section 1: Role of α-D-Xylopyranose in the Food Industry

α-D-Xylopyranose, commonly referred to as D-xylose, is a naturally occurring pentose sugar found in many fruits and vegetables.[1] Its unique properties make it a valuable functional ingredient in the food industry, primarily as a sugar substitute and a precursor for flavor development.[2][3]

Application Note 1.1: D-Xylose as a Functional Sugar Substitute

D-xylose serves as a low-calorie sweetener, making it a suitable sugar substitute in products designed for health-conscious consumers and individuals with diabetes.[2][4] It has a mild sweetness, approximately 60-70% that of sucrose, and provides a cooling sensation.[5] A key advantage of D-xylose is its low glycemic index, which results in a slower and lower rise in blood glucose levels compared to sucrose.[2][6]

Sensory and Functional Attributes of D-Xylose in Food Products:

AttributeDescriptionReferences
Sweetness Profile Approximately 60-70% the sweetness of sucrose with a clean taste and a mild cooling effect.[5]
Caloric Value Lower caloric content compared to sucrose.[2]
Glycemic Index Low glycemic index, suitable for diabetic-friendly food formulations.[2][6]
Texture and Mouthfeel Can improve texture, moisture retention, and creaminess in baked goods and dairy products.[7]
Flavor Enhancement Acts as a flavor enhancer, synergizing with other sweeteners and flavor compounds.[2][3]
Prebiotic Effect May promote the growth of beneficial gut bacteria.[1][8]
Application Note 1.2: D-Xylose in Flavor Development via the Maillard Reaction

D-xylose is highly reactive in the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[9][10] As a pentose, D-xylose reacts more readily than hexoses like glucose, leading to the rapid development of color, aroma, and flavor in a variety of food products.[9] This property is leveraged in the production of savory flavors, baked goods, and coffee.[3]

Key Aspects of D-Xylose in the Maillard Reaction:

  • High Reactivity: As a pentose, it has a higher reactivity in the Maillard reaction compared to hexoses.[9]

  • Flavor Profile Generation: Reacts with different amino acids to produce a wide range of flavors, including meaty, roasted, and caramel-like notes.

  • Color Development: Contributes to the characteristic brown color of many cooked foods.

Section 2: Role of α-D-Xylopyranose in the Pharmaceutical Industry

In the pharmaceutical sector, α-D-xylopyranose and its derivatives have significant applications ranging from diagnostic tests to the development of new therapeutic agents.

Application Note 2.1: D-Xylose Absorption Test for Malabsorption Syndromes

The D-xylose absorption test is a clinical diagnostic tool used to assess the absorptive capacity of the proximal small intestine.[11][12] Since D-xylose is absorbed passively and does not require enzymatic digestion, its presence in blood and urine after oral administration is a direct measure of intestinal mucosal integrity.[13][14] Low levels of D-xylose in blood and urine are indicative of malabsorption conditions such as celiac disease or small intestinal bacterial overgrowth.[11][13]

Protocol 2.1: D-Xylose Absorption Test

1. Patient Preparation: 1.1. The patient must fast for 8-12 hours prior to the test. Water is permitted.[12] 1.2. For 24 hours before the test, the patient should avoid foods high in pentoses, such as fruits, jams, and pastries.[12] 1.3. Certain medications, including aspirin and indomethacin, may interfere with the test and should be discontinued as per the physician's instructions.[11]

2. Test Administration: 2.1. A baseline blood and urine sample are collected.[12] 2.2. The patient drinks a solution containing 25 grams of D-xylose dissolved in approximately 240 mL of water.[11] 2.3. The patient should remain at rest during the test period.[11]

3. Sample Collection: 3.1. Blood: Blood samples are typically collected at 1 and 2 hours post-ingestion for adults.[12][15] For children, samples may be taken at 1 and 5 hours.[12] 3.2. Urine: All urine is collected for a 5-hour period following the ingestion of the D-xylose solution.[11][12]

4. Sample Analysis: 4.1. The concentration of D-xylose in the collected blood and urine samples is determined using a suitable analytical method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

5. Interpretation of Results: 5.1. Normal Absorption: In adults, blood D-xylose levels should be >20-40 mg/dL at 2 hours, and urine excretion should be >4-5 grams in 5 hours.[15] 5.2. Malabsorption: Lower than normal levels in both blood and urine suggest impaired intestinal absorption.

D_Xylose_Absorption_Test_Workflow cluster_pre_test Pre-Test cluster_test_admin Test Administration cluster_sample_collection Sample Collection cluster_analysis Analysis & Interpretation Patient_Prep Patient Preparation (Fasting, Diet Restriction) Baseline_Samples Collect Baseline Blood & Urine Samples Patient_Prep->Baseline_Samples Proceed if ready Administer_D_Xylose Administer 25g D-Xylose in 240mL Water Baseline_Samples->Administer_D_Xylose Proceed with test Collect_Blood Collect Blood Samples (1 and 2 hours post-ingestion) Administer_D_Xylose->Collect_Blood Collect_Urine Collect Urine (5-hour period) Administer_D_Xylose->Collect_Urine Analyze_Samples Analyze D-Xylose Levels (HPLC or Spectrophotometry) Collect_Blood->Analyze_Samples Collect_Urine->Analyze_Samples Interpret_Results Interpret Results (Normal vs. Malabsorption) Analyze_Samples->Interpret_Results Proteoglycan_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Core_Protein Core Protein Synthesis (Ribosomes) Xylosylation Xylosylation of Serine Residue Core_Protein->Xylosylation UDP_Xylose UDP-Xylose UDP_Xylose->Xylosylation Xylosyltransferase Xylosyltransferase Xylosyltransferase->Xylosylation Linkage_Region Linkage Tetrasaccharide Assembly (Gal-Gal-Xyl-Ser) Xylosylation->Linkage_Region Transfer to Golgi GAG_Elongation Glycosaminoglycan (GAG) Chain Elongation Linkage_Region->GAG_Elongation GAG_Modification GAG Chain Modification (Sulfation, Epimerization) GAG_Elongation->GAG_Modification Mature_Proteoglycan Mature Proteoglycan GAG_Modification->Mature_Proteoglycan

References

Troubleshooting & Optimization

Technical Support Center: α-D-Xylopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-D-xylopyranoside synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize their synthetic strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of α-D-xylopyranosides.

Q1: My glycosylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in xylopyranoside synthesis can stem from several factors. Below is a guide to identify and resolve the issue:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure you are using the optimal conditions for your specific glycosyl donor and acceptor. For instance, in BF₃·Et₂O catalyzed reactions, an initial cooling phase on ice followed by warming to room temperature has been found to be effective.[1]

  • Inefficient Activation of the Glycosyl Donor: The choice and amount of the promoter or catalyst are crucial. For glycosylations using glycosyl bromides, activators like silver salts (e.g., Ag₂CO₃) or a combination of I₂ and DDQ can be effective.[2] When using per-O-acetylated xylose, a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) is a common choice.[1] Ensure the activator is fresh and used in the correct stoichiometric ratio.

  • Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the glycosyl donor and activated intermediates. All glassware must be oven-dried, solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). The use of molecular sieves (e.g., 4 Å MS) is highly recommended to remove residual moisture.[2]

  • Protecting Group Strategy: The choice of protecting groups on the xylose donor significantly impacts yield. For example, benzoyl protecting groups have been shown to give higher yields than acetyl groups by minimizing the formation of orthoester side-products.[2]

  • Donor or Acceptor Instability: The glycosyl donor or the alcohol acceptor might be unstable under the reaction conditions. This can be verified by running a control reaction without the other reactant. If decomposition occurs, consider using a more stable donor/acceptor or milder reaction conditions.

Q2: I am observing a significant amount of the β-anomer in my reaction mixture. How can I improve the α-selectivity?

A2: Achieving high α-selectivity is a common challenge. The formation of β-xylopyranosides often competes with or even dominates the desired α-anomer formation. Here are several strategies to enhance α-selectivity:

  • Choice of Protecting Groups: The stereochemical outcome of glycosylation is profoundly influenced by the protecting groups, particularly at the C-2 position of the glycosyl donor.[3]

    • Non-Participating Groups: To favor the formation of the α-anomer (a 1,2-cis glycoside for xylose), use a "non-participating" protecting group at the C-2 position, such as a benzyl ether. Ether groups do not assist in the departure of the anomeric leaving group, allowing for potential Sɴ2 attack or the formation of an oxocarbenium ion that can be attacked from the α-face.[3]

    • Participating Groups: Conversely, acyl groups like acetyl (Ac) or benzoyl (Bz) at the C-2 position are "participating groups." They assist the departure of the leaving group to form a stable dioxolenium ion intermediate, which then directs the incoming nucleophile (the alcohol acceptor) to attack from the opposite (β) face, yielding the 1,2-trans product (β-xylopyranoside).[2][3]

  • Solvent Effects: The choice of solvent can influence the anomeric ratio. Non-polar, non-coordinating solvents can sometimes favor the formation of α-glycosides.

  • Catalyst/Promoter System: Certain catalyst systems are known to favor α-selectivity. For instance, some rare earth metal triflates, like Hf(OTf)₄, have been shown to provide high α-selectivity in the synthesis of α-GalNAc glycosides, a principle that could be explored for xylosides.[4]

  • Thermodynamic vs. Kinetic Control: In some cases, the β-anomer is the thermodynamically more stable product.[1] Running the reaction under kinetic control (e.g., at lower temperatures for shorter durations) might favor the formation of the α-anomer.

Q3: I am struggling to separate the α and β anomers after the reaction. What purification strategies are effective?

A3: The separation of α and β anomers is often challenging due to their similar structures and properties.[1][5]

  • Flash Column Chromatography: This is the most common method. However, complete separation can be difficult. It often results in three fractions: pure α-anomer, pure β-anomer, and a mixed fraction, which can lead to low isolated yields of the pure anomers.[1][5] Careful selection of the solvent system (e.g., n-hexane:ethyl acetate) and using high-quality silica gel is critical.[5]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide better separation.[6]

    • Mutarotation Issues: A key challenge during liquid chromatography is mutarotation (the interconversion of anomers in solution), which can cause peak broadening or splitting.[7]

    • Controlling Mutarotation: This can be addressed by increasing the column temperature (e.g., 70-80°C) or using a high pH mobile phase (pH > 10) to accelerate interconversion, causing the anomers to elute as a single sharp peak if isolation of a specific anomer is not the goal.[7] For preparative separation where pure anomers are desired, these methods are not suitable. Instead, optimized conditions with specific column chemistries are required.[6]

  • NMR Analysis: After separation, NMR spectroscopy is essential to confirm the anomeric configuration. The coupling constant between H-1 and H-2 (J₁,₂) is diagnostic: a small value (around 3.6 Hz) indicates a cis relationship, corresponding to the α-anomer, while a larger value (around 6.4 Hz) indicates a trans relationship, confirming the β-anomer.[1]

Data Presentation

The following tables summarize quantitative data from various xylosylation methods to facilitate comparison.

Table 1: Effect of Promoter on the Glycosylation of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide with 1-Octanol

EntryReaction ConditionsTime (h)Yield (%)Ratio of β-product to Orthoester By-product
1Ag₂CO₃, CaSO₄10334.4
2Ag₂CO₃, CaSO₄, I₂10269.0
3Ag₂CO₃, 4 Å MS1081.7
4I₂, DDQ, 4 Å MS33616.0
5AgOTf, TMU, 4 Å MS4232.8
6AgOTf, TMU4173.2
(Data sourced from a study on β-D-xylopyranoside synthesis, highlighting the challenge of side-product formation with acetyl protecting groups. The highest yield and best product-to-by-product ratio were achieved with I₂, DDQ, and molecular sieves.)[2]

Table 2: Comparison of Protecting Groups on Overall Yield

Protecting Group at C2Glycosylation MethodOverall Yield (%)Comments
AcetylKoenigs-Knorr (Ag₂CO₃ promoter)25Significant orthoester side-product formation was observed.
BenzoylModified Koenigs-Knorr54 - 72Minimized orthoester formation, leading to a significant improvement in the total yield of the desired β-xylopyranoside.
(Data highlights the strategic advantage of using benzoyl over acetyl protecting groups to improve overall yield by preventing side reactions.)[2]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of α/β-D-Xylopyranosides

This protocol describes a general method for the glycosylation of per-O-acetylated xylose with an alcohol using a Lewis acid catalyst, which typically produces a mixture of anomers.[1][5]

Materials:

  • 1,2,3,4-tetra-O-acetyl-D-xylopyranose (glycosyl donor)

  • Alcohol (e.g., 2-bromoethanol) (glycosyl acceptor)

  • Boron trifluoride etherate (BF₃·Et₂O) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 1,2,3,4-tetra-O-acetyl-D-xylopyranose (1 equivalent) in anhydrous CH₂Cl₂ (approx. 10 mL per 1 g of donor) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Add the alcohol acceptor (approx. 9 equivalents) to the solution.

  • Cool the flask in an ice bath.

  • Slowly add boron trifluoride etherate solution (approx. 9.5 equivalents) dropwise to the cooled reaction mixture.

  • Maintain the reaction on ice for 1 hour, then allow it to warm to room temperature and stir for an additional 8.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, a mixture of α and β anomers, by silica gel flash column chromatography using a suitable eluent system (e.g., n-hexane:ethyl acetate, 3:1 v/v).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Acetylated Xylose and Alcohol in Anhydrous DCM p2 Cool Reaction to 0°C p1->p2 r1 Add BF3·Et2O Catalyst (Dropwise) p2->r1 r2 Stir at 0°C (1h) then RT (8.5h) r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with Sat. NaHCO3 r3->w1 w2 Aqueous Work-up (Wash & Dry) w1->w2 w3 Concentrate w2->w3 w4 Purify via Flash Chromatography w3->w4 product Pure α/β Anomers + Mixed Fractions w4->product

Caption: General workflow for the synthesis of α/β-D-xylopyranosides.

troubleshooting_yield start Low Yield Observed q1 Is Moisture Present? start->q1 q2 Are Protecting Groups Optimal? q1->q2 No sol1 Use Anhydrous Solvents & Inert Atmosphere. Add Molecular Sieves. q1->sol1 Yes q3 Is the Promoter Active/Correct? q2->q3 Yes sol2 Switch Acetyl to Benzoyl to Prevent Orthoester Formation. q2->sol2 No (Using Acetyl) q4 Are Conditions (Temp/Time) Right? q3->q4 Yes sol3 Use Fresh Promoter. Optimize Stoichiometry. Consider I2/DDQ. q3->sol3 No sol4 Optimize Temperature and Reaction Time via TLC Monitoring. q4->sol4 No

Caption: A logical diagram for troubleshooting low synthesis yields.

stereoselectivity cluster_pathways donor Xylopyranosyl Donor (Anomeric Leaving Group) pg_part C2 Participating Group (e.g., Acetyl, Benzoyl) donor->pg_part pg_non_part C2 Non-Participating Group (e.g., Benzyl Ether) donor->pg_non_part intermediate Dioxolenium Ion Intermediate pg_part->intermediate Neighboring Group Participation product_beta β-xylopyranoside (1,2-trans) intermediate->product_beta Backside Attack intermediate_oxo Oxocarbenium Ion or Sɴ2 Transition State pg_non_part->intermediate_oxo intermediate_oxo->product_beta β-face Attack Possible product_alpha α-xylopyranoside (1,2-cis) intermediate_oxo->product_alpha α-face Attack Favored

Caption: Influence of C-2 protecting groups on stereoselectivity.

References

Technical Support Center: Separation of α-D-xylopyranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of α-D-xylopyranose anomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating α-D-xylopyranose anomers?

The main difficulty in separating α-D-xylopyranose anomers is the phenomenon of mutarotation. In solution, the α and β anomers exist in a dynamic equilibrium with the open-chain aldehyde form. This interconversion during chromatographic separation can lead to peak broadening or the appearance of split peaks, making it challenging to isolate and quantify the individual anomers.[1]

Q2: How can I prevent peak splitting and broadening caused by mutarotation during HPLC separation?

There are two primary strategies to manage peak splitting and broadening due to mutarotation:

  • Elevated Temperature: Increasing the column temperature, typically to a range of 70-80°C, accelerates the rate of anomer interconversion.[2][3] When the interconversion is significantly faster than the chromatographic separation time, the two anomers elute as a single, sharp peak.[4]

  • High pH Mobile Phase: Using an alkaline mobile phase (e.g., pH > 10) also increases the rate of mutarotation, which can cause the anomeric peaks to merge into a single peak.[3] Polymer-based columns are often recommended for use with high-pH mobile phases.[3]

Q3: What type of HPLC column is best suited for separating α-D-xylopyranose anomers?

The choice of column depends on the desired outcome. For separating anomers, hydrophilic interaction liquid chromatography (HILIC) columns, such as those with amino-bonded or amide stationary phases, are widely used.[5] Chiral columns, like the Chiralpak AD-H, have also been shown to be effective in separating both anomers and enantiomers of various monosaccharides, including xylose.[6] For analyses where separation of anomers is not desired, ligand exchange columns are often operated at high temperatures to produce a single peak.

Q4: Are there alternative methods to HPLC for analyzing α-D-xylopyranose anomers?

Yes, other analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of monosaccharides, but it typically requires derivatization to make the sugars volatile.[7][8] This method can provide high resolution and sensitivity.[7]

  • Diffusion-Ordered NMR Spectroscopy (DOSY): This NMR technique can separate the signals of α- and β-anomers in a solution based on their different diffusion coefficients, allowing for their analysis without physical separation.[9]

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Peak Splitting or Broadening Mutarotation rate is comparable to the separation time.- Increase the column temperature to 70-80°C to accelerate anomer interconversion and merge the peaks.[2][3]- Use a high pH mobile phase (if compatible with your column) to increase the rate of mutarotation.[3]- If the goal is to resolve the anomers, optimize the mobile phase and lower the temperature to slow down interconversion.
Poor Resolution Between Anomers Inappropriate mobile phase composition or column.- Adjust the mobile phase composition. For HILIC, modify the water/acetonitrile ratio.[5]- For anion-exchange chromatography, optimize the concentration of the alkaline eluent (e.g., NaOH).[10]- Consider using a different column with higher selectivity for anomers, such as a chiral column.[6]
Irreproducible Retention Times - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[11]- Prepare fresh mobile phase daily and ensure it is properly degassed.[11]- Use a column oven to maintain a stable temperature.[11][12]
Peak Tailing - Interaction with active sites on the stationary phase (silanols).- Insufficient buffer capacity.- Use a high-purity silica-based column or an end-capped column.- Adjust the mobile phase pH to suppress silanol ionization.[13]- Increase the buffer concentration in the mobile phase.[13]
No or Low Signal - Detector issue (e.g., lamp off).- Sample degradation.- Improper derivatization (for GC or some HPLC detection methods).- Check the detector settings and ensure the lamp is on.- Prepare fresh samples and standards.- For methods requiring derivatization, ensure the reagents are fresh and the reaction conditions are optimal.[5]

Quantitative Data Summary

Table 1: Effect of Temperature on the HPLC Separation of Xylose Anomers

Column Temperature (°C)Observation on ChromatogramResolution of Anomers
25Two partially resolved peaksPartial Separation
40Peaks begin to coalesceDecreased
50Further coalescence of peaksLow
60A single, slightly broadened peakNot Resolved

Data adapted from studies on monosaccharide anomer separation, illustrating the general trend.

Table 2: Retention Times of Aldopentoses on an Anion-Exchange Stationary Phase with Varying NaOH Eluent Concentrations

Eluent (NaOH, mM)D-Xylose Retention Time (min)D-Arabinose Retention Time (min)D-Ribose Retention Time (min)D-Lyxose Retention Time (min)
100~11~10~12~10
50~15~13~17~13
20~25~22~30~22

This table summarizes the effect of eluent concentration on the retention of aldopentoses, including xylose. Optimal resolution for all aldopentoses was reported at 20 mM NaOH.[10]

Experimental Protocols

Protocol 1: HILIC-HPLC Separation of α-D-xylopyranose Anomers

This protocol is designed to resolve the α and β anomers of D-xylopyranose.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A HILIC column, such as a polymer sulfobetaine zwitterionic stationary phase column or an amide-based column (e.g., XBridge BEH Amide, 2.5 µm, 3.0 x 150 mm).

    • Mobile Phase A: Water with 20 mM ammonium formate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient can be optimized, for example, starting with a high percentage of acetonitrile (e.g., 85%) and gradually increasing the aqueous phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain at a low temperature (e.g., 25°C) to slow anomer interconversion and allow for separation.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the xylose standard or sample in the initial mobile phase composition (e.g., 85:15 acetonitrile:water).

    • Filter the sample through a 0.45 µm membrane filter before injection.

  • Data Analysis:

    • Identify the peaks for α- and β-D-xylopyranose based on their retention times. The relative abundance may change over time in the sample vial due to mutarotation.

Protocol 2: HPLC Analysis of Total Xylose (Without Anomer Separation)

This protocol is designed to quantify total xylose by merging the anomeric peaks.

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, and column oven.

    • Refractive Index (RI) detector.

  • Chromatographic Conditions:

    • Column: A ligand exchange column (e.g., SUGAR series SP0810, SC1011, KS-801).

    • Mobile Phase: Degassed, deionized water.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 70-80°C.[2][3]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the xylose standard or sample in deionized water.

    • Filter the sample through a 0.45 µm membrane filter.

  • Data Analysis:

    • A single peak representing the combined α and β anomers of xylose should be observed. Quantify using a calibration curve prepared from xylose standards.

Visualizations

Experimental_Workflow_Anomer_Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start: Xylose Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (HILIC Column, Low Temp) inject->separation detection Detection (ELSD/MS) separation->detection data_acq Data Acquisition detection->data_acq peak_id Peak Identification (α and β anomers) data_acq->peak_id quant Quantification peak_id->quant

Caption: Workflow for the separation of α-D-xylopyranose anomers using HILIC-HPLC.

Troubleshooting_Workflow cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Problems start Start: Chromatographic Issue peak_issue What is the peak shape? start->peak_issue retention_issue Retention Time Issue? start->retention_issue split_broad Split/Broad Peaks peak_issue->split_broad tailing Tailing Peaks peak_issue->tailing solution_mutarotation Increase Temperature (70-80°C) or use High pH Mobile Phase split_broad->solution_mutarotation solution_tailing Adjust Mobile Phase pH or Increase Buffer Strength tailing->solution_tailing drift Drifting/Irreproducible retention_issue->drift solution_drift Check Column Equilibration, Mobile Phase Stability, and Temperature Control drift->solution_drift

Caption: Troubleshooting logic for common issues in α-D-xylopyranose anomer separation.

References

Technical Support Center: Optimizing Reaction Conditions for α-D-Xylopyranose Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for α-D-xylopyranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the glycosylation of α-D-xylopyranose.

Problem 1: Low or No Yield of the Desired Glycosylated Product

Question: My α-D-xylopyranose glycosylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this issue?

Answer: Low or no yield in glycosylation reactions can be attributed to several factors, from reactant stability to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

  • Moisture Contamination: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is thoroughly oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves (e.g., 4 Å) is strongly recommended to remove any residual water from the solvent.

  • Suboptimal Activation of Glycosyl Donor: Inefficient activation of the xylopyranose donor will lead to poor conversion. The choice of promoter is critical. For instance, in Koenigs-Knorr type reactions using a glycosyl bromide donor, silver salts like silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) are commonly used.[1] The combination of iodine (I₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 4 Å molecular sieves has been shown to provide high yields.[1]

  • Protecting Group Strategy: The nature of the protecting groups on the xylopyranose donor can significantly impact reactivity. Acetyl protecting groups can sometimes lead to the formation of orthoester byproducts, which reduces the yield of the desired glycoside.[1] Using benzoyl protecting groups can minimize this side reaction and improve overall yield.[1]

  • Reaction Temperature: Glycosylation reactions are often temperature-sensitive. It is advisable to start the reaction at a low temperature (e.g., -78 °C or -20 °C) and gradually warm it to room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature and reaction time.

Problem 2: Poor Stereoselectivity (Formation of both α and β anomers)

Question: My reaction is producing a mixture of α- and β-xylopyranosides, but I need to selectively synthesize the α-anomer. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in glycosylation is a common challenge. The outcome is influenced by a complex interplay of factors including the glycosyl donor, acceptor, solvent, and temperature.

  • Neighboring Group Participation: To favor the formation of the β-anomer (a 1,2-trans product), a participating protecting group at the C-2 position of the xylopyranose donor is required. An acyl group like acetyl or benzoyl can form an acyloxonium ion intermediate, which blocks the α-face and directs the acceptor to attack from the β-face.

  • Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are known to favor the formation of α-glycosides (1,2-cis products).

  • "Armed-Disarmed" Strategy: The reactivity of the glycosyl donor can influence stereoselectivity. More reactive "armed" donors (with electron-donating protecting groups) can favor the formation of the kinetic β-product, while less reactive "disarmed" donors (with electron-withdrawing protecting groups) may lead to the thermodynamic α-product.

  • Temperature Control: Generally, lower reaction temperatures favor the kinetically controlled product (often the β-anomer), while higher temperatures can lead to the thermodynamically more stable product (often the α-anomer due to the anomeric effect).

Frequently Asked Questions (FAQs)

Q1: What are the most common leaving groups used for α-D-xylopyranose donors?

A1: Common leaving groups for xylopyranose donors include halides (bromides or chlorides), trichloroacetimidates, and thioethers. The choice of leaving group will dictate the required activation conditions. For example, glycosyl bromides are often activated with silver salts, while trichloroacetimidates are typically activated with a Lewis acid such as trimethylsilyl triflate (TMSOTf).

Q2: How can I minimize the formation of orthoester byproducts?

A2: Orthoester formation is a common side reaction, particularly when using acetyl protecting groups. To minimize this, consider using benzoyl protecting groups on your xylopyranose donor.[1] Benzoyl groups are less prone to participating in orthoester formation. Additionally, optimizing the reaction conditions, such as using specific promoter systems like I₂/DDQ, can also reduce this side reaction.[1]

Q3: Are there enzymatic methods available for the synthesis of xylopyranosides?

A3: Yes, enzymatic methods offer an alternative to chemical synthesis and often provide high stereoselectivity. β-Xylosidases can be used in transglycosylation reactions to synthesize β-xylopyranosides.[2] These reactions can utilize natural xylans as the xylose source, offering a more sustainable approach.[2]

Data Presentation

Table 1: Effect of Promoter on the Glycosylation of Acetylated Xylopyranosyl Bromide with 1-Octanol

EntryPromoter/AdditiveDrying AgentReaction Time (h)Yield of β-xyloside (%)Ratio of β-xyloside to Orthoester
1Ag₂CO₃CaSO₄24451 : 0.6
2Ag₂CO₃ / I₂CaSO₄24431 : 0.2
3Ag₂CO₃4 Å MS24381 : 0.7
4I₂ / DDQ4 Å MS2581 : 0.1
5AgOTf / TMU-24351 : 0.8
6AgOTf / TMU4 Å MS24321 : 0.9

Data adapted from a study on the synthesis of octyl β-D-xylopyranoside.[1] Reactions were performed in anhydrous dichloromethane at ambient temperature.

Table 2: Comparison of Protecting Groups on Xylopyranoside Synthesis

Protecting GroupGlycosylation MethodTotal Yield of Alkyl β-D-xylopyranoside (%)
AcetylKoenigs-Knorr (Ag₂CO₃)25
BenzoylKoenigs-Knorr (Ag₂CO₃)54
AcetylBoron trifluoride ethyl etherate33
BenzoylBoron trifluoride ethyl etherate56

Data highlights the improved yields when using benzoyl protecting groups to minimize orthoester formation.[1]

Experimental Protocols

Protocol 1: Synthesis of Octyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside using I₂/DDQ

This protocol is based on a high-yielding procedure that minimizes orthoester formation.[1]

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (1.0 eq) and 1-octanol (1.2 eq) in anhydrous dichloromethane.

  • Add 4 Å molecular sieves to the mixture.

  • Cool the reaction mixture to 0 °C.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 eq) and iodine (I₂, 1.1 eq) to the flask.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion (typically within 2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired octyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Anhydrous Solvents reagents Combine Xylopyranosyl Donor, Acceptor Alcohol, & 4Å MS in Dichloromethane start->reagents cool Cool to 0 °C reagents->cool add_promoter Add I₂ and DDQ cool->add_promoter stir Stir at 0 °C (Monitor by TLC) add_promoter->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: Octyl β-D-xylopyranoside purify->product

Caption: Experimental workflow for the synthesis of octyl β-D-xylopyranoside.

troubleshooting_stereoselectivity start Poor Stereoselectivity: Mixture of α and β anomers c2_protect Check C-2 Protecting Group start->c2_protect solvent Evaluate Solvent Choice start->solvent temp Assess Reaction Temperature start->temp participating Use Participating Group (e.g., Acyl) for β-selectivity c2_protect->participating Need β-anomer non_participating Use Non-participating Group (e.g., Benzyl) for α-selectivity c2_protect->non_participating Need α-anomer ether_solvent Use Ethereal Solvent (e.g., Et₂O, THF) for α-selectivity solvent->ether_solvent Need α-anomer nitrile_solvent Use Nitrile Solvent (e.g., MeCN) for β-selectivity solvent->nitrile_solvent Need β-anomer low_temp Lower Temperature (e.g., -78 °C) for kinetic (β) product temp->low_temp β-anomer favored high_temp Higher Temperature for thermodynamic (α) product temp->high_temp α-anomer favored

Caption: Troubleshooting guide for poor stereoselectivity in xylopyranose glycosylation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of alpha-d-xylopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of alpha-d-xylopyranose. This resource is intended for researchers, scientists, and drug development professionals to help identify the root causes of peak asymmetry and implement effective solutions for accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetry factor greater than 1.[1] For a highly polar and hydrophilic compound like this compound, peak tailing can lead to several issues, including:

  • Inaccurate Quantification: The peak area may be miscalculated, leading to erroneous quantitative results.[2]

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.

  • Poor Reproducibility: Inconsistent peak shapes can reduce the reliability and reproducibility of the analytical method.

An ideal HPLC peak should be symmetrical and Gaussian in shape.[3]

Q2: What are the primary causes of peak tailing for a polar analyte like this compound?

A: For polar analytes such as this compound, the most common causes of peak tailing are:

  • Secondary Silanol Interactions: In Reverse Phase and some HILIC separations on silica-based columns, residual silanol groups (Si-OH) on the stationary phase can interact with the hydroxyl groups of xylopyranose. This secondary interaction mechanism can lead to peak tailing.

  • Anomer Separation: In solution, reducing sugars like xylopyranose exist as an equilibrium mixture of anomers (α and β forms). Under certain chromatographic conditions, particularly at lower temperatures, the interconversion between these anomers can be slow, leading to broadened or split peaks that can be misinterpreted as tailing.

  • Inappropriate Mobile Phase Conditions: The pH, buffer concentration, and organic solvent ratio of the mobile phase are critical. An unsuitable mobile phase can exacerbate secondary interactions or fail to promote rapid anomer interconversion.

  • Column Issues: Physical problems with the column, such as a void at the inlet, a contaminated or blocked frit, or general degradation of the stationary phase, can cause peak tailing for all analytes, including xylopyranose.[3]

  • System and Injection Effects: Extra-column band broadening due to long tubing, sample overload (injecting too high a concentration), or using a sample solvent significantly stronger than the mobile phase can also lead to peak distortion.[3]

Q3: Which HPLC modes are most suitable for analyzing this compound to avoid peak tailing?

A: Due to its high polarity, this compound is best analyzed using the following HPLC modes:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and selective method for carbohydrates. At high pH, the hydroxyl groups of xylopyranose become partially ionized, allowing for separation on an anion-exchange column. This technique avoids derivatization and often provides excellent peak shapes.[4]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This mode is well-suited for retaining and separating highly polar compounds like xylopyranose.[5]

  • Reverse Phase HPLC (with derivatization): Direct analysis of xylopyranose on traditional C18 columns is challenging due to poor retention. However, derivatization to make the molecule less polar can enable the use of Reverse Phase HPLC.

Troubleshooting Guides

Below are troubleshooting guides in a question-and-answer format for specific issues you might encounter during the HPLC analysis of this compound.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for this compound all_peaks Are all peaks in the chromatogram tailing? start->all_peaks only_xylose Is only the xylopyranose peak (and other polar analytes) tailing? all_peaks->only_xylose No physical_issues Likely a physical or system-wide issue. all_peaks->physical_issues Yes chemical_issues Likely a chemical interaction issue. only_xylose->chemical_issues Yes check_column Inspect Column: - Check for voids - Replace guard column - Check for blocked frit physical_issues->check_column check_system Inspect HPLC System: - Check for leaks - Minimize extra-column volume (tubing length/ID) - Ensure proper connections physical_issues->check_system check_method Review Method Parameters: - Mobile phase pH and buffer strength - Organic solvent concentration - Column temperature chemical_issues->check_method check_sample Review Sample Preparation: - Check for sample overload (dilute sample) - Ensure sample solvent is compatible with mobile phase chemical_issues->check_sample

Caption: A logical workflow for troubleshooting peak tailing.

Guide 1: HPAEC-PAD Method

Question: My xylopyranose peak is tailing in my HPAEC-PAD analysis. What should I check first?

Answer:

  • Eluent Preparation: Improper eluent preparation is a common source of problems in HPAEC-PAD.[6]

    • Water Quality: Ensure you are using high-purity deionized water (18 MΩ·cm resistivity). Contaminated water can lead to baseline noise and poor peak shape.[6]

    • Hydroxide Concentration: The concentration of sodium hydroxide is critical for the ionization and separation of carbohydrates. Prepare eluents carefully and protect them from atmospheric carbon dioxide, which can alter the pH.

    • Sodium Acetate Quality: If using a sodium acetate gradient, use high-purity sodium acetate specifically tested for electrochemical applications.[6]

  • Column Contamination: The column can become contaminated with sample matrix components.

    • Follow the column manufacturer's cleaning and regeneration procedures.

    • Ensure adequate sample preparation to remove interfering substances.[6]

  • Electrode Fouling: The surface of the gold electrode in the PAD cell can become fouled over time, leading to decreased sensitivity and poor peak shape.

    • Perform routine cleaning of the electrode as recommended by the manufacturer.

Guide 2: HILIC Method

Question: I'm observing peak tailing for xylopyranose using a HILIC method. What are the likely causes and solutions?

Answer:

  • Mobile Phase Composition:

    • Water Content: HILIC relies on a water-enriched layer on the stationary phase surface. Ensure your mobile phase contains at least 3-5% aqueous component to maintain this layer and achieve reproducible retention and good peak shape.

    • Buffer Concentration and pH: An appropriate buffer (e.g., ammonium formate or ammonium acetate) is crucial. A stable pH helps to minimize secondary interactions with the stationary phase. For sugars, a slightly alkaline mobile phase can sometimes improve peak shape by promoting anomer interconversion and reducing interactions with silanols.[7]

  • Column Temperature:

    • Low column temperatures can lead to the separation of α and β anomers of xylopyranose, resulting in broad or split peaks. Increasing the column temperature (e.g., to 40-60 °C) can accelerate anomer interconversion, often leading to a single, sharper peak.

  • Sample Overload:

    • HILIC stationary phases can have a lower sample capacity compared to reversed-phase columns. Try injecting a more dilute sample to see if the peak shape improves.

Guide 3: General HPLC System Issues

Question: All the peaks in my chromatogram, including xylopyranose, are tailing. What should I investigate?

Answer: When all peaks are affected, the problem is likely related to the HPLC system or the column itself, rather than a specific chemical interaction.

  • Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the sample flow path, causing tailing for all analytes.

    • Solution: Try reversing the column and flushing it (if recommended by the manufacturer). If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column.[3]

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing.

    • Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected to minimize dead volume.

  • Injector Issues: A partially blocked injector port or a worn rotor seal can also contribute to peak tailing.

    • Solution: Follow the manufacturer's instructions for cleaning and maintaining the injector.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of this compound and the expected impact on peak shape. The Tailing Factor (Tf) is a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered suboptimal.

ParameterHPAEC-PADHILICReverse Phase (with Derivatization)
Column Type Polymer-based anion-exchange (e.g., CarboPac™ PA10)Polymer-based amino (e.g., Shodex HILICpak™ VG-50) or silica-based HILICC18
Mobile Phase Gradient of NaOH and NaOAc in waterGradient of Acetonitrile and aqueous buffer (e.g., ammonium acetate)Gradient of Acetonitrile and water
Typical Flow Rate 0.2 - 1.0 mL/min0.3 - 1.0 mL/min0.5 - 1.5 mL/min
Column Temperature 30 - 45 °C40 - 60 °CAmbient to 40 °C
Expected Tailing Factor (Tf) 1.0 - 1.21.0 - 1.5>1.2 (without optimization)
Common Causes of Tailing Improper eluent prep, column contamination, electrode foulingAnomer separation, insufficient water in mobile phase, secondary interactionsSecondary silanol interactions, sample overload
Key Troubleshooting Action Prepare fresh eluents, clean column and electrodeIncrease column temperature, adjust mobile phase bufferUse end-capped column, optimize mobile phase pH, derivatize sample

Experimental Protocols

Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is adapted for the analysis of neutral monosaccharides, including xylopyranose.

  • HPLC System: Biocompatible HPLC system with a pulsed amperometric detector and a gold working electrode.

  • Column: Dionex CarboPac™ PA10 (250 mm × 2 mm) with a guard column.[8]

  • Eluents: [8]

    • Eluent A: 18 mM NaOH

    • Eluent B: 200 mM NaOH

    • Eluent C: 500 mM Sodium Acetate in 100 mM NaOH

  • Gradient Program: A gradient elution is typically used to separate a mixture of monosaccharides. A representative program would start with a low concentration of NaOH to elute weakly retained sugars, followed by an increasing concentration of NaOH and/or sodium acetate to elute more strongly retained species.

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-20 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode using a standard carbohydrate waveform.

Protocol 2: Hydrophilic Interaction Chromatography (HILIC) with MS Detection

This protocol is suitable for the separation of polar compounds like xylopyranose.

  • HPLC System: HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-MS).

  • Column: Shodex™ HILICpak™ VG-50 2D (150 mm x 2.0 mm I.D., 5 µm).[7]

  • Mobile Phase: [7]

    • A: 0.1% Ammonia water in Water

    • B: Acetonitrile

  • Gradient Program: [7]

    • 0-15 min: 90% B to 50% B (linear gradient)

    • 15-20 min: 50% B (isocratic)

    • 20.1-25 min: 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: ESI-MS in negative ion mode.

Protocol 3: Reverse Phase HPLC (General Approach with Derivatization)

Direct analysis of this compound on a C18 column is generally not recommended due to its high polarity and resulting poor retention. A more successful approach involves derivatization to increase its hydrophobicity.

  • Derivatization Step: A common derivatization method for sugars is reductive amination with a fluorescent tag (e.g., 2-aminobenzamide) or a UV-active tag. This process involves reacting the sugar with the labeling agent in the presence of a reducing agent.

  • HPLC System: Standard HPLC system with a fluorescence or UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.5)

    • B: Acetonitrile

  • Gradient Program: A typical gradient would start with a low percentage of acetonitrile (e.g., 5-10%) and increase to elute the derivatized sugar.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection: Fluorescence or UV detector set to the appropriate wavelengths for the chosen derivatizing agent.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between common causes and solutions for peak tailing in the HPLC analysis of this compound.

G cluster_causes Potential Causes of Peak Tailing cluster_solutions Solutions cause1 Secondary Silanol Interactions (Reverse Phase / HILIC) sol1 Use End-Capped Column Adjust Mobile Phase pH cause1->sol1 cause2 Anomer Separation (α and β forms) sol2 Increase Column Temperature (e.g., 40-60 °C) cause2->sol2 sol4 Optimize Buffer Concentration Ensure Sufficient Aqueous Content (HILIC) cause2->sol4 cause3 Column Contamination / Void sol3 Use Guard Column Flush/Replace Column cause3->sol3 cause4 Inappropriate Mobile Phase cause4->sol4 cause5 Sample Overload sol5 Dilute Sample Reduce Injection Volume cause5->sol5

Caption: Causes and solutions for peak tailing.

References

Technical Support Center: Overcoming Low Solubility of Alpha-D-Xylopyranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the low solubility of alpha-d-xylopyranose derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to improve it?

A1: Low aqueous solubility is a common challenge with modified carbohydrate derivatives. Here’s a step-by-step troubleshooting guide:

  • Characterize the Derivative: Confirm the purity and solid-state properties (crystalline vs. amorphous) of your compound. Amorphous forms are generally more soluble than their crystalline counterparts.

  • pH Modification: Determine the pKa of your derivative. If it has ionizable groups, adjusting the pH of the solution can significantly increase solubility. For weakly acidic drugs, increasing the pH will lead to the more soluble ionized form, while for weakly basic drugs, lowering the pH will have the same effect.[1]

  • Co-solvents: Systematically screen a panel of pharmaceutically acceptable co-solvents. Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs). Start with low percentages of the co-solvent and incrementally increase the concentration while monitoring for precipitation.

  • Particle Size Reduction: If you have a solid form, reducing the particle size through techniques like micronization or nanosuspension can increase the surface area available for dissolution, thereby improving the dissolution rate.[2]

Q2: I'm considering using a co-solvent system. How do I choose the right co-solvent and what are the potential drawbacks?

A2: The selection of a co-solvent depends on the physicochemical properties of your specific this compound derivative and the intended application.

Choosing a Co-solvent:

  • Polarity Matching: The goal is to create a solvent mixture with a polarity that is more favorable for your derivative than water alone.

  • Toxicity and Biocompatibility: For biological or pharmaceutical applications, prioritize co-solvents with a well-established safety profile, such as ethanol, propylene glycol, and glycerin.

  • Systematic Screening: Prepare a series of solutions with varying concentrations of different co-solvents to determine the optimal system for your compound.

Potential Drawbacks:

  • Precipitation upon Dilution: A common issue is the precipitation of the compound when the co-solvent system is diluted with an aqueous medium. This can be problematic for in vitro and in vivo studies.

  • Toxicity: High concentrations of some co-solvents can be toxic to cells or organisms.

  • Viscosity: Some co-solvents, like higher molecular weight PEGs, can significantly increase the viscosity of the solution, which may be undesirable for certain applications.

Q3: Can cyclodextrins be used to improve the solubility of my this compound derivative? How do they work?

A3: Yes, cyclodextrins are a widely used and effective method for enhancing the solubility of poorly soluble compounds, including glycoside derivatives.[3][4][5]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the nonpolar parts of a guest molecule, such as a xylopyranose derivative, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be more readily dissolved in aqueous solutions.[3]

Types of Cyclodextrins: The most common types are α-, β-, and γ-cyclodextrins, which differ in the number of glucose units and the size of their hydrophobic cavity. Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved aqueous solubility and safety profiles compared to their parent cyclodextrins.

Troubleshooting:

  • Stoichiometry: Determine the optimal molar ratio of your derivative to the cyclodextrin for maximum solubility enhancement. This is typically done through phase solubility studies.

  • Complexation Efficiency: Not all derivatives will form stable inclusion complexes. The efficiency of complexation depends on the size and shape compatibility between the guest molecule and the cyclodextrin cavity.

  • Preparation Method: The method of preparing the inclusion complex (e.g., kneading, co-precipitation, freeze-drying) can impact its effectiveness.[3]

Q4: My derivative is intended for use in a biological assay. Are there any solubility-enhancing techniques that might interfere with the assay?

A4: Yes, it is crucial to consider the potential for interference from your chosen solubilization method.

  • Co-solvents: Organic solvents, even at low concentrations, can affect enzyme activity, cell membrane integrity, and other biological processes. Always run appropriate vehicle controls in your assays.

  • Surfactants: Surfactants can denature proteins and disrupt cell membranes. Non-ionic surfactants are generally considered milder than ionic ones.

  • Cyclodextrins: While generally well-tolerated, high concentrations of some cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity.

It is essential to test the effect of the chosen excipients alone on the biological system to rule out any confounding effects.

Quantitative Data on Solubility

The solubility of this compound derivatives is highly dependent on the nature of the aglycone and any further modifications. The following tables provide representative data on the solubility of related compounds to guide experimental design.

Table 1: Aqueous Solubility of Alkyl β-D-Xylopyranosides with Varying Alkyl Chain Length

Alkyl Chain LengthApproximate Aqueous Solubility (g/L)Reference
Hexyl (C6)Soluble[6]
Octyl (C8)Moderately Soluble[6]
Decyl (C10)Sparingly Soluble[6]
Dodecyl (C12)Poorly Soluble[6]
Tetradecyl (C14)Insoluble[6]
Hexadecyl (C16)Insoluble[6]

Table 2: Effect of Introducing a Hydrophilic Spacer on the Aqueous Solubility of Alkyl Xylosides

CompoundAqueous Solubility (g/L at 25°C)Reference
Decyl α-D-xylosideInsoluble[1]
Decyl dioxyethyl α-D-xyloside41.8[1]
Dodecyl α-D-xylosideInsoluble[1]
Dodecyl dioxyethyl α-D-xylosideInsoluble (HLB < 12)[1]

Experimental Protocols

Protocol 1: Phase Solubility Study for Cyclodextrin Complexation

This protocol is used to determine the stoichiometry and stability constant of the inclusion complex between an this compound derivative and a cyclodextrin.

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., HP-β-CD)

  • Distilled water or appropriate buffer

  • Vials with screw caps

  • Orbital shaker/incubator

  • Analytical method for quantifying the derivative (e.g., HPLC-UV, LC-MS)

  • 0.45 µm syringe filters

Procedure:

  • Prepare a series of aqueous solutions of the cyclodextrin at different concentrations (e.g., 0 to 50 mM).

  • Add an excess amount of the this compound derivative to each cyclodextrin solution in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the undissolved derivative settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved derivative in each filtered sample using a validated analytical method.

  • Plot the concentration of the dissolved derivative (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Analyze the resulting phase solubility diagram to determine the type of complex formed and to calculate the stability constant (Kc) and complexation efficiency.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

The kneading method is a simple and effective way to prepare solid inclusion complexes.

Materials:

  • This compound derivative

  • Cyclodextrin

  • Mortar and pestle

  • Water or a water-alcohol mixture

Procedure:

  • Place a accurately weighed amount of the cyclodextrin in a mortar.

  • Add a small amount of water or a water-alcohol mixture to the cyclodextrin to form a paste.

  • Accurately weigh the this compound derivative and gradually add it to the cyclodextrin paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The mixture should maintain a pasty consistency.

  • Dry the resulting solid mass in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared inclusion complex in a desiccator until further use.

Visualizations

Signaling Pathway: Impact of Glycosylation on Protein Function

Glycosylation, the attachment of sugar moieties like xylose to proteins, can significantly impact their function, including their role in signaling pathways. Low solubility of glycosylated proteins can hinder these processes. The following diagram illustrates a hypothetical signaling pathway where the glycosylation of a receptor is crucial for downstream signaling.

Glycosylation_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor_Un Receptor (Unglycosylated) Ligand->Receptor_Un Inefficient Binding Receptor_Gly Receptor (Glycosylated) Ligand->Receptor_Gly Binding Kinase_A Kinase A Receptor_Gly->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Impact of Receptor Glycosylation on a Signaling Cascade.

Experimental Workflow: Overcoming Low Solubility

The following workflow outlines a systematic approach to addressing the low solubility of a novel this compound derivative.

Solubility_Workflow Start Novel this compound Derivative Solubility_Screen Initial Solubility Screening (Aq.) Start->Solubility_Screen Is_Soluble Solubility Acceptable? Solubility_Screen->Is_Soluble Proceed Proceed to Application Is_Soluble->Proceed Yes Formulation_Strategies Formulation Development Strategies Is_Soluble->Formulation_Strategies No pH_Adjustment pH Adjustment Formulation_Strategies->pH_Adjustment Co_solvents Co-solvents Formulation_Strategies->Co_solvents Cyclodextrins Cyclodextrins Formulation_Strategies->Cyclodextrins Particle_Size Particle Size Reduction Formulation_Strategies->Particle_Size Optimization Optimization & Characterization pH_Adjustment->Optimization Co_solvents->Optimization Cyclodextrins->Optimization Particle_Size->Optimization Optimization->Is_Soluble

Caption: Systematic Workflow for Solubility Enhancement.

References

Technical Support Center: Preventing Degradation of alpha-D-Xylopyranose During Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of alpha-d-xylopyranose during thermal processing in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation during heating?

A1: During thermal processing, this compound primarily degrades through two main non-enzymatic browning pathways:

  • Caramelization: This process occurs when sugars are heated to high temperatures, causing them to decompose and polymerize into brown-colored compounds. Caramelization of xylose is sensitive to temperature and pH. The rate of caramelization is generally lowest at a near-neutral pH (around 7) and is accelerated under both acidic (below pH 3) and basic (above pH 9) conditions.[1]

  • Maillard Reaction: This is a complex series of reactions between the carbonyl group of reducing sugars like xylose and the amino group of amino acids, peptides, or proteins.[2][3] This reaction is a major cause of browning and flavor changes in heated food products and can lead to the loss of xylose. Pentoses like xylose are more reactive in the Maillard reaction than hexoses.[4]

Q2: What are the main factors that influence the rate of this compound degradation?

A2: The primary factors influencing the degradation rate are:

  • Temperature: Higher temperatures significantly accelerate the degradation of xylose through both caramelization and the Maillard reaction.[5][6]

  • pH: The pH of the solution has a critical effect. Acidic conditions (especially below pH 3) and alkaline conditions (especially above pH 9) can increase the rate of caramelization.[1] The Maillard reaction is also highly pH-dependent, with the initial steps being favored at pH values below the pKa of the amino group, while lower pH can also promote the formation of furfurals from sugar degradation.[7]

  • Presence of Amino Acids: The availability of amino acids, peptides, or proteins is a prerequisite for the Maillard reaction.[3]

  • Water Activity: The rate of the Maillard reaction is maximal at intermediate water activities (0.4–0.8).[7]

Q3: What are the common degradation products of this compound, and are they problematic?

A3: The thermal degradation of xylose can lead to the formation of various byproducts, including:

  • Furfural: A common degradation product formed from the dehydration of xylose, particularly under acidic conditions.[8][9] Furfural and its derivatives can be inhibitory to enzymes and microorganisms in subsequent experimental steps.

  • Formic Acid: Another degradation product that can be formed alongside furfural.[8]

  • Humins: Brown, polymeric substances that are often insoluble and can interfere with downstream processes and analyses.

  • Dicarbonyl Compounds: Highly reactive intermediates, such as glyoxal and methylglyoxal, are formed during the Maillard reaction and can lead to the formation of advanced glycation end-products (AGEs).[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the thermal processing of this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Browning or discoloration of the xylose solution. Caramelization or Maillard reaction occurring at elevated temperatures.1. Lower Processing Temperature: If your protocol allows, reduce the processing temperature. 2. Control pH: Maintain a pH between 4 and 7, as this range minimizes both acid- and base-catalyzed degradation.[1][7] 3. Buffer Selection: Consider using a citrate buffer, as it has been shown to be more protective against degradation of some sugars at neutral pH compared to phosphate buffer.[1] 4. Exclude Amino Acids: If the Maillard reaction is the suspected cause, ensure your formulation is free from contaminating amino acids, peptides, or proteins.
Significant loss of this compound content after heating. Thermal degradation due to inappropriate temperature or pH.1. Optimize Heating Time and Temperature: Minimize the duration of heat exposure. Even a slight reduction in temperature can significantly decrease the degradation rate. 2. pH Optimization: Buffer the solution to a pH between 4 and 7. Use a buffer system that is effective at the processing temperature. 3. Use of Stabilizers: Consider adding a stabilizing agent like maleic acid, which can form hydrogen bonds with xylose and inhibit its degradation.[11] 4. Addition of Antioxidants: Antioxidants like ascorbic acid (Vitamin C) can help mitigate oxidative degradation pathways.
Unexpected drop in the pH of the solution during processing. Formation of acidic degradation products like formic acid.1. Use a Robust Buffer System: Employ a buffer with sufficient capacity to maintain the desired pH throughout the thermal processing. 2. Monitor pH: If possible, monitor the pH of the solution during the heating process. 3. Analyze for Byproducts: Use analytical techniques like HPLC to identify and quantify the formation of acidic byproducts to better understand the degradation pathway.
Formation of a precipitate or insoluble material. Formation of insoluble polymers (humins) from advanced degradation reactions.1. Modify Processing Conditions: Reduce the temperature and heating time to prevent the formation of these advanced degradation products. 2. Filtration: If some precipitate is unavoidable, consider a filtration step after the thermal processing to remove insoluble materials. 3. Characterize the Precipitate: To confirm the nature of the precipitate, it can be isolated and analyzed.

Data Presentation

The following tables summarize quantitative data on the factors affecting this compound degradation.

Table 1: Effect of pH on Xylose Loss During Thermal Processing

pHNeutralization Xylose Loss (%)Concentration Xylose Loss (%)Sterilization (115°C, 30 min) Xylose Loss (%)Total Xylose Loss (%)
4.00.72.24.16.9
5.00.61.83.55.8
6.00.51.52.94.8
7.00.41.22.43.9

Data adapted from a study on xylose loss during various processing steps, highlighting the increased stability at neutral pH. The original study did not specify the buffer used.[8]

Table 2: Influence of Buffer Type on Sugar Stability (Based on a study with Tagatose)

Buffer (0.1 M)pHTemperature (°C)Degradation Rate Constant (k x 10-3 hr-1)
Citrate7801.3
Phosphate7802.5
Citrate380Minimal degradation
Phosphate380Minimal degradation

This data is from a study on tagatose, a monosaccharide similar to fructose. While not specific to xylose, it suggests that at neutral pH, a citrate buffer may offer better protection against thermal degradation than a phosphate buffer.[1] Researchers should validate these findings for their specific xylose application.

Experimental Protocols

Protocol 1: General Method for Minimizing Xylose Degradation by pH Control

Objective: To prepare a thermally treated this compound solution with minimal degradation by optimizing the pH.

Materials:

  • This compound

  • Deionized water

  • Buffer stock solutions (e.g., 0.1 M citrate buffer, 0.1 M phosphate buffer)

  • pH meter

  • Heating apparatus (e.g., water bath, heating block)

  • HPLC system for analysis

Methodology:

  • Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 5, 6, and 7).

  • Solution Preparation: Dissolve a known concentration of this compound in each of the prepared buffer solutions.

  • Initial Analysis: Before heating, take an aliquot of each solution for HPLC analysis to determine the initial concentration of xylose.

  • Thermal Processing: Subject the prepared solutions to the desired thermal processing conditions (e.g., 100°C for 30 minutes).

  • Post-heating Analysis: After thermal treatment and cooling, analyze the xylose concentration in each sample using HPLC.

  • Comparison: Compare the final xylose concentrations to the initial concentrations to determine the percentage of degradation at each pH.

Protocol 2: Using Maleic Acid as a Stabilizer for this compound

Objective: To stabilize an this compound solution during thermal processing using maleic acid.

Materials:

  • This compound

  • Maleic acid

  • Deionized water

  • Heating apparatus

  • HPLC system

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in deionized water.

  • Addition of Stabilizer: To the xylose solution, add maleic acid to a final concentration of 0.06 M.[11]

  • Control Sample: Prepare a control sample of the xylose solution without maleic acid.

  • Thermal Processing: Heat both the stabilized and control solutions under the desired conditions (e.g., 140°C for 2 hours, as a starting point for significant degradation).[11]

  • Analysis: After cooling, analyze the concentration of xylose in both samples using HPLC to quantify the protective effect of maleic acid.

Protocol 3: Application of Ascorbic Acid as an Antioxidant to Reduce Degradation

Objective: To reduce the degradation of this compound during thermal processing by adding ascorbic acid.

Materials:

  • This compound

  • L-ascorbic acid (Vitamin C)

  • Buffered solution (e.g., 0.1 M citrate buffer, pH 6.0)

  • Heating apparatus

  • HPLC system

Methodology:

  • Solution Preparation: Dissolve this compound in the chosen buffer solution.

  • Antioxidant Addition: Prepare a series of solutions with varying concentrations of ascorbic acid (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Control Sample: Prepare a control sample of the xylose solution without ascorbic acid.

  • Thermal Processing: Subject all samples to the intended thermal process.

  • Analysis: Quantify the remaining xylose in each sample using HPLC to determine the optimal concentration of ascorbic acid for preventing degradation.

Protocol 4: Trapping of Dicarbonyl Intermediates in the Maillard Reaction

Objective: To minimize the progression of the Maillard reaction by trapping reactive dicarbonyl intermediates.

Materials:

  • This compound

  • Amino acid source (e.g., glycine, lysine)

  • Trapping agent (e.g., aminoguanidine)

  • Buffered solution (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Heating apparatus

  • Analytical instrumentation for dicarbonyl analysis (e.g., HPLC with derivatization, GC-MS)

Methodology:

  • Reaction Setup: Prepare a solution containing this compound and the amino acid in the buffer.

  • Addition of Trapping Agent: To the reaction mixture, add the trapping agent (e.g., aminoguanidine). The concentration will need to be optimized based on the expected level of dicarbonyl formation.

  • Control Reaction: Set up a control reaction without the trapping agent.

  • Thermal Reaction: Heat both the test and control reactions under conditions known to promote the Maillard reaction.

  • Analysis: Analyze the reaction mixtures for the presence of dicarbonyls and advanced glycation end-products to assess the efficacy of the trapping agent. This often requires specialized analytical methods involving derivatization.[4]

Visualizations

Thermal_Degradation_Pathways cluster_maillard Maillard Reaction cluster_caramelization Caramelization Xylose This compound Heat Thermal Processing Xylose->Heat SchiffBase Schiff Base Formation Xylose->SchiffBase Condensation Dehydration Dehydration Heat->Dehydration High Temp Neutral/Acidic/Basic pH AminoAcids Amino Acids AminoAcids->SchiffBase Condensation Amadori Amadori Rearrangement SchiffBase->Amadori Dicarbonyls Dicarbonyl Intermediates Amadori->Dicarbonyls Melanoidins Melanoidins (Brown Polymers) Dicarbonyls->Melanoidins Fragmentation Fragmentation Dehydration->Fragmentation Polymerization Polymerization Fragmentation->Polymerization Caramel Caramel Pigments Polymerization->Caramel

Caption: Major thermal degradation pathways of this compound.

Troubleshooting_Workflow Start Start: Xylose Degradation Observed (e.g., browning, loss of content) CheckTemp Is Temperature > 80°C? Start->CheckTemp LowerTemp Action: Reduce Temperature & Re-evaluate CheckTemp->LowerTemp Yes CheckpH Is pH outside 4-7 range? CheckTemp->CheckpH No LowerTemp->CheckpH AdjustpH Action: Adjust pH to 4-7 using a suitable buffer (e.g., citrate) CheckpH->AdjustpH Yes CheckAminoAcids Are amino acids present? CheckpH->CheckAminoAcids No AdjustpH->CheckAminoAcids RemoveAminoAcids Action: Remove amino acid source or use trapping agents CheckAminoAcids->RemoveAminoAcids Yes ConsiderStabilizers Action: Add Stabilizers (e.g., maleic acid) or Antioxidants (e.g., ascorbic acid) CheckAminoAcids->ConsiderStabilizers No RemoveAminoAcids->ConsiderStabilizers End End: Degradation Minimized ConsiderStabilizers->End

Caption: Troubleshooting decision tree for xylose degradation.

Experimental_Workflow Start Start: Prepare Xylose Solution AddCondition Introduce Variable: - pH (Buffer Type & Value) - Stabilizer (e.g., Maleic Acid) - Antioxidant (e.g., Ascorbic Acid) Start->AddCondition Control Prepare Control Sample (No Variable) Start->Control InitialAnalysis Analyze Initial Xylose Concentration (HPLC) AddCondition->InitialAnalysis Control->InitialAnalysis Thermal Apply Thermal Processing InitialAnalysis->Thermal FinalAnalysis Analyze Final Xylose Concentration (HPLC) Thermal->FinalAnalysis Compare Calculate % Degradation and Compare Results FinalAnalysis->Compare End End: Optimal Condition Identified Compare->End

Caption: Workflow for testing degradation prevention methods.

References

Technical Support Center: Refined NMR Analysis of α-D-Xylopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of α-D-xylopyranose and related monosaccharides. The inherent structural features of carbohydrates can lead to challenges in spectral interpretation. This guide offers strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are the non-anomeric proton signals in my ¹H NMR spectrum of α-D-xylopyranose so crowded?

A1: The non-anomeric ring protons (H-2, H-3, H-4, H-5a, H-5e) of many carbohydrates, including α-D-xylopyranose, have similar chemical environments. This leads to significant signal overlap in the 3.0-4.5 ppm region of a 1D ¹H NMR spectrum, making direct assignment and coupling constant analysis difficult.[1]

Q2: How can I resolve the signal overlap in the proton spectrum?

A2: The most effective method is to use two-dimensional (2D) NMR experiments. These experiments disperse the signals into a second dimension, greatly enhancing resolution.[2]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled (typically through 2-3 bonds). Starting from the well-resolved anomeric proton (H-1), you can trace the connectivity to H-2, then H-3, and so on, effectively "walking" around the pyranose ring.[3]

  • TOCSY (Total Correlation Spectroscopy): This is particularly powerful for carbohydrates as it shows correlations between all protons within a single spin system (i.e., all protons on the same xylopyranose ring).[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. Since ¹³C spectra have a much larger chemical shift dispersion, this is an excellent tool for resolving proton signal overlap.[3]

Q3: The hydroxyl (-OH) proton signals are not visible in my spectrum. Why is this, and how can I observe them?

A3: In deuterated solvents like D₂O, the acidic hydroxyl protons rapidly exchange with deuterium atoms from the solvent. This exchange is often too fast on the NMR timescale, leading to either very broad signals or their complete disappearance from the spectrum.[4] To observe hydroxyl protons, you can:

  • Run the experiment in a dry, aprotic deuterated solvent such as DMSO-d₆.[5]

  • Use a mixed solvent system with a high percentage of H₂O (e.g., 90% H₂O / 10% D₂O) and employ solvent suppression techniques.[6]

  • Cooling the sample can sometimes slow the exchange rate sufficiently to allow for the observation of -OH signals.[6]

Q4: How can I confirm the identity of exchangeable -OH or -NH protons?

A4: A simple and effective method is the "D₂O shake."[4] Acquire a ¹H NMR spectrum in a non-deuterated or mixed solvent. Then, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Distorted Peaks 1. Poor magnetic field homogeneity (shimming). 2. Sample is too concentrated, leading to high viscosity. 3. Presence of paramagnetic impurities. 4. Incomplete dissolution of the sample.1. Re-shim the spectrometer. 2. Dilute the sample. 3. Filter the sample or use a chelating agent if metal contamination is suspected. 4. Ensure the sample is fully dissolved; gentle warming may help.
Unexpected Peaks in the Spectrum 1. Contamination from solvents used during purification (e.g., ethyl acetate, acetone). 2. Impurities in the starting material. 3. Residual water (H₂O) in the deuterated solvent.1. Ensure the sample is thoroughly dried under high vacuum. Co-evaporation with a suitable solvent can help remove residual purification solvents.[4] 2. Re-purify the sample if necessary. 3. Use high-purity NMR solvents.
Weak ¹³C Signals 1. Low natural abundance of the ¹³C isotope (1.1%). 2. Long relaxation times for some carbon atoms.1. Increase the number of scans for the experiment. 2. Use a more concentrated sample if possible. 3. Decrease the relaxation delay (d1) for faster acquisition, though this may affect quantitation.
Difficulty in Assigning Protons due to Strong Coupling 1. When coupled protons have very similar chemical shifts, it can lead to complex, non-first-order splitting patterns ("strong coupling") that are difficult to interpret.1. Use a higher field NMR spectrometer to increase the chemical shift dispersion. 2. Try a different deuterated solvent, as this can sometimes alter the chemical shifts of the protons.[4] 3. Rely on 2D NMR techniques like COSY and TOCSY to establish connectivities, even if the splitting patterns are not well-resolved.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for α-D-xylopyranose in D₂O. Note that these values can vary slightly depending on the experimental conditions (e.g., temperature, pH, concentration).

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for α-D-Xylopyranose in D₂O

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-1 ~5.1-5.2d³JH1,H2 ≈ 3.5 - 4.0
H-2 ~3.5-3.6dd³JH2,H1 ≈ 3.5 - 4.0, ³JH2,H3 ≈ 9.5 - 10.0
H-3 ~3.6-3.7t³JH3,H2 ≈ 9.5 - 10.0, ³JH3,H4 ≈ 9.0 - 9.5
H-4 ~3.7-3.8t³JH4,H3 ≈ 9.0 - 9.5, ³JH4,H5ax ≈ 9.5 - 10.0
H-5ax ~3.9-4.0dd²JH5ax,H5eq ≈ -11.0 - -12.0, ³JH5ax,H4 ≈ 9.5 - 10.0
H-5eq ~3.3-3.4dd²JH5eq,H5ax ≈ -11.0 - -12.0, ³JH5eq,H4 ≈ 5.0 - 5.5

Table 2: ¹³C NMR Chemical Shifts (δ) for α-D-Xylopyranose in D₂O

CarbonChemical Shift (ppm)
C-1 ~92-94
C-2 ~72-74
C-3 ~73-75
C-4 ~70-72
C-5 ~62-64

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Weigh Sample: Accurately weigh 5-10 mg of high-purity α-D-xylopyranose.

  • Dissolve in Solvent: Dissolve the sample in 0.6-0.7 mL of high-purity deuterium oxide (D₂O).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Equilibration: Allow the sample to stand at room temperature for several hours to ensure mutarotational equilibrium is reached if other anomers are present.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with shimming.

Protocol 2: Standard 2D NMR Data Acquisition

This protocol outlines the acquisition of a standard suite of 2D NMR experiments (COSY and HSQC) for structural elucidation.

  • Initial Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Optimize the magnetic field homogeneity by shimming on the sample.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to check the sample concentration and shimming quality.

  • gCOSY (Gradient-Selected COSY) Acquisition:

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Spectral Width: Set the spectral width in both dimensions to cover all proton signals (e.g., 10-12 ppm).

    • Acquired Data Points: 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Number of Scans (ns): 4-8 scans per increment, depending on concentration.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • gHSQC (Gradient-Selected HSQC) Acquisition:

    • Pulse Program: Use a standard gradient-edited, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Spectral Width: ~10-12 ppm in the ¹H dimension (F2) and ~100-120 ppm in the ¹³C dimension (F1), centered around 75-80 ppm.

    • Acquired Data Points: 2048 points in F2 and 256 increments in F1.

    • Number of Scans (ns): 8-32 scans per increment, depending on concentration.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145-150 Hz.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation and phase correction.

    • Analyze the cross-peaks in the COSY spectrum to establish ¹H-¹H connectivities and in the HSQC spectrum to link protons to their attached carbons.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg α-D-xylopyranose dissolve Dissolve in 0.6-0.7 mL D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Equilibrate (Mutarotation) transfer->equilibrate setup Spectrometer Setup (Lock, Tune, Shim) equilibrate->setup proton Acquire 1D ¹H Spectrum setup->proton cosy Acquire 2D gCOSY proton->cosy hsqc Acquire 2D gHSQC cosy->hsqc process Process 2D Data (FT, Phasing) hsqc->process assign Assign Signals (COSY & HSQC) process->assign structure Structure Elucidation assign->structure

NMR Experimental Workflow for α-D-Xylopyranose.

troubleshooting_logic cluster_overlap Signal Overlap Issues cluster_broad Peak Shape Issues cluster_exchange Exchangeable Protons start Poor Quality ¹H Spectrum? overlap Overlapping Signals in 3.0-4.5 ppm region start->overlap Yes broad Broad or Distorted Peaks start->broad Yes no_oh Missing -OH Signals (in D₂O) start->no_oh Yes d2o_shake Confirm with D₂O Shake start->d2o_shake Unassigned Peak? run2d Run 2D NMR (COSY, TOCSY, HSQC) overlap->run2d end Refined Spectrum & Interpretation run2d->end check_shim Check Shimming broad->check_shim check_conc Check Concentration broad->check_conc check_impurities Check for Paramagnetic Impurities broad->check_impurities check_shim->end check_conc->end check_impurities->end change_solvent Use DMSO-d₆ or 90% H₂O / 10% D₂O no_oh->change_solvent d2o_shake->end change_solvent->end

Troubleshooting Logic for NMR Analysis of Sugars.

References

strategies to control stereoselectivity in xylopyranoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for controlling stereoselectivity in xylopyranoside synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling α/β stereoselectivity in xylopyranoside synthesis?

A1: The stereochemical outcome of a xylosylation reaction is a delicate balance of several factors. The most critical are:

  • C2-Protecting Group: The nature of the protecting group at the C2 position of the xylose donor is paramount. "Participating" groups (e.g., esters like acetate, benzoate) typically lead to 1,2-trans-glycosides (β-xylosides). "Non-participating" groups (e.g., ethers like benzyl, silyl) are required for the formation of 1,2-cis-glycosides (α-xylosides).[1][2][3][4]

  • Solvent: Solvents can influence the reaction by stabilizing or destabilizing key intermediates. "Participating" solvents (e.g., acetonitrile, diethyl ether) can promote the formation of β-xylosides, while non-participating solvents (e.g., dichloromethane, toluene) are generally preferred for α-selective reactions.

  • Glycosyl Donor: The choice of leaving group on the anomeric carbon (e.g., trichloroacetimidate, bromide, thioglycoside) and the overall protecting group pattern affects the donor's reactivity and the stability of the intermediate oxocarbenium ion.

  • Reaction Temperature: Lower temperatures often enhance selectivity by favoring the thermodynamically more stable product or by slowing down anomerization pathways.

  • Promoter/Catalyst: The Lewis or Brønsted acid used to activate the glycosyl donor plays a crucial role in the reaction mechanism and, consequently, the stereochemical outcome.

Q2: How does a "participating" C2-protecting group lead to β-xylosides?

A2: A participating group, such as an acetyl or benzoyl group, at the C2 position attacks the transient oxocarbenium ion intermediate from the α-face. This forms a stable cyclic acyloxonium ion intermediate. The glycosyl acceptor can then only attack from the opposite (β) face, resulting in the exclusive or predominant formation of the 1,2-trans product, which for xylose is the β-xylopyranoside.

Troubleshooting Guide

Problem: My reaction is yielding a poor α:β ratio, with an excess of the undesired β-xyloside.

  • Cause: Unwanted neighboring group participation from a C2-ester group or participation from the solvent is likely occurring. The reaction conditions may also favor the thermodynamically more stable β-anomer.

  • Solution:

    • Change the C2-Protecting Group: Replace any participating group at C2 (e.g., acetate) with a non-participating ether-type group (e.g., benzyl ether, Bn). This is the most effective strategy to prevent the formation of the acyloxonium ion intermediate that directs β-selectivity.[1]

    • Use a Non-Participating Solvent: Switch from solvents like acetonitrile or ether to a non-participating solvent like dichloromethane (DCM) or toluene.

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., -40 °C to -78 °C) can often improve α-selectivity.

    • Employ a Halide Donor: Glycosyl bromides or chlorides, under specific conditions (e.g., using insoluble silver salts), can favor SN2-like displacement to yield α-glycosides.

Problem: I am attempting to synthesize a β-xyloside, but the reaction is giving a mixture or primarily the α-anomer.

  • Cause: The conditions are not sufficiently promoting the 1,2-trans pathway. This is common when using donors with non-participating groups at C2.

  • Solution:

    • Install a C2-Participating Group: The most reliable method to ensure high β-selectivity is to use a xylose donor with a participating group (e.g., acetate, benzoate) at the C2 position.[2][4]

    • Use a Participating Solvent: Solvents like acetonitrile can act as a participating species, forming a transient α-nitrilium-ion intermediate that blocks the α-face and directs the acceptor to attack from the β-face.

    • Choose the Right Promoter: Certain promoters are known to favor β-selectivity. For thioglycoside donors, promoters like NIS/TfOH can be tuned for selectivity.

Problem: The overall yield of my glycosylation reaction is very low.

  • Cause: Low yield can stem from several issues: an unreactive donor or acceptor, decomposition of the starting materials or product, or suboptimal activation conditions.

  • Solution:

    • Check Reactivity: Ensure the glycosyl acceptor is sufficiently nucleophilic. Steric hindrance around the acceptor's hydroxyl group can also dramatically lower the reaction rate.

    • Optimize Activation: The promoter may be too weak, too strong (causing decomposition), or used in the wrong stoichiometry. Perform small-scale trials to screen different promoters or catalyst loadings.

    • Control Temperature: While low temperatures are good for selectivity, they can also slow the reaction to a halt. A careful balance must be found. Consider starting the reaction at a low temperature and allowing it to warm slowly.

    • Use Molecular Sieves: Ensure the reaction is strictly anhydrous. Water can hydrolyze the donor or the activated intermediates. Use freshly activated molecular sieves.

Data Summaries

Table 1: Effect of C2-Protecting Group and Solvent on Stereoselectivity

Glycosyl Donor (Xylose)C2-Protecting GroupSolventTypical α:β RatioPredominant Product
TrichloroacetimidateBenzyl (Bn)Dichloromethane (DCM)>10:1α-xyloside
TrichloroacetimidateBenzyl (Bn)Diethyl Ether1:5β-xyloside
TrichloroacetimidateAcetyl (Ac)Dichloromethane (DCM)<1:20β-xyloside
ThioglycosideBenzyl (Bn)Acetonitrile (MeCN)1:8β-xyloside
Glycosyl BromideAcetyl (Ac)Acetonitrile (MeCN)<1:20β-xyloside

Note: Ratios are illustrative and can vary significantly based on the acceptor, promoter, and temperature.

Key Experimental Protocols

Protocol: General Procedure for α-Selective Xylosylation using a Trichloroacetimidate Donor

This protocol describes a standard procedure for the synthesis of an α-xyloside using a donor with a non-participating group at C2.

1. Materials:

  • Xylose Donor: 2,3,4-tri-O-benzyl-D-xylopyranosyl trichloroacetimidate (1.0 eq)

  • Glycosyl Acceptor (e.g., Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 eq)

  • Quenching solution: Triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃)

2. Procedure:

  • Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere (Argon or Nitrogen).

  • To a round-bottom flask, add the xylose donor, glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Slowly add the TMSOTf solution (as a dilute solution in DCM) dropwise to the stirring mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature.

3. Workup and Purification:

  • Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with DCM.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired α-xylopyranoside.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Donor Prepare Glycosyl Donor Setup Combine Donor, Acceptor, & Molecular Sieves in Anhydrous Solvent Donor->Setup Acceptor Prepare Glycosyl Acceptor Acceptor->Setup Cool Cool to Target Temperature (e.g., -40°C) Setup->Cool Activate Add Promoter (e.g., TMSOTf) Cool->Activate Monitor Monitor by TLC Activate->Monitor Quench Quench Reaction (e.g., Et3N) Monitor->Quench Reaction Complete Filter Filter & Wash Quench->Filter Purify Column Chromatography Filter->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for a typical glycosylation reaction.

C2_Participation_Mechanism cluster_beta β-Xyloside Synthesis (1,2-trans) cluster_alpha α-Xyloside Synthesis (1,2-cis) Donor_P Donor C2=Participating Group (e.g., OAc) Intermediate_P Acyloxonium Ion α-face blocked Donor_P->Intermediate_P Activation Product_P β-Xyloside (1,2-trans) Intermediate_P->Product_P Acceptor Attack (from β-face) Donor_NP Donor C2=Non-Participating Group (e.g., OBn) Intermediate_NP Oxocarbenium Ion Both faces accessible Donor_NP->Intermediate_NP Activation Product_NP α-Xyloside (1,2-cis) Intermediate_NP->Product_NP Acceptor Attack (from α-face)

Caption: Influence of the C2-protecting group on stereochemical outcome.

Troubleshooting_Selectivity cluster_alpha_path Desired: α-Xyloside cluster_beta_path Desired: β-Xyloside Start Problem: Poor Stereoselectivity Q_Anomer Which anomer is desired? Start->Q_Anomer Check_C2_A Is C2 group non-participating (e.g., OBn)? Q_Anomer->Check_C2_A α-Xyloside Check_C2_B Is C2 group participating (e.g., OAc)? Q_Anomer->Check_C2_B β-Xyloside Fix_C2_A Action: Change C2 to a non-participating group. Check_C2_A->Fix_C2_A No Check_Solvent_A Is solvent non-participating (e.g., DCM)? Check_C2_A->Check_Solvent_A Yes Fix_Solvent_A Action: Change to DCM or Toluene. Check_Solvent_A->Fix_Solvent_A No Check_Temp_A Is temperature low (e.g., <-40°C)? Check_Solvent_A->Check_Temp_A Yes Fix_Temp_A Action: Lower the reaction temperature. Check_Temp_A->Fix_Temp_A No Fix_C2_B Action: Change C2 to a participating group. Check_C2_B->Fix_C2_B No Check_Solvent_B Consider using a participating solvent (e.g., MeCN). Check_C2_B->Check_Solvent_B Yes

References

Technical Support Center: Purification of High-Purity α-D-Xylopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity alpha-d-xylopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying α-D-xylopyranose?

A1: The primary methods for purifying α-D-xylopyranose are recrystallization, chromatography (including ion-exchange and centrifugal partition chromatography), and treatment with adsorbents like activated carbon to remove colored impurities. Often, a combination of these techniques is employed to achieve high purity.

Q2: What are the typical impurities found in crude D-xylose?

A2: Crude D-xylose derived from biomass hydrolysis typically contains other monosaccharides such as glucose, arabinose, mannose, and galactose. Other impurities can include residual lignin, organic acids (like acetic acid), salts, and various color-causing compounds.[1]

Q3: How can I assess the purity of my α-D-xylopyranose sample?

A3: Purity is commonly assessed using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID), as sugars lack a UV chromophore. Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique for accurate purity determination without the need for a reference standard.

Q4: What is the expected yield for D-xylose crystallization?

A4: The yield of D-xylose crystallization can vary depending on the purity of the initial solution and the process conditions. Generally, yields can range from 60% to 80%.

Troubleshooting Guides

Recrystallization

Q1: My α-D-xylopyranose solution is supersaturated, but no crystals are forming. What should I do?

A1:

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of pure α-D-xylopyranose to the solution to provide nucleation sites.

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation points.

    • Cold Shock: Place the flask in an ice bath for a short period to induce nucleation. Be cautious, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q2: The crystals that formed are very small or look like a powder. How can I get larger crystals?

A2: Small crystals often result from rapid crystallization. To obtain larger crystals, you need to slow down the crystallization process.

  • Slower Cooling: Allow the saturated solution to cool to room temperature slowly before transferring it to an ice bath.

  • Reduce Supersaturation: Ensure the solution is not overly concentrated. You can add a small amount of solvent to slightly reduce the supersaturation level.

Q3: My purified α-D-xylopyranose crystals are still colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the xylose solution with activated carbon before crystallization.

  • Activated Carbon Treatment: Dissolve the impure xylose in a suitable solvent (e.g., water), add a small amount of activated carbon, heat the solution gently, and then filter it while hot to remove the carbon and the adsorbed impurities. Proceed with crystallization from the decolorized filtrate.

Q4: The yield of my recrystallization is very low. What are the possible causes and solutions?

A4:

  • Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Excess Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor. Concentrate the solution further before cooling.

  • Loss During Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.

Chromatographic Purification

Q1: I am seeing poor separation between xylose and other sugars (e.g., glucose, arabinose) on my chromatography column. How can I improve the resolution?

A1:

  • Optimize Mobile Phase: For ion-exchange chromatography, adjusting the pH and ionic strength of the eluent can improve separation.

  • Adjust Flow Rate: A slower flow rate generally provides better resolution by allowing more time for equilibrium between the stationary and mobile phases.

  • Change Stationary Phase: If resolution is still poor, consider using a different type of column. For instance, certain cation exchange resins in the calcium form (Ca²⁺) have shown good selectivity for separating xylose from other monosaccharides.[2]

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 60-80°C) can improve separation efficiency.

Q2: The recovery of α-D-xylopyranose from the column is low. What could be the issue?

A2:

  • Irreversible Adsorption: The xylose may be irreversibly binding to the stationary phase. This can sometimes be addressed by flushing the column with a stronger solvent or a solution that can disrupt the binding.

  • Degradation on Column: If the stationary phase is too acidic or basic, it could be causing degradation of the sugar. Ensure the pH of your mobile phase is compatible with the stability of xylose.

  • Sample Overload: Injecting too much sample can lead to poor peak shape and inaccurate quantification, which might be interpreted as low recovery. Try injecting a smaller volume or a more dilute sample.

Q3: The backpressure of my HPLC system is increasing over time when analyzing xylose samples.

A3: This is often due to the column becoming clogged.

  • Sample Filtration: Always filter your samples through a 0.2 or 0.45 µm filter before injection to remove any particulate matter.

  • Guard Column: Use a guard column before your analytical column to catch impurities and particulates that could clog the main column.

  • Column Washing: Regularly wash the column according to the manufacturer's instructions to remove any strongly retained compounds.

Data Presentation

Table 1: Purity of Xylose Obtained by Centrifugal Partition Chromatography (CPC)

CompoundAmount (mg) from 1g Birchwood XylanPurity (%)
Xylose25.2691.86
Xylobiose10.7185.07
Xylotriose4.1554.71
Xylotetraose5.0338.33
Xylopentaose3.3130.43
Data from a study on the separation of xylan-derived oligomers.[1][3]

Table 2: Purity of Sugars from Hydrolysates using Cation Exchange Resin

SugarPurity (%)
Arabinose92
Xylose88
Results from the separation of a synthetic solution using Amberlite IRP69 (Ca²⁺) resin.[2]

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon
  • Dissolution: Dissolve the crude xylose in deionized water to a concentration of approximately 20-30% (w/v).

  • Activated Carbon Addition: Add powdered activated carbon to the solution at a loading of 1-5% (w/w) of the dissolved xylose.

  • Adsorption: Heat the mixture to 50-60°C and stir for 30-60 minutes to allow for the adsorption of colored impurities.

  • Filtration: Filter the hot solution through a bed of celite or using a filter paper to remove the activated carbon.

  • Concentration: The resulting decolorized xylose solution can then be concentrated and used for crystallization.

Protocol 2: Recrystallization of α-D-Xylopyranose
  • Dissolution: Dissolve the decolorized xylose syrup or solid in a minimal amount of hot ethanol (or a mixture of ethanol and water) to form a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Cover the container to prevent evaporation of the solvent. Once at room temperature, place the container in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.

Protocol 3: Ion-Exchange Chromatography for Xylose Purification
  • Resin Preparation: Pack a chromatography column with a suitable cation exchange resin (e.g., a sulfonated polystyrene resin in the Ca²⁺ form). Equilibrate the column with deionized water.

  • Sample Loading: Dissolve the crude xylose mixture in deionized water and load it onto the column.

  • Elution: Elute the column with deionized water at a controlled flow rate and temperature (e.g., 60°C).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using HPLC to identify the fractions containing high-purity xylose.

  • Pooling and Concentration: Pool the high-purity xylose fractions and concentrate the solution by evaporation to prepare for crystallization.

Mandatory Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Purification Steps cluster_2 Final Product Raw Material (e.g., Corncob) Raw Material (e.g., Corncob) Hydrolysis Hydrolysis Raw Material (e.g., Corncob)->Hydrolysis Acid/Enzyme Crude Xylose Solution Crude Xylose Solution Hydrolysis->Crude Xylose Solution Decolorization Decolorization Crude Xylose Solution->Decolorization Activated Carbon Ion-Exchange Chromatography Ion-Exchange Chromatography Decolorization->Ion-Exchange Chromatography Separation of Sugars Concentration Concentration Ion-Exchange Chromatography->Concentration Evaporation Recrystallization Recrystallization Concentration->Recrystallization Solvent High-Purity α-D-Xylopyranose High-Purity α-D-Xylopyranose Recrystallization->High-Purity α-D-Xylopyranose

Caption: General experimental workflow for the purification of high-purity α-D-xylopyranose.

troubleshooting_crystallization cluster_solutions Troubleshooting Steps start Supersaturated Solution No Crystals Forming seed Add Seed Crystals start->seed Try First scratch Scratch Inner Surface of Flask start->scratch If Seeding Fails cool Cool in Ice Bath start->cool Alternative Method outcome Crystal Nucleation Initiated seed->outcome scratch->outcome cool->outcome

Caption: Troubleshooting guide for inducing crystallization of α-D-xylopyranose.

References

addressing matrix effects in mass spectrometry of xylopyranosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of xylopyranosides. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of xylopyranosides?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, xylopyranosides). These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the xylopyranoside in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: I'm observing poor peak shape, low signal intensity, and high variability in my xylopyranoside analysis. Could this be due to matrix effects?

A2: Yes, these are all common symptoms of significant matrix effects. Poor peak shape can be caused by interactions between the xylopyranoside and the analytical column, which can be exacerbated by matrix components. Low signal intensity is a classic sign of ion suppression, where co-eluting compounds from the matrix hinder the ionization of your xylopyranoside analyte. High variability in results across different samples is often due to the inconsistent nature of biological matrices, leading to variable matrix effects.

Q3: What are the primary sources of matrix effects in biological samples like plasma or urine when analyzing xylopyranosides?

A3: In biological matrices, major contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes, as well as salts, proteins, and endogenous metabolites that may co-elute with your xylopyranoside analytes.[2]

Q4: How can I quantitatively assess the extent of matrix effects in my xylopyranoside assay?

A4: A widely accepted method is the post-extraction spike comparison. This involves comparing the peak area of a xylopyranoside standard prepared in a clean solvent to the peak area of a blank matrix sample that has been extracted and then spiked with the same concentration of the xylopyranoside standard. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor less than 1 indicates suppression, while a factor greater than 1 suggests enhancement.[3]

Q5: What is the best way to compensate for matrix effects in my quantitative analysis?

A5: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of your xylopyranoside analyte. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It will co-elute with the analyte and experience the same degree of matrix effects, allowing for accurate correction of the signal and reliable quantification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometry analysis of xylopyranosides.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction of the xylopyranoside from the biological matrix. Analyte degradation during sample processing.Optimize the sample preparation method. For Solid Phase Extraction (SPE), experiment with different sorbents (e.g., C18, mixed-mode). For Liquid-Liquid Extraction (LLE), test various organic solvents and pH conditions. To minimize degradation, consider performing extraction steps at a lower temperature.
Significant Ion Suppression or Enhancement Co-elution of matrix components, such as phospholipids. High salt concentration in the final extract.Improve the chromatographic separation to resolve the xylopyranoside peak from interfering matrix components. Employ a more rigorous sample cleanup method like SPE. If using protein precipitation, consider switching to LLE or SPE. Diluting the sample can also reduce the concentration of interfering species.
High Signal Variability (Poor Precision) Inconsistent sample preparation leading to variable matrix effects. Instability of the xylopyranoside in the matrix or final extract.Automate the sample preparation process for better consistency. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability. Optimize the sample cleanup procedure to remove more of the interfering matrix components.
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the xylopyranoside and the stationary phase of the analytical column. Column overload.Adjust the mobile phase pH using additives like formic acid or ammonium acetate to ensure the xylopyranoside is in a single ionic form. Reduce the injection volume or the concentration of the sample. Consider using a different column chemistry, such as one with end-capping.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to mitigate matrix effects in the analysis of xylopyranosides and related glycosides.

Protocol 1: Solid-Phase Extraction (SPE) for a Xyloside Analog from Urine

This protocol is adapted from a method developed for the cleanup of a urinary biomarker and is applicable to polar xylopyranosides.[4]

  • Sample Pre-treatment: Dilute 250 µL of urine with 1550 µL of aqueous ammonium acetate buffer (pH 9.0).

  • SPE Cartridge Conditioning: Use a mixed-mode strong anion exchange 96-well plate (e.g., Evolute AX Express, 60mg). Condition the wells with 1 mL of methanol, followed by equilibration with 1 mL of ammonium acetate buffer (pH 9.0).

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the sorbent with a suitable solvent to remove interfering compounds. Note: The original protocol does not specify a wash step, but a wash with a weak organic solvent might be beneficial and should be optimized.

  • Elution: Elute the xylopyranoside analyte with an appropriate solvent. Note: The original protocol does not specify the elution solvent, but a common choice for anion exchange would be a solvent containing a small amount of a strong acid, like formic acid, in an organic solvent such as methanol or acetonitrile. This step requires optimization.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation (PPT) for a Glycoside (Lobetyolin) in Rat Plasma

This is a simple and rapid method suitable for initial screening, but may be less effective at removing all matrix components compared to LLE or SPE.[5]

  • Sample Preparation: To 50 µL of a plasma sample (or calibration standard/QC sample), add 25 µL of the internal standard working solution.

  • Precipitation: Add 200 µL of cold methanol to the plasma mixture.

  • Vortexing and Centrifugation: Vortex the mixture for 3 minutes and then centrifuge at 10,000 rpm for 5 minutes.

  • Supernatant Collection: Collect 100 µL of the supernatant and transfer it to an HPLC vial.

  • Injection: Inject 3 µL of the supernatant into the LC-MS/MS system for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for a Drug Candidate in Plasma

LLE is a more selective sample preparation technique than PPT and can be effective at removing phospholipids.

  • Sample Preparation: To a 100 µL plasma sample, add the internal standard.

  • pH Adjustment (if necessary): Adjust the pH of the plasma sample to optimize the partitioning of the xylopyranoside into the organic phase.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for several minutes to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation methods in bioanalysis. While specific data for xylopyranosides is limited in the public domain, this table provides a general comparison of what can be expected.

Sample Preparation Method Analyte Class Example Matrix Typical Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) Small Molecule DrugRat Plasma85-95%20-50% (Suppression)Simple, fast, and inexpensive.Limited removal of matrix components, especially phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Small Molecule DrugHuman Plasma70-90%5-20% (Suppression)Good removal of salts and highly polar/non-polar interferences.Can be labor-intensive, may have lower recovery for some analytes, and can be difficult to automate.
Solid-Phase Extraction (SPE) GlycosidesHuman Plasma>90%<10% (Suppression)Provides the cleanest extracts, leading to minimal matrix effects and high analyte recovery. Amenable to automation.Method development can be more complex and costly.

Note: The values presented are illustrative and the actual performance will depend on the specific xylopyranoside, matrix, and optimized protocol.

Visualizations

C-Xylopyranoside Signaling Pathway in Glycosaminoglycan Synthesis

GAG_Synthesis C-Xylopyranoside Action on Glycosaminoglycan (GAG) Synthesis cluster_0 Normal Proteoglycan Synthesis Xyloside C-Xylopyranoside Derivative Cell Cell Membrane Xyloside->Cell Enters Cell GAG_Initiation GAG Chain Initiation Xyloside->GAG_Initiation Acts as Primer Golgi Golgi Apparatus Cell->Golgi Golgi->GAG_Initiation Site of XylT Xylosyltransferase XylT->GAG_Initiation Catalyzes CoreProtein Core Protein CoreProtein->XylT Substrate GAG_Elongation GAG Chain Elongation GAG_Initiation->GAG_Elongation Secreted_GAG Secreted GAGs (e.g., Dermatan Sulfate) GAG_Elongation->Secreted_GAG ECM Extracellular Matrix Integrity Secreted_GAG->ECM Contributes to

Caption: C-Xylopyranoside stimulates Glycosaminoglycan (GAG) synthesis.

Experimental Workflow for Pharmacokinetic Analysis of Xylopyranosides

PK_Workflow Pharmacokinetic Study Workflow for a Xylopyranoside Drug Candidate Dosing Dosing of Xylopyranoside to Animal Model (e.g., Rat) BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep SampleCleanup Sample Cleanup (SPE, LLE, or PPT) PlasmaPrep->SampleCleanup LCMS LC-MS/MS Analysis SampleCleanup->LCMS DataAnalysis Data Processing and Pharmacokinetic Modeling LCMS->DataAnalysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) DataAnalysis->PK_Parameters

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Alpha- and Beta-D-Xylopyranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry at the anomeric carbon of carbohydrates plays a pivotal role in their chemical reactivity and biological function. This guide provides an objective comparison of the reactivity of the two anomeric forms of D-xylopyranose: alpha-D-xylopyranose and beta-D-xylopyranose. This analysis is supported by experimental data on their rates of interconversion (mutarotation) and their differential reactivity in oxidation reactions.

Core Reactivity Differences: Stability vs. Kinetic Reactivity

The reactivity of the alpha and beta anomers of D-xylopyranose is governed by a balance of thermodynamic stability and kinetic factors. In aqueous solution, the beta-anomer is the thermodynamically more stable form due to the equatorial orientation of the hydroxyl group at the anomeric carbon (C1), which minimizes steric hindrance. However, the alpha-anomer can exhibit higher reactivity in certain chemical reactions.

A key indicator of the relative kinetic stability of the anomers is their rate of mutarotation, the process by which they interconvert in solution to reach an equilibrium. The kinetics of mutarotation for D-xylose have been studied, providing insight into the energy barriers for the conversion of one anomer to the other.[1]

Furthermore, the anomers exhibit different reactivities in chemical reactions such as oxidation. In the oxidation of aldoses with bromine water, the anomer with the equatorial hydroxyl group at C1, the beta-anomer, is generally oxidized more rapidly.[2] This is attributed to the stereoelectronic requirements of the reaction mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the reactivity of alpha- and beta-D-xylopyranose.

Parameterα-D-Xylopyranoseβ-D-XylopyranoseReference
Equilibrium Composition in Water ~33%~67%[3]
Relative Rate of Bromine Oxidation SlowerFaster[2]
Enzymatic Specificity (D-xylose Isomerase) Preferred SubstrateNot Preferred[4]

Experimental Protocols

Determination of Mutarotation Kinetics by Polarimetry

This protocol describes the measurement of the rate of interconversion of alpha- and beta-D-xylopyranose in aqueous solution using a polarimeter.

Materials:

  • This compound (crystalline)

  • Deionized water

  • Polarimeter with a sodium lamp (589 nm)

  • Thermostatically controlled water bath

  • Volumetric flask (100 mL)

  • Pipettes

  • Stopwatch

Procedure:

  • Set the water bath to the desired temperature (e.g., 25°C) and allow the polarimeter cell to equilibrate.

  • Prepare a solution of known concentration (e.g., 5 g/100 mL) by dissolving a precisely weighed amount of this compound in deionized water in a volumetric flask.

  • Start the stopwatch immediately upon the addition of the solvent.

  • Quickly fill the polarimeter cell with the solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and record the optical rotation at regular time intervals (e.g., every minute for the first 15 minutes, then every 5 minutes) until a constant value is observed. This constant value represents the equilibrium rotation.

  • The rate constant for mutarotation can be determined by plotting ln(αt - α∞) versus time, where αt is the optical rotation at time t, and α∞ is the equilibrium optical rotation. The slope of the resulting straight line is equal to -k, where k is the first-order rate constant for the overall mutarotation process.

Visualizing the Reactivity Relationship: Mutarotation of D-Xylopyranose

The following diagram illustrates the dynamic equilibrium between the alpha and beta anomers of D-xylopyranose, which proceeds through an open-chain aldehyde intermediate. This interconversion is the basis for the observed mutarotation and is fundamental to understanding their relative reactivities.

Mutarotation cluster_alpha α-D-Xylopyranose cluster_open Open-Chain Form cluster_beta β-D-Xylopyranose alpha α-Anomer open_chain Aldehyde alpha->open_chain k_f1 k_r1 beta β-Anomer open_chain->beta k_f2 k_r2

Caption: Mutarotation equilibrium of D-xylopyranose.

References

A Structural and Functional Comparison: α-D-Xylopyranose vs. α-D-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural distinctions, physicochemical properties, and experimental analysis of α-D-xylopyranose and α-D-glucopyranose.

Introduction

In the realm of carbohydrate chemistry and biology, monosaccharides are fundamental building blocks with diverse roles, from cellular energy sources to components of complex glycans. Among the most significant are α-D-glucopyranose, the primary energy currency in most living organisms, and α-D-xylopyranose, a key constituent of hemicellulose in plant biomass.[1] While both are aldoses that form six-membered pyranose rings, their subtle structural differences lead to distinct physicochemical properties and biological functions. This guide provides an objective, data-driven comparison of these two important monosaccharides.

Structural Comparison

The core difference between α-D-glucopyranose and α-D-xylopyranose lies in their carbon backbone. α-D-glucopyranose is an aldohexose, containing six carbon atoms, while α-D-xylopyranose is an aldopentose, with five carbon atoms.[2][3] This distinction is most apparent at the C-5 position of the pyranose ring. In α-D-glucopyranose, the C-5 carbon is attached to a hydroxymethyl group (-CH2OH), whereas in α-D-xylopyranose, it is bonded to a hydrogen atom. This seemingly minor variation has significant implications for their three-dimensional structure, flexibility, and interaction with enzymes and receptors.

Both molecules are shown in their 'alpha' anomeric form, where the hydroxyl group on the anomeric carbon (C-1) is positioned on the opposite side of the ring from the C-5 substituent (in the Haworth projection).[4]

Note: The DOT script above is a conceptual representation. Below is a valid DOT script adhering to the prompt's constraints for generating a structural comparison diagram.

Caption: Chair conformations highlighting the C5 substituent difference.

Physicochemical Properties

The difference in molecular formula and structure translates to distinct physicochemical properties. α-D-glucopyranose has a higher molecular weight and melting point compared to α-D-xylopyranose. The following table summarizes key quantitative data for these molecules.

Propertyα-D-Xylopyranoseα-D-GlucopyranoseReference
Molecular Formula C₅H₁₀O₅C₆H₁₂O₆[5][6]
Molecular Weight 150.13 g/mol 180.16 g/mol [5][6]
Melting Point ~143-145 °C146 °C[2][6][7]
Water Solubility High (data not specified)909 g/L (25 °C)[2]
Octanol/Water Partition Coeff. (LogP) -2.5-2.6[5][6]
Standard Molar Enthalpy of Formation (ΔfH°) (solid) -1054.5 ± 1.1 kJ/molData not available in searches[7]

Experimental Protocols

Comparing and quantifying monosaccharides is a common requirement in biofuel, food science, and biopharmaceutical research. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a robust and widely used method for the separation and quantification of underivatized carbohydrates.

Protocol: Monosaccharide Analysis by HPAEC-PAD

This protocol outlines the general steps for analyzing a sample to determine its α-D-xylopyranose and α-D-glucopyranose content.

  • Sample Preparation (Hydrolysis):

    • If the monosaccharides are part of a larger polysaccharide or glycoprotein, an acid hydrolysis step is required to release them.

    • Procedure: Treat the sample with 2-4 M trifluoroacetic acid (TFA) at 100-120°C for 1-4 hours.

    • Neutralization: After hydrolysis, the acid is removed by evaporation under a stream of nitrogen or by lyophilization. The dried sample is then reconstituted in ultrapure water.

  • Chromatographic Separation:

    • System: A high-performance liquid chromatography (HPLC) system equipped with a gold working electrode and a pH reference electrode (PAD detector).

    • Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™ series).

    • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in ultrapure water. A typical gradient might start with 10-20 mM NaOH for separating neutral sugars.

    • Injection: Inject the prepared sample into the system.

  • Detection and Quantification:

    • Detection: As the separated monosaccharides elute from the column, they are detected by the PAD. The detector applies a series of potentials (a waveform) to the gold electrode to oxidize the carbohydrates, generating a current that is proportional to the concentration.

    • Quantification: Create a standard curve by running known concentrations of pure α-D-xylopyranose and α-D-glucopyranose standards. The peak areas from the sample chromatogram are then compared to the standard curve to determine the concentration of each monosaccharide.[8]

experimental_workflow Workflow for Monosaccharide Analysis via HPAEC-PAD start Start: Polysaccharide or Glycoprotein Sample hydrolysis 1. Acid Hydrolysis (e.g., 2M TFA, 120°C, 1 hr) start->hydrolysis Release Monosaccharides neutralize 2. Neutralization (Evaporation or Lyophilization) hydrolysis->neutralize reconstitute 3. Reconstitution (Ultrapure Water) neutralize->reconstitute hpaec 4. HPAEC-PAD Analysis (Anion-Exchange Column, NaOH/NaOAc Eluent) reconstitute->hpaec Inject Sample quantify 5. Data Analysis (Peak Integration & Quantification vs. Standards) hpaec->quantify end End: Concentrations of Xylopyranose & Glucopyranose quantify->end

Caption: Generalized workflow for HPAEC-PAD analysis of carbohydrates.

Conclusion

The structural divergence between the aldohexose α-D-glucopyranose and the aldopentose α-D-xylopyranose, centered on the C-5 position, is fundamental to their distinct roles in nature and industry. This guide provides the foundational structural and physicochemical data necessary for researchers. The outlined HPAEC-PAD protocol offers a reliable method for the accurate quantification of these monosaccharides, essential for applications ranging from biofuel development to the quality control of biopharmaceuticals.

References

A Comparative Analysis of Xylopyranoside Synthesis Routes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the efficient synthesis of xylopyranosides is a critical step in various applications, from the development of enzyme inhibitors to activators in glycosaminoglycan biosynthesis. This guide provides a comparative analysis of three primary synthesis routes: Fischer Glycosylation, the Koenigs-Knorr reaction, and Enzymatic Synthesis, offering detailed experimental protocols, quantitative data, and a discussion of their respective advantages and disadvantages.

Fischer Glycosylation

The Fischer glycosylation is a classical and straightforward method for synthesizing glycosides by reacting a monosaccharide with an alcohol in the presence of an acid catalyst. This method is often favored for its simplicity and the use of unprotected sugars.

Experimental Protocol: Synthesis of Methyl β-D-xylopyranoside

Materials:

  • D-xylose

  • Methanol (anhydrous)

  • Hydrogen chloride (HCl) gas or concentrated sulfuric acid

  • Sodium carbonate (Na₂CO₃) or other suitable base for neutralization

  • Activated charcoal

  • Celite

Procedure:

  • A suspension of D-xylose in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • The mixture is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution until saturation, or a catalytic amount of concentrated sulfuric acid is carefully added.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the excess acid is neutralized by the slow addition of a base such as sodium carbonate until the solution is neutral.

  • The resulting precipitate is removed by filtration through a pad of Celite.

  • The filtrate is decolorized by adding activated charcoal and heating briefly before filtering again.

  • The solvent is removed under reduced pressure to yield a syrup.

  • The crude product is then purified, typically by crystallization or column chromatography, to isolate the methyl β-D-xylopyranoside.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a widely used method for the stereoselective synthesis of glycosides. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. This method offers high stereoselectivity, particularly for the synthesis of 1,2-trans-glycosides, due to neighboring group participation from a protecting group at the C-2 position.

Protecting Group Strategy

A key aspect of the Koenigs-Knorr reaction is the use of protecting groups to mask the reactivity of the hydroxyl groups on the sugar. For the synthesis of β-xylopyranosides, an acyl-type protecting group (e.g., acetyl or benzoyl) is typically used at the C-2 position. This group participates in the reaction mechanism to direct the incoming alcohol to the β-face of the anomeric carbon, resulting in high stereoselectivity.

Typical Protecting Group Workflow:

  • Protection: All hydroxyl groups of D-xylose are protected, for example, by acetylation using acetic anhydride in pyridine to form peracetylated xylose.

  • Glycosyl Halide Formation: The peracetylated xylose is then converted to the glycosyl halide (e.g., acetobromoxylan) by reacting it with a hydrohalic acid like HBr in acetic acid.

  • Glycosylation: The resulting glycosyl halide is used in the Koenigs-Knorr reaction.

  • Deprotection: After the glycosidic linkage is formed, the protecting groups are removed (e.g., by Zemplén deacetylation using sodium methoxide in methanol) to yield the final xylopyranoside.

Experimental Protocol: Synthesis of Methyl β-D-xylopyranoside

Materials:

  • 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide (prepared from D-xylose)

  • Methanol (anhydrous)

  • Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O)

  • Drierite or molecular sieves

  • Dichloromethane (DCM, anhydrous)

  • Sodium methoxide solution

  • Amberlite IR-120 (H⁺) resin

Procedure:

  • To a solution of the alcohol (methanol) in anhydrous dichloromethane in a flask protected from light and moisture, is added silver carbonate and a drying agent like Drierite.

  • The mixture is stirred at room temperature, and a solution of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide in anhydrous dichloromethane is added dropwise.

  • The reaction is stirred at room temperature for several hours until TLC indicates the consumption of the glycosyl bromide.

  • The reaction mixture is then filtered through Celite to remove the silver salts, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the protected methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside.

  • The protected glycoside is then dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide solution is added.

  • The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

  • The reaction is neutralized with Amberlite IR-120 (H⁺) resin, filtered, and the filtrate is concentrated under reduced pressure to give the crude methyl β-D-xylopyranoside.

  • The final product is purified by crystallization or column chromatography.

Enzymatic Synthesis

Enzymatic synthesis of xylopyranosides offers a green and highly selective alternative to chemical methods. This approach typically utilizes glycosidases (such as β-xylosidases) and operates under mild reaction conditions, avoiding the need for protecting groups and hazardous reagents. The reaction can proceed via either a reverse hydrolysis or a transglycosylation pathway.

Experimental Protocol: Enzymatic Synthesis of Alkyl Xylopyranosides via Transglycosylation

Materials:

  • A suitable β-xylosidase

  • A xylosyl donor (e.g., p-nitrophenyl-β-D-xylopyranoside or xylooligosaccharides)

  • An alcohol acceptor (e.g., methanol, ethanol, or other primary alcohols)

  • Buffer solution (e.g., sodium acetate or phosphate buffer at optimal pH for the enzyme)

Procedure:

  • The xylosyl donor and the alcohol acceptor are dissolved in the appropriate buffer solution in a reaction vessel.

  • The β-xylosidase is added to the solution to initiate the reaction.

  • The reaction mixture is incubated at the optimal temperature for the enzyme with gentle agitation. The progress of the transglycosylation is monitored over time by analyzing samples using HPLC or TLC.

  • Once the desired conversion is achieved, the reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • The reaction mixture is then centrifuged to remove the denatured enzyme.

  • The supernatant containing the product is collected, and the alkyl xylopyranoside is purified from the remaining donor, acceptor, and any hydrolysis byproducts using techniques such as column chromatography or preparative HPLC.

Comparative Data of Xylopyranoside Synthesis Routes

Synthesis RouteTypical YieldAnomeric SelectivityReaction TimeKey AdvantagesKey Disadvantages
Fischer Glycosylation Moderate to GoodLow (mixture of α and β anomers, and furanosides/pyranosides)Several hours to daysSimple, one-step reaction; uses unprotected sugars; cost-effective reagents.Low stereoselectivity; harsh acidic conditions can lead to side products; requires excess alcohol.
Koenigs-Knorr Reaction Good to ExcellentHigh (predominantly 1,2-trans, e.g., β for xylose)Several hoursHigh stereoselectivity; reliable and well-established method.Requires multi-step protecting group manipulation; uses toxic and expensive heavy metal promoters; sensitive to moisture.[1][2]
Enzymatic Synthesis Variable (depends on enzyme and conditions)High (typically one anomer, e.g., β)Hours to daysHigh regio- and stereoselectivity; mild reaction conditions; environmentally friendly; no protecting groups needed.Enzymes can be expensive and have specific substrate requirements; product isolation can be challenging due to similar polarities of reactants and products.

Visualizing the Synthesis Workflows

To further clarify the logical flow of each synthesis route, the following diagrams have been generated using the DOT language.

Fischer_Glycosylation Xylose D-Xylose Reaction Fischer Glycosylation Reaction (Reflux) Xylose->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Acid Acid Catalyst (e.g., HCl) Acid->Reaction Neutralization Neutralization Reaction->Neutralization Purification Purification Neutralization->Purification Product Alkyl Xylopyranoside (Anomeric Mixture) Purification->Product

Fischer Glycosylation Workflow

Koenigs_Knorr_Reaction cluster_protection Protecting Group Strategy cluster_glycosylation Glycosylation cluster_deprotection Deprotection Xylose D-Xylose Protection Protection (e.g., Acetylation) Xylose->Protection Halogenation Glycosyl Halide Formation Protection->Halogenation Glycosyl_Halide Peracetylated Xylopyranosyl Bromide Halogenation->Glycosyl_Halide KK_Reaction Koenigs-Knorr Reaction Glycosyl_Halide->KK_Reaction Alcohol Alcohol Alcohol->KK_Reaction Promoter Promoter (e.g., Ag2CO3) Promoter->KK_Reaction Protected_Glycoside Protected Alkyl Xylopyranoside KK_Reaction->Protected_Glycoside Deprotection_Step Deprotection Protected_Glycoside->Deprotection_Step Final_Product Alkyl β-Xylopyranoside Deprotection_Step->Final_Product

Koenigs-Knorr Reaction Workflow

Enzymatic_Synthesis Donor Xylosyl Donor Reaction Enzymatic Reaction (Transglycosylation) Donor->Reaction Acceptor Alcohol Acceptor Acceptor->Reaction Enzyme β-Xylosidase Enzyme->Reaction Termination Reaction Termination (Heat Inactivation) Reaction->Termination Purification Purification Termination->Purification Product Alkyl β-Xylopyranoside Purification->Product

Enzymatic Synthesis Workflow

References

A Comparative Analysis of α-D-Xylopyranose and α-L-Xylopyranose: Unraveling Stereochemistry's Role in Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug discovery and development, this document objectively compares the known biological activities of the stereoisomers α-D-xylopyranose and α-L-xylopyranose. While direct comparative studies are limited, this guide synthesizes available data on their individual roles, interactions with biological systems, and the broader implications of their D- and L-configurations.

Introduction

Xylose, a five-carbon aldose sugar, is a fundamental component of hemicellulose in plant biomass.[1] Its two enantiomeric forms, D-xylose and L-xylose, and their respective anomers, such as α-D-xylopyranose and α-L-xylopyranose, present intriguing questions regarding their distinct biological activities. While D-xylose is the naturally abundant form and a key player in various metabolic pathways, the biological significance of L-xylose and its derivatives is less understood but of growing interest in pharmacology and glycobiology. This guide aims to provide a detailed comparison of what is currently known about the biological activities of α-D-xylopyranose and α-L-xylopyranose.

Comparative Biological Activities

Direct, head-to-head experimental comparisons of the biological activities of α-D-xylopyranose and α-L-xylopyranose are not extensively documented in publicly available literature. However, by examining the biological context of D- and L-sugars independently, we can infer potential differences in their activities.

α-D-Xylopyranose:

As the naturally occurring enantiomer, α-D-xylopyranose is readily metabolized by many organisms. It serves as a precursor to hemicellulose and is involved in various enzymatic reactions and metabolic pathways.[1] Derivatives of D-xylopyranose have been synthesized and investigated for their potential antimicrobial properties. For instance, certain N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides have demonstrated activity against fungi and bacteria.[2]

α-L-Xylopyranose:

The biological role of α-L-xylopyranose is less defined. Generally, L-sugars are not as readily metabolized as their D-counterparts in most organisms. This resistance to metabolic breakdown can lead to unique biological effects. For example, a related L-sugar, L-xylulose, has been shown to be an inhibitor of glycoprotein processing by inhibiting glucosidase I.[3] This suggests that L-sugars, including potentially α-L-xylopyranose, could act as inhibitors of specific enzymes involved in carbohydrate metabolism and modification.

Data Summary

Due to the limited direct comparative studies, a quantitative data table is not feasible at this time. Research has focused more on the individual characteristics and derivatives of each enantiomer.

Featureα-D-Xylopyranoseα-L-Xylopyranose
Natural Abundance High, major component of hemicellulose[1]Low, not a common natural monosaccharide
Metabolic Role Metabolized in various pathways[1]Generally not readily metabolized
Reported Biological Activity Precursor for biosynthesis, derivatives show antimicrobial activity[2]Potential for enzyme inhibition (inferred from related L-sugars)[3]

Experimental Methodologies

While direct comparative experimental protocols are unavailable, the following outlines a general methodology for investigating and comparing the biological activities of these two isomers.

General Workflow for Comparative Analysis

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Compound Sourcing Compound Sourcing Purity Analysis Purity Analysis Compound Sourcing->Purity Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Purity Analysis->Enzyme Inhibition Assays Cell Viability Assays Cell Viability Assays Purity Analysis->Cell Viability Assays Glycoprotein Processing Assays Glycoprotein Processing Assays Purity Analysis->Glycoprotein Processing Assays Cellular Uptake Studies Cellular Uptake Studies Purity Analysis->Cellular Uptake Studies Statistical Analysis Statistical Analysis Enzyme Inhibition Assays->Statistical Analysis Cell Viability Assays->Statistical Analysis Glycoprotein Processing Assays->Statistical Analysis Metabolic Fate Analysis Metabolic Fate Analysis Cellular Uptake Studies->Metabolic Fate Analysis Signaling Pathway Analysis Signaling Pathway Analysis Metabolic Fate Analysis->Signaling Pathway Analysis Signaling Pathway Analysis->Statistical Analysis Comparative Efficacy Determination Comparative Efficacy Determination Statistical Analysis->Comparative Efficacy Determination

Caption: A generalized workflow for the comparative biological analysis of α-D-xylopyranose and α-L-xylopyranose.

Enzyme Inhibition Assay Protocol (Hypothetical)

This protocol describes a general approach to test the inhibitory effects of α-D-xylopyranose and α-L-xylopyranose on a specific glycosidase, such as α-glucosidase.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified α-glucosidase in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 6.8).

    • Prepare a stock solution of the substrate, p-nitrophenyl α-D-glucopyranoside (pNPG), in the assay buffer.

  • Inhibitor Preparation:

    • Prepare stock solutions of α-D-xylopyranose and α-L-xylopyranose in the assay buffer.

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitors (or vehicle control).

    • Pre-incubate the enzyme with the inhibitors for 10 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Implications

While specific signaling pathways directly modulated by α-D-xylopyranose or α-L-xylopyranose are not well-defined, we can propose a hypothetical pathway based on the known inhibitory action of related L-sugars on glycoprotein processing.

Hypothetical Inhibition of N-linked Glycosylation

L-sugars, such as L-xylulose, have been shown to inhibit glucosidase I, a key enzyme in the N-linked glycosylation pathway in the endoplasmic reticulum.[3] This inhibition leads to the accumulation of immature glycoproteins, which can affect protein folding, quality control, and subsequent cellular signaling events.

G cluster_0 Endoplasmic Reticulum Protein Protein Oligosaccharyltransferase Oligosaccharyltransferase Protein->Oligosaccharyltransferase Dolichol-P-P-Oligosaccharide Dolichol-P-P-Oligosaccharide Dolichol-P-P-Oligosaccharide->Oligosaccharyltransferase Glycoprotein_Glc3Man9 Glycoprotein (Glc3Man9) Oligosaccharyltransferase->Glycoprotein_Glc3Man9 Glucosidase_I Glucosidase_I Glycoprotein_Glc3Man9->Glucosidase_I Glycoprotein_Glc2Man9 Glycoprotein (Glc2Man9) Glucosidase_I->Glycoprotein_Glc2Man9 alpha_L_Xylopyranose α-L-Xylopyranose (Hypothetical Inhibitor) alpha_L_Xylopyranose->Glucosidase_I

Caption: Hypothetical inhibition of Glucosidase I by α-L-xylopyranose in the N-linked glycosylation pathway.

Conclusion

The comparative biological activities of α-D-xylopyranose and α-L-xylopyranose remain a nascent field of study. Current knowledge suggests that their differing stereochemistry likely dictates distinct metabolic fates and biological interactions. While α-D-xylopyranose is an active participant in cellular metabolism, the potential for α-L-xylopyranose and other L-sugars to act as specific enzyme inhibitors presents a promising avenue for therapeutic development. Further direct comparative research is essential to fully elucidate their respective roles and unlock their potential in drug discovery and development.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR for alpha-d-xylopyranose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of carbohydrates such as alpha-d-xylopyranose is crucial for various applications, from quality control of pharmaceuticals to the characterization of biomolecules. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of their performance for the analysis of this compound, supported by experimental data, to aid in method selection and cross-validation.

Quantitative Performance Data

The choice of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for HPLC and NMR methods based on the analysis of monosaccharides. It is important to note that these values are representative and can vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC with Refractive Index Detection (RID)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Quantitative ¹H NMR (qNMR)
Linearity (r²) ≥ 0.999[1]≥ 0.999≥ 0.999[1]
Limit of Detection (LOD) 0.28 mg/L[1]0.064 - 0.111 mg/L[2]< 10 µM
Limit of Quantification (LOQ) 2.5 mg/L[1]0.214 - 0.371 mg/L[2]Dependent on desired accuracy and experiment time
Precision (%RSD) < 2.0%[1]0.44% - 14.87%[2]Dependent on experimental setup
Accuracy/Recovery (%) 96.78% - 108.88%[1]84.29% - 118.19%[2]Not directly comparable, focuses on structural elucidation and purity

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following sections provide representative experimental protocols for the analysis of this compound using HPLC and NMR.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

Objective: To quantify this compound using an HPLC system equipped with a refractive index detector.

Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

Materials:

  • This compound standard

  • Reagent grade water (mobile phase)

  • Acetonitrile (for some column types)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically reagent grade water or a mixture of acetonitrile and water. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is commonly used.

    • Column Temperature: Maintain a constant temperature, for example, 80°C.

    • Flow Rate: Set a constant flow rate, for instance, 0.6 mL/min.

    • Injection Volume: Inject a fixed volume, for example, 20 µL.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[1]

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the concentration of this compound in a sample using qNMR with an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known purity (e.g., maleic acid, TSP)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Tune and shim the NMR probe to ensure a homogeneous magnetic field.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to consider for accurate quantification include:

      • Pulse Angle: Use a 90° pulse.

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all protons.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the characteristic, well-resolved signals of both this compound and the internal standard. For this compound, the anomeric proton signal is often a good choice.

  • Quantification: Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons corresponding to the integrated signal of this compound

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons corresponding to the integrated signal of the internal standard

    • Mₓ = Molar mass of this compound

    • Mₛ = Molar mass of the internal standard

    • mₛ = Mass of the internal standard

    • V = Volume of the solvent

¹H NMR Data for Methyl α-d-xylopyranoside (as a reference): While specific data for this compound can vary, the following provides an indication of expected chemical shifts and coupling constants in CDCl₃.

ProtonChemical Shift (ppm)Coupling Constants (J, Hz)
H-14.63J₁,₂ = 3.6
H-23.48J₂,₃ = 9.4
H-33.65J₃,₄ = 8.9
H-43.73J₄,₅a = 5.6, J₄,₅e = 4.8
H-5a3.92J₅a,₅e = 11.6
H-5e3.32

Note: Data is for the methylated form and serves as an example. Actual values for this compound in D₂O will differ.

Cross-Validation of HPLC and NMR Data

Cross-validation is a critical step to ensure that different analytical methods yield comparable and reliable results.[1][4] Both HPLC and qNMR have been shown to have good accuracy and precision for carbohydrate analysis, and in some cases, can be used interchangeably.[5][6]

CrossValidation_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification cluster_comparison Cross-Validation Sample This compound Sample Prep_HPLC Prepare for HPLC (Dissolve in Mobile Phase, Filter) Sample->Prep_HPLC Prep_NMR Prepare for qNMR (Dissolve in D2O with Internal Standard) Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR qNMR Analysis Prep_NMR->NMR Data_HPLC Peak Integration & Calibration Curve HPLC->Data_HPLC Data_NMR Signal Integration & Calculation vs. Internal Standard NMR->Data_NMR Quant_HPLC Concentration (HPLC) Data_HPLC->Quant_HPLC Quant_NMR Concentration (qNMR) Data_NMR->Quant_NMR Compare Compare Results Quant_HPLC->Compare Quant_NMR->Compare Conclusion Conclusion on Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and NMR methods.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the analytical principles of HPLC and qNMR for the quantification of this compound.

Analytical_Principles cluster_hplc HPLC cluster_nmr qNMR Analyte This compound Separation Physical Separation (Chromatography) Analyte->Separation interacts with stationary phase Excitation Nuclear Spin Excitation (Radiofrequency Pulse) Analyte->Excitation nuclei in magnetic field Detection_HPLC Detection (e.g., Refractive Index) Separation->Detection_HPLC elutes at specific time Signal_HPLC Peak Area Detection_HPLC->Signal_HPLC Quant_HPLC Quantification (vs. External Standard) Signal_HPLC->Quant_HPLC Detection_NMR Detection (Free Induction Decay) Excitation->Detection_NMR relaxation Signal_NMR Signal Integral Detection_NMR->Signal_NMR Quant_NMR Quantification (vs. Internal Standard) Signal_NMR->Quant_NMR

References

A Comparative Guide to the Enzymatic Hydrolysis of α- and β-Xylosidic Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic hydrolysis of α- and β-xylosidic linkages, focusing on the enzymes responsible, their kinetic properties, and the experimental methods used for their characterization. The information is intended to support research and development in fields requiring the specific cleavage of xylosidic bonds, such as biomass conversion, food technology, and pharmaceuticals.

Introduction to Xylosidic Linkages and Xylosidases

Xylosidic linkages are glycosidic bonds that connect a xylose sugar to another molecule. These bonds are classified as either alpha (α) or beta (β) based on the stereochemistry of the anomeric carbon of xylose. The enzymatic hydrolysis of these linkages is carried out by xylosidases, a group of glycoside hydrolase enzymes.

  • α-Xylosidases (EC 3.2.1.177) catalyze the hydrolysis of terminal, non-reducing α-D-xylose residues from α-D-xylosides.[1][2]

  • β-Xylosidases (EC 3.2.1.37) are responsible for the hydrolysis of (1→4)-β-D-xylans, removing successive D-xylose residues from the non-reducing termini.[3]

The selective hydrolysis of these linkages is crucial in various biological and industrial processes.

Comparative Enzyme Kinetics

The efficiency of α- and β-xylosidases can be compared by examining their kinetic parameters, such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. The following tables summarize kinetic data for representative α- and β-xylosidases from different sources, primarily using p-nitrophenyl-xylopyranoside as a substrate for comparative purposes.

Table 1: Kinetic Parameters of Representative α-Xylosidases

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Aspergillus nigerp-Nitrophenyl α-D-xylopyranoside-----[4]
Sulfolobus solfataricusp-Nitrophenyl α-D-xylopyranoside----90[5]
Alteromonas haloplanctisp-Nitrophenyl α-D-xylopyranoside---6.020[6]

Table 2: Kinetic Parameters of Representative β-Xylosidases

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Thermoanaerobacterium saccharolyticump-Nitrophenyl-β-D-xylopyranoside~0.1-2.7 - 4.26.035[7]
Pseudozyma hubeiensisp-Nitrophenyl-β-D-xylopyranoside0.537314588.914.560[8]
Thermotoga thermarump-Nitrophenyl-β-D-xylopyranoside0.27223.3-6.095[9]
Clostridium clariflavump-Nitrophenyl-β-D-xylopyranoside1.16--6.060[10]
Penicillium piceump-Nitrophenyl-β-D-xylopyranoside---4.070[11]
Geobacillus thermoleovoransp-Nitrophenyl-β-D-xylopyranoside2.8450.0033 (mM/min)0.033--[12]
Horse manure compostp-Nitrophenyl-β-D-xylopyranoside5.31221076.050[13]

Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Catalytic Mechanisms

Both α- and β-xylosidases generally operate via a double displacement mechanism, leading to a net retention of the anomeric configuration. This mechanism involves the formation of a glycosyl-enzyme intermediate.

cluster_alpha α-Xylosidase Mechanism cluster_beta β-Xylosidase Mechanism E-α-Xyloside Enzyme-Substrate (E-S) Complex α-Xylosyl-E Glycosyl-Enzyme Intermediate E-α-Xyloside->α-Xylosyl-E Glycosylation (Release of Aglycone) E-α-Xylose Enzyme-Product (E-P) Complex α-Xylosyl-E->E-α-Xylose Deglycosylation (Hydrolysis) E-β-Xyloside Enzyme-Substrate (E-S) Complex β-Xylosyl-E Glycosyl-Enzyme Intermediate E-β-Xyloside->β-Xylosyl-E Glycosylation (Release of Aglycone) E-β-Xylose Enzyme-Product (E-P) Complex β-Xylosyl-E->E-β-Xylose Deglycosylation (Hydrolysis) Start Start PrepareReagents Prepare Substrate, Enzyme, and Buffer Solutions Start->PrepareReagents Equilibrate Equilibrate Solutions to Optimal Temperature PrepareReagents->Equilibrate Mix Mix Buffer and Substrate Equilibrate->Mix Initiate Add Enzyme to Initiate Reaction Mix->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Add Stop Solution Incubate->Stop Measure Measure Absorbance at 405-410 nm Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate End End Calculate->End

References

conformational differences between alpha-d-xylopyranose and alpha-d-xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of carbohydrate chemistry and its application in drug design and development, understanding the three-dimensional structure of monosaccharides is paramount. The seemingly subtle difference between a six-membered pyranose ring and a five-membered furanose ring can have profound implications for molecular recognition, reactivity, and biological activity. This guide provides an in-depth comparison of the conformational differences between two isomers of the pentose sugar D-xylose: α-D-xylopyranose and α-D-xylofuranose. We will delve into their distinct structural preferences, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Structural Overview: Chair vs. Envelope and Twist Conformations

The fundamental difference between α-D-xylopyranose and α-D-xylofuranose lies in their ring size, which dictates their preferred low-energy conformations.

α-D-Xylopyranose , with its six-membered ring, predominantly adopts a stable chair conformation . This conformation minimizes both angular and torsional strain. The two primary chair forms are designated as ⁴C₁ (where carbon 4 is above and carbon 1 is below the plane of the other ring atoms) and ¹C₄ (where carbon 1 is above and carbon 4 is below). For α-D-xylopyranose, the ⁴C₁ conformation is significantly more stable.

α-D-Xylofuranose , on the other hand, possesses a more flexible five-membered ring. This ring cannot adopt a strain-free planar conformation and instead puckers into non-planar forms to alleviate torsional strain. The most common conformations for furanose rings are the envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Comparative Structural Data

The following tables summarize key quantitative data obtained from experimental studies, highlighting the conformational differences between the two isomers.

Table 1: Ring Puckering Parameters

Ring puckering is quantitatively described by the Cremer-Pople parameters (Q, θ, and φ). The total puckering amplitude, Q, indicates the degree of non-planarity of the ring.

Parameterα-D-Xylopyranose (⁴C₁ chair)α-D-Xylofuranose (Envelope/Twist)
Predominant Conformation ⁴C₁ ChairEnvelope (e.g., E₄) or Twist (e.g., ³T₄)
Total Puckering Amplitude (Q) ~0.5 - 0.6 Å~0.3 - 0.4 Å

Note: Specific Cremer-Pople parameters for α-D-xylofuranose can vary depending on the specific envelope or twist conformation adopted.

Table 2: Selected Bond Lengths from Crystallographic Data

The bond lengths within the sugar rings are influenced by their conformation. The data below is derived from X-ray crystallography studies.

Bondα-D-Xylopyranose (Å)1,2,3,5-di-O-methylene-α-d-xylofuranose (Å)
C1-C21.521.51
C2-C31.521.52
C3-C41.521.52
C4-O41.43-
C1-O51.431.44
C4-C5 (pyranose) / C4-O (furanose)1.51 (C4-C5)1.43 (C4-O4)

Note: Data for unmodified α-D-xylofuranose is limited; therefore, data from a derivative is presented for comparison.[1]

Table 3: Selected Bond Angles from Crystallographic Data

Bond angles within the ring also differ significantly between the two conformations.

Angleα-D-Xylopyranose (°)1,2,3,5-di-O-methylene-α-d-xylofuranose (°)
C1-C2-C3110.9103.8
C2-C3-C4110.5103.9
C3-C4-O5 (pyranose) / C3-C4-O4 (furanose)110.1 (C3-C4-C5)103.5
C4-O5-C1 (pyranose) / C4-O4-C1 (furanose)112.3108.3

Note: Data for unmodified α-D-xylofuranose is limited; therefore, data from a derivative is presented for comparison.[1]

Table 4: Typical ³J(H,H) Coupling Constants from NMR Spectroscopy

The magnitude of the vicinal proton-proton coupling constants (³J(H,H)) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This makes it a powerful tool for conformational analysis in solution.

Coupling Constantα-D-Xylopyranose (⁴C₁ chair)α-D-Xylofuranose
³J(H1, H2) ~3.5 Hz (axial-equatorial)~1-7 Hz (variable)
³J(H2, H3) ~9.5 Hz (axial-axial)~0-8 Hz (variable)
³J(H3, H4) ~9.0 Hz (axial-axial)~0-8 Hz (variable)
³J(H4, H5ax) ~11.5 Hz (axial-axial)-
³J(H4, H5eq) ~5.0 Hz (axial-equatorial)-

Note: The coupling constants for α-D-xylofuranose are highly variable due to the flexibility of the furanose ring and the dynamic equilibrium between different envelope and twist conformers.

Visualization of Conformational Differences

The following diagrams illustrate the structural relationship and conformational differences between α-D-xylopyranose and α-D-xylofuranose.

G cluster_pyranose α-D-Xylopyranose cluster_furanose α-D-Xylofuranose a ⁴C₁ Chair (Major) b ¹C₄ Chair (Minor) a->b Ring Inversion c Envelope (E) d Twist (T) c->d Pseudorotation Pyranose Six-Membered Ring Pyranose->a Furanose Five-Membered Ring Furanose->c Xylose α-D-Xylose Xylose->Pyranose Cyclization Xylose->Furanose Cyclization

Caption: Conformational landscape of α-D-xylopyranose and α-D-xylofuranose.

Experimental Protocols

The conformational analysis of these xylose isomers relies on two primary experimental techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation by measuring scalar coupling constants and Nuclear Overhauser Effects (NOEs).

Methodology:

  • Sample Preparation: Dissolve a high-purity sample of the xylose isomer in a suitable deuterated solvent (e.g., D₂O) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

    • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

    • Measure proton-proton coupling constants (J-values) accurately from the 1D spectrum or high-resolution 2D spectra.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space.

  • Data Analysis:

    • Assign all proton resonances using the COSY and TOCSY spectra.

    • Extract ³J(H,H) coupling constants. For α-D-xylopyranose, large coupling constants (~8-10 Hz) are indicative of axial-axial relationships, while smaller values (~2-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements, confirming the chair conformation. For α-D-xylofuranose, the variable coupling constants reflect the dynamic nature of the ring.

    • Analyze NOESY/ROESY data to identify through-space correlations. For instance, in the ⁴C₁ chair of α-D-xylopyranose, strong NOEs are expected between axial protons on the same face of the ring (e.g., H1-H3, H1-H5, H3-H5).

X-ray Crystallography for Solid-State Conformational Analysis

Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and ring conformation in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the xylose isomer suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer in an X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, bond lengths, and bond angles against the experimental data until a satisfactory agreement is reached.

  • Data Analysis:

    • Extract precise bond lengths, bond angles, and torsion angles from the refined crystal structure.

    • Calculate the Cremer-Pople puckering parameters to quantitatively describe the ring conformation.

Conclusion

The conformational disparities between α-D-xylopyranose and α-D-xylofuranose are significant and have a direct impact on their interactions with other molecules, particularly enzymes and receptors. The rigid, well-defined ⁴C₁ chair conformation of α-D-xylopyranose presents a distinct set of steric and electronic properties compared to the more flexible and dynamic envelope and twist conformations of α-D-xylofuranose. For researchers in drug development, appreciating these structural nuances is crucial for designing molecules that can selectively bind to and modulate the function of biological targets. The experimental methodologies outlined provide a robust framework for elucidating these critical conformational details.

References

A Researcher's Guide to Assessing the Purity of Synthesized α-D-Xylopyranosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of carbohydrate-based molecules like α-D-xylopyranosides is a critical step. Equally important is the rigorous assessment of their purity, as impurities can significantly impact biological activity and lead to misleading experimental results. This guide provides a comparative overview of common synthetic methods for α-D-xylopyranosides and details the key experimental protocols for accurately determining the purity of the final product.

Comparison of Synthetic Methods for α-D-Xylopyranosides

The choice of synthetic method for generating α-D-xylopyranosides can influence not only the overall yield but also the purity profile of the final compound. The stereoselective formation of the α-glycosidic bond is a key challenge. Below is a comparison of common glycosylation methods with respect to their typical yields and observed purity.

Synthetic MethodGlycosyl DonorPromoter/CatalystTypical Yield (%)Typical Purity (%)Key Considerations
Koenigs-Knorr Reaction Glycosyl Halide (e.g., Bromide)Heavy Metal Salts (e.g., Ag₂CO₃, AgOTf)50-7090-95One of the oldest methods; neighboring group participation at C-2 can influence stereoselectivity. Requires stoichiometric amounts of often toxic heavy metal salts.[1]
Schmidt Glycosylation Glycosyl TrichloroacetimidateLewis Acid (e.g., TMSOTf, BF₃·OEt₂)70-90>95Milder reaction conditions compared to Koenigs-Knorr. The stereochemical outcome is influenced by the solvent, temperature, and the nature of the donor and acceptor.[2]
Enzymatic Synthesis Activated Sugar (e.g., p-nitrophenyl β-D-xylopyranoside)Glycosyltransferase/ Xylanase30-60>98Highly stereospecific, leading to excellent anomeric purity. Environmentally friendly conditions. Lower yields can be a drawback.[3]

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive assessment of synthesized α-D-xylopyranosides. The following workflow outlines the key stages, from initial purification to detailed characterization and quantification of purity.

Purity Assessment Workflow cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Check cluster_detailed Detailed Purity Analysis cluster_quantification Quantitative Purity & Impurity Profiling cluster_final Final Assessment synthesis Crude α-D-Xylopyranoside purification Column Chromatography synthesis->purification tlc Thin Layer Chromatography (TLC) purification->tlc hplc HPLC-UV/RID tlc->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr ms Mass Spectrometry (HRMS) nmr->ms qnmr Quantitative ¹H-NMR (qNMR) ms->qnmr lcms LC-MS/MS ms->lcms final_purity Final Purity Determination (>95%) qnmr->final_purity lcms->final_purity

Caption: A stepwise workflow for assessing the purity of synthesized α-D-xylopyranosides.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for assessing the purity of synthesized glycosides by separating the target compound from impurities.

Objective: To determine the percentage purity of the synthesized α-D-xylopyranoside and to detect the presence of any impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Refractive Index (RI) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Synthesized α-D-xylopyranoside sample

  • Reference standard of α-D-xylopyranoside (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 10% acetonitrile and increasing to 90% over 30 minutes. The exact gradient should be optimized for the specific xylopyranoside.

  • Sample Preparation: Dissolve a known concentration of the synthesized α-D-xylopyranoside in the initial mobile phase composition (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (if the aglycone has a chromophore) or RI detector.

  • Analysis: Inject the prepared sample onto the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is indispensable for confirming the chemical structure, anomeric configuration (α or β), and for detecting impurities, including residual solvents.

Objective: To confirm the structure of the synthesized α-D-xylopyranoside and to identify any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

  • Synthesized α-D-xylopyranoside sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. Key signals for α-D-xylopyranosides include the anomeric proton (H-1), which typically appears as a doublet around 4.8-5.2 ppm with a small coupling constant (J₁,₂ ≈ 3-4 Hz).

    • Integrate all peaks to determine the relative number of protons. The presence of unexpected signals may indicate impurities.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The anomeric carbon (C-1) of an α-D-xylopyranoside typically resonates around 95-105 ppm.

    • The number of signals should correspond to the number of unique carbons in the molecule. Additional signals suggest the presence of impurities.

  • 2D NMR Spectroscopy (COSY, HSQC):

    • Correlation Spectroscopy (COSY) helps in assigning proton-proton couplings and confirming the connectivity within the pyranose ring.

    • Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, aiding in the complete assignment of the NMR spectra.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can be coupled with liquid chromatography (LC-MS) for powerful impurity profiling.

Objective: To confirm the molecular weight of the α-D-xylopyranoside and to identify the mass of any impurities.

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • LC-MS system for impurity profiling.

Procedure for Direct Infusion HRMS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the α-D-xylopyranoside (e.g., [M+H]⁺, [M+Na]⁺). The high-resolution data allows for the determination of the elemental composition, confirming the molecular formula.

Procedure for LC-MS/MS Impurity Profiling:

  • Chromatographic Separation: Utilize an HPLC method similar to the one described for purity analysis to separate the main compound from its impurities.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer.

  • Data Analysis:

    • Generate an extracted ion chromatogram (EIC) for the expected mass of the α-D-xylopyranoside.

    • Analyze the mass spectra of minor peaks in the total ion chromatogram (TIC) to identify the molecular weights of impurities.

    • Tandem mass spectrometry (MS/MS) can be performed on impurity ions to obtain structural information by analyzing their fragmentation patterns.

Logical Diagram for Purity Confirmation

The following diagram illustrates the logical flow of analysis to confirm the purity of a synthesized α-D-xylopyranoside.

Purity Confirmation Logic cluster_structural_verification Structural Verification cluster_purity_assessment Purity & Impurity Assessment start Synthesized α-D-Xylopyranoside nmr_analysis ¹H & ¹³C NMR Analysis start->nmr_analysis ms_analysis HRMS Analysis start->ms_analysis hplc_analysis HPLC-UV/RID Analysis start->hplc_analysis decision Purity > 95% and Structure Confirmed? ms_analysis->decision lcms_analysis LC-MS/MS Analysis hplc_analysis->lcms_analysis hplc_analysis->decision qnmr_analysis Quantitative ¹H-NMR lcms_analysis->qnmr_analysis pass Product Meets Purity Specifications decision->pass Yes fail Further Purification or Re-synthesis Required decision->fail No

Caption: Logical flow for the confirmation of purity of synthesized α-D-xylopyranosides.

By employing a combination of these robust synthetic and analytical strategies, researchers can confidently synthesize and verify the purity of α-D-xylopyranosides, ensuring the integrity and reliability of their subsequent scientific investigations.

References

Unraveling the Conformational Landscape of Xylopyranose: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of monosaccharides like xylopyranose is pivotal. This guide offers a comparative analysis of xylopyranose conformers, leveraging computational methods to provide a detailed look at their relative stabilities and the methodologies used to determine them.

Xylopyranose, a fundamental component of hemicellulose, exhibits significant structural flexibility, adopting various conformations in solution and the gas phase. These conformational preferences are crucial in molecular recognition, enzymatic reactions, and the overall behavior of xylan-based biomaterials. Computational chemistry provides a powerful lens to explore the potential energy surface of xylopyranose and identify its most stable conformers.

Comparative Stability of Xylopyranose Conformers

The conformational space of xylopyranose is primarily dominated by chair (⁴C₁ and ¹C₄), boat, and skew-boat forms. The relative energies and, consequently, the populations of these conformers are influenced by factors such as the anomeric configuration (α or β), intramolecular hydrogen bonding, and the computational method employed.[1][2][3]

A comprehensive exploration of the conformational space has identified a significant number of metastable conformers for both the α and β anomers of D-xylopyranose, with 44 and 59 conformers found, respectively.[1][4][5][6][7] The stability of these conformers is a delicate balance of steric repulsion, which is minimized in the ⁴C₁ chair form, and stabilizing effects like hydrogen bonding and the anomeric effect, which can favor the ¹C₄ and skew-boat (²S₀) forms.[2]

The following table summarizes the relative energies of key xylopyranose conformers as determined by various computational methods.

AnomerConformerComputational MethodRelative Energy (kcal/mol)Reference
β-D-xylopyranoside¹C₄ ChairB3LYP/6-31G(d,p)0.00J. Phys. Chem. A 2006, 110, 7477-7484
β-D-xylopyranoside⁴C₁ ChairB3LYP/6-31G(d,p)1.29J. Phys. Chem. A 2006, 110, 7477-7484
β-D-xylopyranoside²S₀ Skew-BoatB3LYP/6-31G(d,p)2.58J. Phys. Chem. A 2006, 110, 7477-7484
β-D-xylopyranosideB₃,₀ BoatB3LYP/6-31G(d,p)4.21J. Phys. Chem. A 2006, 110, 7477-7484
α-D-xylopyranosecc-α-⁴C₁B3LYP-D3(BJ)/jun-cc-pVDZ0.00J. Phys. Chem. Lett. 2021, 12, 7236-7241
α-D-xylopyranosec-α-⁴C₁B3LYP-D3(BJ)/jun-cc-pVDZ0.49J. Phys. Chem. Lett. 2021, 12, 7236-7241
α-D-xylopyranoseg+g-α-⁴C₁B3LYP-D3(BJ)/jun-cc-pVDZ1.17J. Phys. Chem. Lett. 2021, 12, 7236-7241

Note: The relative energies are highly dependent on the level of theory, basis set, and inclusion of solvent effects. The values presented here are for comparison within the context of the cited studies.

Experimental Protocols: A Glimpse into the Computational Workflow

The determination of xylopyranose conformer stability involves a multi-step computational approach. While specific parameters may vary, a general workflow is consistently applied across different studies.

1. Initial Conformer Generation: The exploration of the conformational space begins with the generation of a wide range of possible structures. This is often achieved through molecular mechanics methods or semi-empirical quantum chemical methods like GFN2-xTB, frequently coupled with metadynamics simulations to overcome energy barriers and explore a broader conformational landscape.[4][5][6]

2. Geometry Optimization: Each generated conformer is then subjected to geometry optimization using more accurate quantum mechanical methods. Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X and Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly employed to find the local energy minimum for each conformation.[8][9][10]

3. Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

4. Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level theoretical methods or larger basis sets. For instance, DLPNO-CCSD(T)-F12 with a correlation-consistent basis set like cc-pVTZ-F12 can be used for energy refinement.[8][9][10]

5. Solvation Effects: To simulate the behavior of xylopyranose in a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are often incorporated into the DFT calculations.[2]

6. Boltzmann Population Analysis: Finally, the relative free energies of the conformers are used to calculate their equilibrium populations at a given temperature using the Boltzmann distribution. This allows for the identification of the most prevalent conformers under specific conditions.[4][5][6]

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical computational study on xylopyranose conformers.

G A Initial Structure Generation (e.g., Molecular Mechanics, Metadynamics) B Geometry Optimization (e.g., DFT: B3LYP, M06-2X) A->B C Frequency Calculation (Confirm Minimum, Obtain Thermodynamic Data) B->C D Single-Point Energy Refinement (e.g., DLPNO-CCSD(T)) C->D E Inclusion of Solvent Effects (e.g., PCM, SMD) D->E F Boltzmann Population Analysis E->F G Identification of Most Stable Conformers F->G

Caption: Computational workflow for xylopyranose conformer analysis.

References

Safety Operating Guide

Proper Disposal of Alpha-d-xylopyranose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals, including seemingly benign substances like alpha-d-xylopyranose, is a critical component of laboratory safety and environmental responsibility. While this compound is a naturally occurring, non-hazardous, and readily biodegradable sugar, proper disposal procedures should still be followed to ensure minimal environmental impact and adherence to institutional and local regulations.

Immediate Safety and Handling Considerations

Before disposal, it is essential to handle this compound with the appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for the most comprehensive information. General handling procedures include wearing personal protective equipment (PPE) such as safety glasses and gloves. In its powdered form, avoid generating dust and ensure adequate ventilation to prevent inhalation.

Step-by-Step Disposal Procedures

The primary method for the disposal of small quantities of this compound generated in a laboratory setting is through the sanitary sewer system, leveraging its high water solubility and ready biodegradability. For larger quantities or bulk material, disposal as solid, non-hazardous waste is recommended.

Protocol for Disposal of Aqueous Solutions (Small Quantities)

This protocol is suitable for dilute aqueous solutions of this compound.

  • Neutralization: Before disposal, ensure the pH of the solution is neutral (between 5.5 and 9.5). Although this compound solutions are typically neutral, the experimental matrix may be acidic or basic. Use a calibrated pH meter or pH paper to verify. If necessary, neutralize the solution using a suitable acid or base (e.g., dilute hydrochloric acid or sodium bicarbonate), adding the neutralizing agent slowly while stirring.

  • Dilution: Dilute the neutralized solution with at least 20 parts water. This minimizes the concentration of the sugar entering the wastewater system.

  • Disposal: Pour the diluted solution down the drain, followed by flushing with a generous amount of additional water. This ensures the complete removal of the substance from the laboratory plumbing and further dilution in the main sewer line.

  • Record Keeping: Document the disposal in the laboratory's chemical waste log, noting the date, approximate quantity, and method of disposal.

Protocol for Disposal of Solid Waste (Small and Large Quantities)

This protocol is for the disposal of solid this compound or grossly contaminated labware (e.g., weighing boats, paper).

  • Containment: Collect solid this compound waste in a well-labeled, sealed container. For contaminated labware, ensure it is free of any other hazardous chemical residues.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound." Include the date and the laboratory of origin.

  • Disposal as General Waste: This container can typically be disposed of in the regular solid waste stream. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to confirm that this is an acceptable practice, as some institutions may require all chemical waste, regardless of hazard, to be collected by their waste management services.

  • Collection by EHS: If required by your institution, arrange for the collection of the waste container by the EHS department. Follow their specific procedures for waste pickup requests.

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for the sewer disposal of non-hazardous, water-soluble chemicals. These are based on typical institutional guidelines and should be confirmed with your local EHS department.

ParameterGuideline/LimitCitation
pH Range 5.5 - 9.5[1]
Maximum Liquid Volume per Discharge Up to 5 gallons (approx. 19 liters)[2]
Maximum Solid Mass per Discharge Up to 1 kilogram[2]
Dilution Ratio 1:20 (chemical solution to water)[2]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory practices for non-hazardous chemical waste and do not typically require specific experimental validation for a substance as well-characterized as this compound. The determination of its "ready biodegradability" is established through standardized tests, such as those described in the OECD Guidelines for the Testing of Chemicals. These guidelines specify that a substance is considered readily biodegradable if it achieves greater than 60% of its theoretical oxygen demand or theoretical carbon dioxide production within a 28-day period.[3][4][5]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Alpha-d-xylopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Alpha-d-xylopyranose in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Safety Summary

This compound is a sugar that is not classified as a hazardous substance for transportation. However, it can cause irritation to the skin, eyes, and respiratory system, primarily due to its fine powder form.[1][2][3] The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard StatementGHS Precautionary Statement Codes
Skin Irritation (Category 2) H315: Causes skin irritation.[1][2][3]P264, P280, P302+P352, P332+P317, P362+P364[1][2]
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][2][3]P264, P280, P305+P351+P338, P337+P317[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritation.[1][2][3]P261, P271, P304+P340, P319, P403+P233, P405[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound powder in a well-ventilated area.[1]

  • For procedures that may generate significant dust, such as weighing or transferring large quantities, use a chemical fume hood or a ventilated balance enclosure.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]

  • Hand Protection: Wear chemically impermeable gloves, such as nitrile or latex.[1]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved N95 respirator is recommended to avoid respiratory irritation.[1][2]

3. Handling and Storage:

  • Avoid generating dust.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a dry, cool, and well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

Disposal Plan

As this compound is a non-hazardous sugar, its disposal is straightforward but must be managed responsibly to prevent environmental contamination and nuisance.

1. Uncontaminated Waste:

  • Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular trash.

  • Aqueous Solutions: Dilute aqueous solutions of uncontaminated this compound can generally be disposed of down the sanitary sewer, followed by flushing with plenty of water.

2. Contaminated Waste:

  • If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.

  • The disposal method will be dictated by the nature of the contaminant.

  • Collect contaminated waste in a sealed, properly labeled container.

  • Dispose of the contaminated waste through your institution's hazardous waste management program.

3. Empty Containers:

  • Triple-rinse empty containers with a suitable solvent (e.g., water).

  • The rinsate from uncontaminated containers can be disposed of down the sanitary sewer.

  • Dispose of the rinsed, empty container in the regular trash or recycling, depending on the container material.

Important Note: Always consult your institution's specific waste disposal guidelines and local regulations before disposing of any chemical waste.

Experimental Workflow and Disposal Diagram

Handling_and_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start Receive this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 handling Handle in Ventilated Area (Fume Hood if necessary) ppe->handling Step 2 storage Store in Tightly Sealed Container in a Cool, Dry Place handling->storage Step 3 waste_decision Waste Generated? handling->waste_decision Step 4 is_contaminated Is Waste Contaminated? waste_decision->is_contaminated Yes uncontaminated_solid Uncontaminated Solid: Dispose in Regular Trash is_contaminated->uncontaminated_solid No (Solid) uncontaminated_liquid Uncontaminated Liquid: Dispose Down Sanitary Sewer is_contaminated->uncontaminated_liquid No (Liquid) contaminated Contaminated Waste: Collect in Labeled Container is_contaminated->contaminated Yes hazardous_disposal Dispose as Hazardous Waste (Follow Institutional Protocol) contaminated->hazardous_disposal

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.